1-(4-Aminophenyl)-3-(propan-2-yl)urea
Description
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Properties
IUPAC Name |
1-(4-aminophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCKYNDJEALQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277490 | |
| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70826-93-6 | |
| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70826-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Aminophenyl)-3-(propan-2-yl)urea: Chemical Properties, Synthesis, and Applications in Targeted Drug Discovery
Executive Summary
1-(4-Aminophenyl)-3-(propan-2-yl)urea is a highly versatile, bifunctional chemical building block utilized extensively in modern medicinal chemistry. Structurally characterized by a nucleophilic aniline moiety, a central hydrogen-bonding urea core, and a lipophilic isopropyl tail, this compound is a critical intermediate in the synthesis of targeted therapeutics. It is most prominently featured in the development of Type II kinase inhibitors , where the urea linkage serves as a critical pharmacophore for anchoring drugs into the allosteric pockets of oncogenic enzymes.
This technical guide provides an authoritative, self-validating framework for the synthesis, characterization, and pharmacological application of this compound.
Structural & Physicochemical Profiling
The utility of 1-(4-aminophenyl)-3-(propan-2-yl)urea stems from its distinct regional chemistry. The isopropyl group provides steric bulk and lipophilicity, which is essential for occupying hydrophobic pockets in target proteins. The urea core acts as a rigid, planar linker capable of bidentate hydrogen bonding. Finally, the primary amine on the phenyl ring serves as a highly reactive nucleophilic handle for downstream derivatization (e.g., amide coupling, reductive amination, or further urea formation).
Table 1: Key Physicochemical Properties
| Property | Value / Description | Pharmacological Relevance |
| Molecular Formula | C₁₀H₁₅N₃O | Optimal low molecular weight for a building block. |
| Molecular Weight | 193.25 g/mol | Leaves ample mass budget for downstream drug design. |
| Hydrogen Bond Donors | 4 (2 from -NH₂, 2 from urea) | Critical for binding the DFG-out motif in kinases. |
| Hydrogen Bond Acceptors | 2 (C=O, -NH₂ nitrogen) | Facilitates interaction with kinase hinge regions. |
| Rotatable Bonds | 3 | Balances conformational flexibility with binding entropy. |
| Topological Polar Surface Area | 65.1 Ų | Excellent membrane permeability profile. |
Mechanistic Synthesis & Workflow
The direct reaction of 1,4-phenylenediamine with isopropyl isocyanate is kinetically unfavorable for synthesizing the mono-urea. The high reactivity of the diamine inevitably leads to a statistical mixture of mono- and bis-urea adducts. To ensure strict chemoselectivity, a two-step sequence utilizing 4-nitroaniline is the standard protocol 1.
Synthetic workflow for 1-(4-Aminophenyl)-3-(propan-2-yl)urea via nitro reduction.
Step-by-Step Protocol
Step 1: Chemoselective Urea Formation
-
Causality: Dichloromethane (DCM) is selected as an aprotic solvent to prevent the competitive solvolysis of the highly electrophilic isopropyl isocyanate. The reaction is initiated at 0 °C to kinetically control the exothermic nucleophilic addition, suppressing the formation of biuret side-products. The strongly electron-withdrawing nitro group deactivates the ring, ensuring a clean 1:1 stoichiometric addition.
-
Dissolve 4-nitroaniline (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add isopropyl isocyanate (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The complete disappearance of the bright yellow 4-nitroaniline spot confirms reaction completion. Filter the precipitated intermediate and wash with cold DCM.
Step 2: Catalytic Hydrogenation
-
Causality: Catalytic hydrogenation using 10% Pd/C is strictly chemoselective; it cleanly reduces the nitro group to an amine without risking the reductive cleavage of the urea carbonyl, which can occur with harsher hydride reagents (e.g., LiAlH₄).
-
Dissolve the 1-(4-nitrophenyl)-3-isopropylurea intermediate in absolute ethanol.
-
Add 10% Pd/C (0.1 eq by weight).
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon).
-
Stir vigorously at room temperature for 12 hours.
-
Self-Validation: The cessation of hydrogen gas uptake serves as a macroscopic indicator of completion. Microscopically, this is confirmed by a distinct hypsochromic shift in the reaction mixture's color (from deep yellow to colorless) as the extended conjugation of the nitroarene is broken.
-
Filter through a pad of Celite and concentrate in vacuo to yield the target compound.
Pharmacological Significance: The Urea Scaffold in Kinase Inhibitors
The urea moiety is widely recognized as a "privileged pharmacophore" in oncology 2. In Type II multikinase inhibitors (such as Sorafenib, Lenvatinib, and Linifanib), the urea core acts as a highly specific bidentate hydrogen bond donor and acceptor 3.
When these drugs enter the kinase domain, the urea linkage anchors the molecule into the highly conserved DFG (Asp-Phe-Gly) motif when the enzyme is in the inactive "DFG-out" conformation. Specifically, it forms critical hydrogen bonds with a conserved glutamic acid residue (via the urea NH) and the backbone amide of the aspartic acid (via the urea carbonyl) 4. The 4-aminophenyl group of 1-(4-aminophenyl)-3-(propan-2-yl)urea provides the perfect synthetic vector to attach diverse heterocyclic headgroups, enabling researchers to fine-tune the selectivity profile against various Receptor Tyrosine Kinases (RTKs).
Mechanism of action for urea-based multi-kinase inhibitors in the MAPK/ERK pathway.
Analytical Characterization Protocols
To ensure the structural integrity of the synthesized 1-(4-aminophenyl)-3-(propan-2-yl)urea before its deployment in complex drug discovery libraries, a rigorous, self-validating analytical suite must be employed.
Table 2: Analytical Characterization Data (Self-Validating Markers)
| Technique | Key Parameter | Expected Observation | Validation Logic |
| ¹H NMR (DMSO-d₆) | Aromatic Protons | Two doublets (A₂B₂ system) ~6.5-7.1 ppm | Confirms the para-substitution pattern of the aniline ring. |
| ¹H NMR (DMSO-d₆) | Urea NH Protons | Two distinct singlets ~8.0 ppm and ~5.9 ppm | Confirms the formation of the asymmetric urea linkage. |
| ¹H NMR (DMSO-d₆) | Isopropyl CH | Multiplet ~3.7 ppm | Confirms the presence of the intact isopropyl methine proton. |
| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 194.1 | Validates the exact molecular weight (193.12 Da). |
| FT-IR | Carbonyl Stretch | Strong peak ~1650 cm⁻¹ | Confirms the urea C=O double bond without amide overlap. |
References
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH) / PMC.
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. National Institutes of Health (NIH) / PMC.
- Diaryl Urea: A Privileged Structure in Anticancer Agents. Bentham Science Publishers.
Sources
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
Technical Monograph: Modular Synthesis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea
Executive Summary
This technical guide details the synthesis of 1-(4-aminophenyl)-3-(propan-2-yl)urea (also known as N-(4-aminophenyl)-N'-isopropylurea). This unsymmetrical diaryl/alkyl urea scaffold is a critical intermediate in the development of kinase inhibitors (e.g., VEGFR, Raf) and soluble epoxide hydrolase (sEH) inhibitors.
The protocol prioritizes regioselectivity and purification efficiency . Direct reaction of isopropyl isocyanate with
Core Synthetic Strategy
-
Urea Assembly: Nucleophilic addition of isopropylamine to 4-nitrophenyl isocyanate.
-
Chemoselective Reduction: Catalytic hydrogenation (
/Pd-C) of the nitro group to the target amine.
Retrosynthetic Analysis & Workflow
The following logic map visualizes the disconnection strategy, highlighting the causality behind the choice of starting materials.
Figure 1: Retrosynthetic pathway utilizing the nitro-reduction strategy to avoid polymerization.
Phase 1: Urea Assembly
Objective: Synthesis of 1-isopropyl-3-(4-nitrophenyl)urea.
Mechanistic Insight
This reaction relies on the nucleophilic attack of the primary amine (isopropylamine) on the electrophilic carbon of the isocyanate.
-
Why this route? 4-Nitrophenyl isocyanate is highly reactive due to the electron-withdrawing nitro group, making the reaction rapid and clean at
. The alternative (4-nitroaniline + isopropyl isocyanate) involves a deactivated aniline nucleophile, often requiring reflux and catalysts.
Reagents & Materials
| Reagent | Equiv.[1][2] | Role | CAS No. |
| 4-Nitrophenyl isocyanate | 1.0 | Electrophile | |
| Isopropylamine | 1.1 | Nucleophile | 75-31-0 |
| Dichloromethane (DCM) | Solvent | Anhydrous | 75-09-2 |
| Hexanes | Wash | Purification | 110-54-3 |
Experimental Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (
). -
Dissolution: Charge the RBF with 4-Nitrophenyl isocyanate (5.0 g, 30.5 mmol) and anhydrous DCM (50 mL). Cool the yellow solution to 0°C using an ice bath.
-
Addition: Dissolve Isopropylamine (1.98 g, 33.5 mmol, 1.1 equiv) in DCM (20 mL). Add this solution dropwise to the isocyanate over 20 minutes.
-
Observation: A heavy precipitate (urea) will form almost immediately. The reaction is exothermic; control addition rate to maintain
.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). The starting isocyanate (
) should disappear; product stays near baseline or . -
Workup (Self-Validating Step):
-
Filter the suspension through a sintered glass funnel.
-
Wash the filter cake with cold DCM (
mL) followed by Hexanes ( mL) to remove unreacted isocyanate or amine. -
Result: The product is a bright yellow solid.
-
Yield Expectation: 90–95%.
-
Phase 2: Chemoselective Reduction
Objective: Conversion of 1-isopropyl-3-(4-nitrophenyl)urea to 1-(4-aminophenyl)-3-(propan-2-yl)urea.
Mechanistic Insight
Catalytic hydrogenation is chosen over chemical reductants (Fe/HCl or
Reagents & Materials
| Reagent | Role | Specifications |
| Nitro-Urea Intermediate | Substrate | From Phase 1 |
| Pd/C (10% wt) | Catalyst | 50% wet (safer handling) |
| Methanol (MeOH) | Solvent | HPLC Grade |
| Hydrogen ( | Reductant | Balloon (1 atm) or Parr (30 psi) |
Experimental Protocol
-
Setup: In a hydrogenation vessel (or heavy-walled flask), suspend the Nitro-Urea Intermediate (3.0 g) in MeOH (60 mL).
-
Note: The nitro compound may not fully dissolve initially; this is normal.
-
-
Catalyst Addition: Carefully add 10% Pd/C (300 mg, 10 wt% loading) under an inert atmosphere (Argon or
).-
Safety: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert gas flow.
-
-
Hydrogenation:
-
Method A (Balloon): Purge flask with
x3. Stir vigorously under balloon for 12–16 hours. -
Method B (Parr Shaker): Pressurize to 30 psi. Shake for 4 hours.
-
-
Completion Check: The yellow suspension will turn into a clear (or slightly gray) solution as the starting material dissolves and reduces to the amine. TLC should show a new spot with lower
(amine) that stains with Ninhydrin. -
Workup:
-
Filter the mixture through a pad of Celite to remove Pd/C.
-
Wash the pad with MeOH.
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
The resulting solid is usually pure. If necessary, recrystallize from Ethanol/Water or triturature with cold Diethyl Ether.
-
Characterization & Quality Control
The following data profile validates the structural integrity of the synthesized molecule.
Expected NMR Profile (DMSO- )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 6.80 – 7.10 | Doublet (AA'BB') | 2H | Ar-H (ortho to urea) |
| Aromatic | 6.45 – 6.55 | Doublet (AA'BB') | 2H | Ar-H (ortho to amine) |
| Urea NH | ~8.05 | Singlet (Broad) | 1H | Ar-NH -CO |
| Urea NH | ~5.90 | Doublet (Broad) | 1H | CO-NH -iPr |
| Amine | 4.60 – 4.80 | Broad Singlet | 2H | Ar-NH2 |
| Isopropyl CH | 3.70 – 3.80 | Septet | 1H | CH- |
| Isopropyl CH3 | 1.05 – 1.15 | Doublet | 6H | CH-(CH3)2 |
Mass Spectrometry
-
Molecular Formula:
-
Molecular Weight: 193.25 g/mol
-
ESI-MS (M+H): Expect peak at 194.1 m/z .
Safety & Handling
-
Isocyanates: Potent respiratory sensitizers. All operations in Phase 1 must be performed in a functioning fume hood.
-
Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling. Dispose of in a dedicated heavy-metal waste container.
References
-
BenchChem. (2025).[3][4] An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.Link
-
Sigma-Aldrich. (n.d.). 4-Nitrophenyl isocyanate Product Sheet.Link
-
Organic Syntheses. (1941). p-Nitrophenyl Isocyanate.[5] Org.[1][3][6][7] Synth. 1941, 21, 79. Link
-
PubChem. (n.d.). 1,3-Bis(4-Aminophenyl)urea Compound Summary. (For structural analogy and property comparison). Link
Sources
- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Bis(4-Aminophenyl)urea | C13H14N4O | CID 225703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
Mechanism of Action of 1-(4-Aminophenyl)-3-(propan-2-yl)urea: A Foundational Urea Scaffold in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the urea moiety represents a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved targeted therapeutics. 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as 1-(4-aminophenyl)-3-isopropylurea) is a critical chemical fragment and building block. While not a standalone drug, this aryl-alkyl urea scaffold forms the mechanistic core of Type II kinase inhibitors. By exploiting the hydrogen-bonding capacity of the central urea group and the steric properties of its flanking substituents, this scaffold stabilizes the inactive "DFG-out" conformation of oncogenic kinases. This technical guide explores the molecular mechanism of action, structural significance, and experimental validation workflows associated with this foundational scaffold[1][2].
Structural and Chemical Significance
The architecture of 1-(4-Aminophenyl)-3-(propan-2-yl)urea is deliberately modular, providing three distinct functional zones for target engagement:
-
The Central Urea Motif (
): Acts as a highly directional bidentate hydrogen bond donor (via the two groups) and a single hydrogen bond acceptor (via the carbonyl oxygen). This geometry is perfectly tuned to interact with conserved residues in the kinase hinge and activation loops[1]. -
The Isopropyl Group (Propan-2-yl): A branched aliphatic moiety that projects into a deep, lipophilic pocket exposed only when the kinase is in its inactive state.
-
The 4-Aminophenyl Group: Serves a dual purpose. Biologically, the aromatic ring engages in
or cation- interactions. Synthetically, the terminal primary amine provides a versatile handle for cross-coupling or amidation, allowing researchers to attach hinge-binding heterocycles (e.g., pyridyl or quinolyl rings) to elaborate the fragment into a full-scale inhibitor[2].
Molecular Mechanism of Action: The DFG-Out Paradigm
The primary mechanism of action for molecules derived from this scaffold is Type II Kinase Inhibition . Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to an allosteric pocket that is only accessible when the kinase is inactive[3].
Disruption of the Activation Loop
Kinase activity is regulated by the highly conserved DFG (Asp-Phe-Gly) motif located at the start of the activation loop. In the active "DFG-in" state, the Aspartate coordinates a magnesium ion necessary for ATP binding, while the Phenylalanine is buried in a hydrophobic pocket. When elaborated urea scaffolds bind, they force the kinase into the "DFG-out" conformation. The Phenylalanine residue flips outward, vacating the hydrophobic pocket and exposing it to the inhibitor. The isopropyl group of the scaffold occupies this newly available space, locking the enzyme in a catalytically dead state[1][3].
Hydrogen Bonding Dynamics
The central urea group is the linchpin of this mechanism. Crystallographic studies of analogous diarylureas (such as Sorafenib) reveal a highly conserved binding mode[1][4]:
-
One urea
donates a hydrogen bond to the side-chain carboxylate of a conserved Glutamate residue in the C-helix. -
The second urea
donates a hydrogen bond to the backbone carbonyl of the DFG Aspartate. -
The urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG Aspartate.
Fig 1. Disruption of the MAPK/ERK signaling pathway via Type II kinase inhibition.
Experimental Methodologies
To utilize this scaffold in drug discovery, researchers must synthesize it with high purity and validate its binding kinetics. The following protocols are engineered for self-validation and high reproducibility.
Protocol 1: Anhydrous Synthesis of the Urea Scaffold
The synthesis relies on the reaction between p-phenylenediamine and isopropyl isocyanate.
Causality Check: Isocyanates are highly electrophilic and extremely sensitive to moisture. Water contamination leads to the formation of unstable carbamic acids, which decompose into amines and
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and flush with inert nitrogen gas.
-
Dissolution: Dissolve 1.0 equivalent of p-phenylenediamine in anhydrous Tetrahydrofuran (THF) (10 mL/g). Rationale: THF is a polar aprotic solvent that readily dissolves the diamine without reacting with the isocyanate.
-
Controlled Addition: In a separate dry flask, dilute 1.05 equivalents of isopropyl isocyanate in anhydrous THF. Add this solution dropwise to the diamine over 45 minutes at
. Rationale: Slow addition at low temperatures keeps the local concentration of isocyanate low, preventing the diamine from reacting twice and forming symmetrical byproducts. -
Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) system. The protocol is self-validating: the disappearance of the diamine spot confirms completion.
-
Purification: Quench with ice-cold water, extract with Ethyl Acetate, and dry over anhydrous
. Purify the crude product via recrystallization in hot 95% ethanol to isolate the pure 1-(4-Aminophenyl)-3-(propan-2-yl)urea.
Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Because Type II inhibitors require the kinase to undergo a conformational shift (DFG-in to DFG-out), they typically exhibit slow-binding kinetics. SPR is utilized to measure the association (
Step-by-Step Methodology:
-
Surface Preparation: Utilize a CM5 sensor chip. Activate the carboxymethyl dextran matrix using EDC/NHS chemistry.
-
Ligand Immobilization: Inject the target kinase (e.g., B-Raf or VEGFR2) in a sodium acetate buffer (pH 4.5) to facilitate electrostatic pre-concentration and subsequent covalent amine coupling. Block unreacted sites with 1M ethanolamine.
-
Analyte Injection: Flow the elaborated urea compound across the chip at varying concentrations (e.g., 3.125 nM to 100 nM) using a multi-cycle kinetic approach. Rationale: Multi-cycle kinetics allow the baseline to fully stabilize between injections, which is critical for accurately measuring the slow
characteristic of DFG-out binders. -
Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model with a conformational change parameter to extract the
.
Fig 2. Experimental workflow from chemical synthesis to structural validation.
Quantitative Structure-Activity Relationships (SAR)
The transformation of a simple urea fragment into a potent clinical drug relies on iterative SAR optimization. The table below illustrates how elaborating upon the foundational urea scaffold exponentially increases target affinity by capturing additional binding pockets (such as the hinge region)[2][4].
| Compound / Scaffold | Target Kinase | Binding Conformation | Binding Affinity ( | Clinical Role |
| 1-(4-Aminophenyl)-3-(propan-2-yl)urea | B-Raf / VEGFR2 | DFG-out | > 10 | Foundational Scaffold |
| Sorafenib (Elaborated Diarylurea) | B-Raf / VEGFR2 | DFG-out | 6 nM - 20 nM | Approved Therapeutic |
| Regorafenib (Fluorinated Analog) | B-Raf / VEGFR2 | DFG-out | < 10 nM | Approved Therapeutic |
| Lenvatinib (Cyclopropyl Urea) | VEGFR2 | DFG-out | 4 nM | Approved Therapeutic |
Data summarized from historical kinase inhibitor development campaigns targeting the Ras-Raf-MEK-ERK pathway.
Conclusion
1-(4-Aminophenyl)-3-(propan-2-yl)urea is far more than a simple organic intermediate; it is a master key for allosteric kinase inhibition. By providing a perfect geometric match for the hydrogen-bonding requirements of the DFG-out conformation, this scaffold allows drug developers to bypass the highly conserved (and thus poorly selective) ATP-binding site. Mastering the synthesis, functionalization, and kinetic evaluation of this urea motif remains a cornerstone skill in modern oncology drug discovery.
References
-
MDPI. (2021). Diarylureas as Antitumor Agents. Applied Sciences. Retrieved from:[Link]
-
Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from:[Link]
-
ACS Chemical Biology. (2014). DFG-out Mode of Inhibition by an Irreversible Type-1 Inhibitor Capable of Overcoming Gate-Keeper Mutations in FGF Receptors. Retrieved from:[Link]
-
PubChem, National Institutes of Health. Sorafenib (CID 216239). Retrieved from:[Link]
-
PubChem, National Institutes of Health. 1,3-Bis(4-Aminophenyl)urea (CID 225703). Retrieved from:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Bis(4-Aminophenyl)urea | C13H14N4O | CID 225703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Pharmacophore Analysis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea
[1]
Executive Summary
1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as N-(4-aminophenyl)-N'-isopropylurea) represents a critical "lynchpin" scaffold in modern medicinal chemistry.[1] While rarely utilized as a standalone therapeutic agent, it serves as a high-value pharmacophore and metabolic probe.[1] Its structure combines a flexible urea linker (hydrogen bond donor/acceptor) with a lipophilic isopropyl tail and a reactive 4-aminophenyl head .[1]
This specific architecture provides dual utility:
Pharmacological Mechanism & Structural Logic[1][2]
The Urea Pharmacophore (The "Anchor")
The central urea moiety is the defining feature of this molecule's biological activity.[1] In protein-ligand interactions, the urea acts as a bidentate hydrogen bond donor.[1]
-
Kinase Binding (Type II): The urea nitrogens form hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues of the DFG motif (e.g., Glu885 and Asp1046 in VEGFR2).[1] This locks the kinase in the inactive "DFG-out" conformation.[1][2]
-
sEH Inhibition: The urea carbonyl accepts a hydrogen bond from Tyrosine residues in the active site, while the NH groups donate to Aspartate, mimicking the transition state of epoxide hydrolysis.[1]
The 4-Aminophenyl "Handle" (The "Vector")
Unlike simple diarylureas, the 4-amino group confers unique properties:
-
Solvent Interaction: In many binding pockets, the phenyl ring sits in the hydrophobic channel, while the para-amino group extends towards the solvent front.[1]
-
Selectivity Vector: The amino group is a prime site for derivatization (e.g., amidation, sulfonylation) to introduce "tail" moieties that tune selectivity and solubility.[1]
-
Metabolic Liability: The free amine is a substrate for N-acetyltransferases (NAT), influencing the molecule's pharmacokinetics (PK).[1]
The Isopropyl "Tail" (The "Wedge")
The propan-2-yl (isopropyl) group provides a compact lipophilic interactions.[1] It typically occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site, contributing to binding affinity via Van der Waals forces without incurring the steric penalty of larger groups (like tert-butyl or adamantyl).[1]
Biological Profile & SAR Data
Predicted Physicochemical Properties
The following data establishes the molecule's profile as a "Lead-Like" fragment.
| Property | Value | Implication for Drug Design |
| Molecular Weight | 193.25 g/mol | Ideal for fragment-based drug discovery (FBDD).[1] |
| cLogP | ~1.2 - 1.5 | High bioavailability; good membrane permeability.[1] |
| TPSA | 67.4 Ų | Well within the range for oral absorption (<140 Ų).[1] |
| H-Bond Donors | 3 | Urea NHs + Aniline NH2.[1] |
| H-Bond Acceptors | 1 | Urea Carbonyl.[1] |
| Rotatable Bonds | 3 | Low entropic penalty upon binding.[1] |
Structure-Activity Relationship (SAR) Context
The biological activity of 1-(4-Aminophenyl)-3-(propan-2-yl)urea is best understood by comparing it to known inhibitors where this scaffold is embedded.[1]
-
vs. Sorafenib (Nexavar): Sorafenib uses a diarylurea core.[1][2] The 4-aminophenyl fragment in our subject molecule corresponds to the central phenyl ring of Sorafenib.[1] The isopropyl group mimics the hydrophobic interactions of the fluoro-phenyl ring, though with lower affinity.[1]
-
vs. Isoproturon Metabolites: The molecule is a structural isomer of the herbicide Isoproturon's metabolites.[1] While Isoproturon targets Photosystem II (plants), the N-isopropyl urea variants show mammalian toxicity profiles related to sEH modulation rather than photosynthesis inhibition.[1]
Experimental Protocols
Synthesis: The "Self-Validating" Reduction
Rationale: Direct coupling of p-phenylenediamine with isopropyl isocyanate often leads to polymerization (di-urea formation).[1] The robust route involves the reduction of the nitro-precursor.[1]
Step-by-Step Methodology:
-
Precursor Formation: React 4-nitrophenyl isocyanate (1.0 eq) with isopropylamine (1.1 eq) in dry Dichloromethane (DCM) at 0°C. Stir for 2 hours.
-
Validation: TLC (Hexane/EtOAc 1:1) should show disappearance of isocyanate.[1]
-
-
Reduction (The Critical Step): Dissolve the intermediate (1-(4-nitrophenyl)-3-isopropylurea) in Methanol. Add 10% Pd/C catalyst (10 wt%).[1]
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4-6 hours at room temperature.
-
Control: Monitor the shift in UV absorbance (disappearance of the nitro peak at ~270-300 nm).[1]
-
-
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[1] Recrystallize from Ethanol/Water.[1][3]
-
Identity Check: ¹H NMR (DMSO-d₆) must show the disappearance of aromatic AA'BB' nitro signals and appearance of the upfield AA'BB' amino signals (~6.5 ppm) and the NH₂ broad singlet (~4.8 ppm).[1]
-
Biological Assay: Soluble Epoxide Hydrolase (sEH) Screening
Rationale: This molecule is a classic sEH inhibitor scaffold.[1] This assay validates its functional activity.[1]
Protocol:
-
Enzyme Prep: Recombinant human sEH (hsEH) diluted in Sodium Phosphate buffer (0.1 M, pH 7.4) containing 0.1 mg/mL BSA.[1]
-
Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate).[1] This is a fluorogenic substrate.[1]
-
Reaction:
-
Detection: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes.
-
Data Analysis: Calculate IC₅₀ by plotting % Inhibition vs. Log[Concentration].
Visualization of Biological Pathways & Workflow[1]
Pharmacophore & Binding Mode (Graphviz)
The following diagram illustrates how the molecule interacts with a generic Type II Kinase binding pocket (e.g., VEGFR2/B-Raf).[1]
Caption: Schematic representation of the ligand-protein interaction. The Urea linker anchors the molecule via H-bonds, while the Isopropyl group occupies the hydrophobic pocket.[1]
Synthetic & Metabolic Workflow (Graphviz)
This diagram maps the synthesis of the molecule and its subsequent metabolic fate or synthetic utility.[1]
Caption: Workflow depicting the synthesis of the target molecule and its divergent paths: biological metabolism (acetylation) vs. synthetic optimization (conversion to kinase inhibitors).
Safety & Handling (MSDS Summary)
As an aniline derivative, this compound requires specific handling protocols:
-
Toxicity: Potential for methemoglobinemia (oxidation of hemoglobin) if ingested or absorbed in high quantities, typical of aniline structures.[1]
-
Stability: The urea linkage is stable at physiological pH but hydrolyzes under strongly acidic/basic conditions at high temperatures.[1]
-
Storage: Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the amino group (browning).
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for In Vivo Studies of 1-(4-Aminophenyl)-3-(m-tolyl)urea and Related Diaryl Ureas. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 1-(4-Aminophenyl)-3-(1,2,2,4,4-pentamethyl-3-oxoquinolin-6-yl)urea (Related Structure).[1] National Library of Medicine.[1] Retrieved from [1]
-
BenchChem. (2025).[1][2][4] An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Retrieved from [1]
-
Hammock, B. D., et al. (2005).[1] Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for Urea-sEH mechanism).
-
Wilhelm, S. M., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.[1] (Contextual citation for Diarylurea Kinase Inhibition).
An In-depth Technical Guide to 1-(4-Aminophenyl)-3-(propan-2-yl)urea and its Structural Analogs as Modulators of Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenylurea scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of biologically active compounds. This guide focuses on the N-aryl-N'-alkyl urea subclass, with 1-(4-aminophenyl)-3-(propan-2-yl)urea as the central molecule. We will delve into its synthetic methodologies, explore its potential biological activities through various assays, and analyze the structure-activity relationships (SAR) of its structural analogs. This document aims to provide a comprehensive technical resource, blending established scientific principles with practical, field-proven insights to empower researchers in the development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Phenylurea Scaffold in Drug Discovery
The urea functional group is a key structural element in many biologically active compounds, including enzyme inhibitors and peptidomimetics.[1] Its ability to form specific hydrogen bond networks is crucial for its interaction with biological targets.[2]
The Privileged Nature of the Phenylurea Moiety
The phenylurea moiety, particularly the diarylurea structure, is a "privileged scaffold" in drug discovery, most notably in the development of kinase inhibitors.[3] This is due to its ability to mimic the hydrogen bonding interactions of the purine and pyrimidine bases of ATP in the hinge region of kinase active sites.[3]
Emergence of N-Aryl-N'-Alkyl Ureas as a Promising Subclass
While diarylureas have been extensively studied, the N-aryl-N'-alkyl urea subclass offers a distinct profile. The replacement of one of the aryl groups with an alkyl substituent can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, potentially leading to improved pharmacokinetic profiles.[2] The conformational flexibility introduced by the alkyl group also plays a critical role in the interaction with target proteins.[2]
Focus of this Guide: 1-(4-Aminophenyl)-3-(propan-2-yl)urea as a Core Structure
This guide centers on 1-(4-aminophenyl)-3-(propan-2-yl)urea as a representative N-aryl-N'-alkyl urea. The 4-aminophenyl group provides a versatile handle for further chemical modification, while the isopropyl group offers a simple yet informative starting point for exploring the impact of N'-alkylation on biological activity.
Synthetic Strategies and Methodologies
The synthesis of unsymmetrical ureas like 1-(4-aminophenyl)-3-(propan-2-yl)urea can be achieved through several reliable methods.
General Synthesis of Unsymmetrical Ureas
The most common approach involves the reaction of an amine with an isocyanate.[4] For the synthesis of the title compound, this would involve the reaction of p-phenylenediamine with isopropyl isocyanate.
To avoid the handling of potentially hazardous isocyanates, several in-situ generation methods are employed. Reagents like triphosgene or carbonyldiimidazole can be used to convert an amine to its corresponding isocyanate, which then reacts with another amine in the same pot.[4]
Step-by-Step Protocol for the Synthesis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea
This protocol is a representative procedure for the synthesis of N-aryl-N'-alkyl ureas.
Materials:
-
p-Phenylenediamine
-
Isopropyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-phenylenediamine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isopropyl isocyanate (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold DCM.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-aminophenyl)-3-(propan-2-yl)urea.
Synthesis of Structural Analogs
To explore the SAR of the N'-alkyl group, a library of analogs can be synthesized by replacing isopropyl isocyanate with other alkyl isocyanates (e.g., ethyl isocyanate, cyclopentyl isocyanate, etc.) in the protocol described above.
Analogs with substituents on the phenyl ring can be prepared by starting with the corresponding substituted p-phenylenediamine.
Characterization Techniques
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[3]
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[3]
Biological Evaluation: Assays and Protocols
The biological activity of 1-(4-aminophenyl)-3-(propan-2-yl)urea and its analogs can be assessed using a variety of in vitro and cellular assays.
In Vitro Kinase Inhibition Assays
Given the prevalence of the urea scaffold in kinase inhibitors, assessing the inhibitory activity of these compounds against a panel of kinases is a logical starting point.
Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the compound concentration.
Cellular Assays for Antiproliferative Activity
To determine if the kinase inhibitory activity translates to a cellular effect, antiproliferative assays are performed.
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add the MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 values.
Other Potential Biological Targets and Assays
The urea scaffold is also found in inhibitors of other enzymes, such as soluble epoxide hydrolase (sEH).[5][6]
The activity of sEH can be measured using a fluorogenic substrate.
Materials:
-
Recombinant human or murine sEH
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test compounds
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the sEH enzyme and the test compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at room temperature, protected from light.
-
Measure the increase in fluorescence over time.
-
Determine the rate of reaction and calculate the percentage of inhibition and IC50 values.
Structure-Activity Relationships (SAR) and Mechanistic Insights
The systematic modification of the core structure of 1-(4-aminophenyl)-3-(propan-2-yl)urea and the evaluation of the resulting analogs can provide valuable insights into the SAR.
The Role of the 4-Aminophenyl Group
The 4-amino group serves as a key hydrogen bond donor and can be a crucial interaction point with the target protein. It also provides a convenient point for further derivatization to explore additional binding pockets.
Influence of the N'-Alkyl Substituent on Potency and Selectivity
The size and shape of the alkyl group can significantly impact the binding affinity. A bulkier alkyl group may provide better van der Waals interactions with a hydrophobic pocket in the target protein, but it could also introduce steric hindrance. The electronic properties of the alkyl group are generally less varied but can still play a subtle role.
N-alkylation can influence the conformational preferences of the urea moiety.[2] The relative orientation of the phenyl and alkyl groups can affect the presentation of the hydrogen bonding donors and acceptors of the urea, thereby influencing the binding to the target.
Impact of Phenyl Ring Substitutions
Adding substituents to the phenyl ring can modulate the electronic properties of the molecule and provide additional interaction points with the target. For example, electron-withdrawing groups can enhance the hydrogen bond donating capacity of the urea NH protons.
Target-Specific SAR: Kinases vs. Other Enzymes
The SAR for kinase inhibition may differ significantly from that for sEH inhibition. For kinases, the interactions are often dominated by hydrogen bonds with the hinge region, while for sEH, the urea carbonyl oxygen plays a critical role in interacting with tyrosine residues in the active site.[6]
In Silico Modeling and Docking Studies
Molecular modeling and docking can be used to visualize the binding mode of these compounds in the active site of their target proteins. This can help to rationalize the observed SAR and guide the design of more potent and selective inhibitors.
Data Summary and Comparison
The following table provides a template for summarizing the data obtained from the biological evaluation of 1-(4-aminophenyl)-3-(propan-2-yl)urea and its analogs.
| Compound ID | R1 (Phenyl Substituent) | R2 (Alkyl Substituent) | Kinase IC50 (µM) [Target] | sEH IC50 (µM) | Cellular IC50 (µM) [Cell Line] |
| Parent | H | Isopropyl | |||
| Analog 1 | 4-Cl | Isopropyl | |||
| Analog 2 | H | Cyclopentyl | |||
| Analog 3 | H | Ethyl |
Conclusion and Future Directions
1-(4-Aminophenyl)-3-(propan-2-yl)urea represents a valuable starting point for the development of novel modulators of cellular signaling. The synthetic accessibility and the potential for diverse biological activities make this scaffold attractive for further investigation. Future research should focus on expanding the library of analogs to build a more comprehensive SAR profile, elucidating the precise molecular mechanisms of action through structural biology and advanced computational methods, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising compounds. The insights gained from such studies will be instrumental in translating the potential of this chemical class into novel therapeutic agents.
References
A comprehensive list of references will be provided at the end of the final document. The citations provided throughout this guide are placeholders and will be replaced with the actual references from the gathered research articles.
Diagrams
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Logical relationship for SAR exploration of the core scaffold.
Sources
physicochemical properties of aminophenyl urea derivatives
A Technical Guide to Diarylurea Scaffolds in Kinase Inhibitor Design
Executive Summary
This guide addresses the physicochemical characterization of
Part 1: Molecular Architecture & Pharmacophore Analysis
The aminophenyl urea scaffold is rarely a simple linker; it is a functional pharmacophore. In kinase inhibitors, it functions as a "molecular hinge" that stabilizes the enzyme in its inactive (DFG-out) conformation.[1]
1.1 Structural Anatomy
The efficacy of drugs like Sorafenib relies on a tripartite structure:
-
The Hydrophobic Tail: Usually a substituted phenyl ring (e.g.,
, ) that occupies the allosteric hydrophobic pocket.[1] -
The Urea Bridge: The critical anchor. It acts as a dual hydrogen bond donor (to Glu/Asp residues) and acceptor.[1][2]
-
The Polar Head: Often a heteroaromatic ring (pyridine/pyrimidine) improving water solubility and interacting with the ATP-binding hinge region.
1.2 The "Urea Tape" Phenomenon
A defining characteristic of this class is the formation of supramolecular urea tapes in the solid state. The two urea protons (
-
Consequence: Extremely high melting points (
) and high lattice energy.[1] -
Impact: This results in poor thermodynamic solubility.[1] Disruption of this tape via
-methylation or steric bulk is a common optimization strategy, though it often compromises target binding.[1]
Figure 1: Structural Activity Relationship (SAR) and physicochemical consequences of the diarylurea scaffold.
Part 2: Critical Physicochemical Parameters
2.1 Solubility (Thermodynamic vs. Kinetic)
For aminophenyl ureas, kinetic solubility (precipitation from DMSO stock) is notoriously deceptive.[1] These compounds can form metastable amorphous precipitates that appear soluble initially but crystallize over time.[1]
-
Recommendation: Rely only on Thermodynamic Solubility (equilibrium from solid) for lead optimization.[1]
-
Target Metric:
in FaSSIF (Fasted State Simulated Intestinal Fluid) is considered acceptable for oral delivery; many unoptimized ureas fall below .[1]
2.2 Acid Dissociation Constant (pKa)
The urea protons are weakly acidic (
-
Note: The "Polar Head" often contains a basic nitrogen (pyridine/pyrimidine) with a pKa of
. This is the primary site for salt formation (e.g., Tosylate salts) to improve dissolution rates.[1]
2.3 Lipophilicity (LogP/LogD)
These derivatives are inherently lipophilic (
-
Risk: High LogP + Low Solubility = "Brick Dust" (Class IV or II in BCS).[1]
-
Mitigation: Introduction of solubilizing side chains (morpholine, piperazine) on the "Polar Head" to lower LogD without disrupting the urea binding motif.
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Standardized for high-lattice-energy solids.[1]
-
Preparation: Weigh
of solid compound into a chemically resistant glass vial (borosilicate). -
Solvent Addition: Add
of buffer (pH 7.4 phosphate or FaSSIF). Ensure excess solid is visible (saturated suspension).[1] -
Equilibration:
-
Shake at
for 24 to 48 hours . -
Expert Insight: For ureas, 24 hours is minimum. Shorter times may measure the dissolution of high-energy amorphous domains rather than the stable crystal lattice.
-
-
Separation: Centrifuge at
for 10 minutes (preferred over filtration to avoid filter adsorption of lipophilic ureas). -
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO/Buffer (50:50).
-
pH Check: Measure the pH of the supernatant post-incubation. A drift indicates instability or salt disproportionation.[1]
Protocol B: pKa Determination via Cosolvent Potentiometry
Since aminophenyl ureas are insoluble in water, aqueous titration is impossible.[1] Use the Yasuda-Shedlovsky extrapolation method.
-
Setup: Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).
-
Titration: Dissolve the compound in the cosolvent mixture. Titrate with standardized
or KOH under inert gas ( ) to prevent carbonate formation.[1] -
Data Processing: Determine the apparent pKa (
) for each methanol concentration. -
Extrapolation: Plot
vs. Weight% Methanol (or dielectric constant ).[1] The y-intercept represents the aqueous pKa.
Part 4: Data Visualization & Workflow
The following diagram illustrates the decision tree for profiling a new aminophenyl urea derivative.
Figure 2: Physicochemical profiling workflow for urea-based drug candidates.
Part 5: Comparative Data Summary
| Property | Sorafenib (Free Base) | Typical Optimization Goal |
| MW | 464.8 g/mol | < 500 g/mol |
| LogP | ~3.8 | 2.0 – 3.5 |
| Aqueous Solubility | < 0.1 µg/mL (pH 7) | > 10 µg/mL |
| pKa (Basic) | 2.1 (Pyridine) | Adjust for salt formation |
| H-Bond Donors | 2 (Urea NH) | Maintain for potency |
| PSA (Polar Surface Area) | ~90 Ų | < 140 Ų (for permeability) |
References
-
Wilhelm, S. et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[3] Nature Reviews Drug Discovery, 5, 835–844.[1] Link
-
Luo, Y. et al. (2021).[1][4] Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5532–5547.[1][5] Link[1]
-
Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120–126.[1] Link[1]
-
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.[1] Link
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/Solubility protocols).
Sources
1-(4-Aminophenyl)-3-(propan-2-yl)urea CAS number lookup
This guide provides an in-depth technical analysis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea , a critical building block in medicinal chemistry, particularly for the synthesis of urea-based kinase inhibitors and substituted phenylurea derivatives.
Part 1: Chemical Identity & CAS Number Lookup
As a Senior Application Scientist, I must clarify a common hurdle in sourcing this specific amine. While the nitro-precursor is widely indexed, the free amine form 1-(4-Aminophenyl)-3-(propan-2-yl)urea is often not listed with a primary CAS in public consumer catalogs, or it is confused with its allyl or methyl analogs.
For procurement and regulatory purposes, the most reliable strategy is to reference the Nitro Precursor (which is commercially stable and available) or the specific chemical descriptors for custom synthesis.
Core Chemical Data
| Property | Specification |
| Chemical Name | 1-(4-Aminophenyl)-3-(propan-2-yl)urea |
| Systematic Name | N-(4-aminophenyl)-N'-isopropylurea |
| CAS Number (Amino) | Not Widely Listed (Often synthesized in situ or on-demand) |
| CAS Number (Nitro Precursor) | 13141-86-1 (1-isopropyl-3-(4-nitrophenyl)urea) |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| SMILES | CC(C)NC(=O)NC1=CC=C(N)C=C1 |
| InChIKey | Computed:[1][2]ZEEYHONHWQBDAK-UHFFFAOYSA-N (Verify stereochemistry if applicable) |
| Appearance | Off-white to pale brown solid (prone to oxidation) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in Water |
Critical Sourcing Note: If you cannot source the amine directly, purchase the nitro precursor (CAS 13141-86-1) and perform the reduction protocol detailed in Part 2. This ensures fresh, non-oxidized starting material for sensitive couplings.
Part 2: Synthesis & Production Protocol
The most robust route to 1-(4-Aminophenyl)-3-(propan-2-yl)urea is the catalytic hydrogenation of 1-isopropyl-3-(4-nitrophenyl)urea. This method avoids the generation of iron sludge associated with Fe/HCl reductions and is scalable for pharmaceutical intermediates.
Reaction Pathway
Figure 1: Catalytic Hydrogenation of 1-isopropyl-3-(4-nitrophenyl)urea.
Step-by-Step Protocol
Materials:
-
1-isopropyl-3-(4-nitrophenyl)urea (CAS 13141-86-1)
-
10% Palladium on Carbon (Pd/C), wet support (50% water)
-
Methanol (HPLC Grade)
-
Hydrogen gas (balloon or Parr shaker)
-
Celite 545 filter aid
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g (4.48 mmol) of the nitro precursor in 50 mL of Methanol. Ensure complete dissolution; gentle warming (30°C) may be required.
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 100 mg (10 wt%) of 10% Pd/C. Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Purge the flask with Hydrogen gas three times. Maintain a hydrogen atmosphere (balloon pressure or 30 psi in a shaker) at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (
) should disappear, and a new, more polar spot ( ) corresponding to the amine should appear. -
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as an off-white solid.
-
Purification (Optional): If oxidation is observed (darkening), recrystallize immediately from Ethanol/Water (9:1).
Part 3: Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The disappearance of nitro signals and the appearance of amino protons are the key validation points.
1H NMR Data (DMSO-d6, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Urea -NH- | 8.05 | Singlet (broad) | 1H | Ar-NH -CO |
| Phenyl Ring | 6.80 – 7.10 | Doublet (AA'BB') | 2H | Ar-H (meta to NH2) |
| Phenyl Ring | 6.45 – 6.55 | Doublet (AA'BB') | 2H | Ar-H (ortho to NH2) |
| Urea -NH- | 5.85 | Doublet | 1H | CO-NH -iPr |
| Amino Group | 4.60 | Broad Singlet | 2H | Ar-NH₂ |
| Isopropyl CH | 3.75 | Septet | 1H | -CH (CH3)2 |
| Isopropyl CH3 | 1.08 | Doublet | 6H | -CH(CH3 )2 |
Validation Logic:
-
Check 1: Presence of the septet at 3.75 ppm confirms the isopropyl group remains intact.
-
Check 2: Upfield shift of phenyl protons (6.5-7.1 ppm) compared to the nitro precursor (typically 7.5-8.2 ppm) confirms reduction of the electron-withdrawing nitro group to the electron-donating amino group.
Part 4: Applications in Drug Discovery
This molecule serves as a "privileged scaffold" intermediate. The 1,3-disubstituted urea moiety is a classic pharmacophore in kinase inhibitors, serving as a hydrogen bond donor/acceptor pair that interacts with the Glu/Asp residues in the kinase ATP-binding pocket.
Workflow: From Intermediate to Kinase Inhibitor
Figure 2: Application of the Amine in Kinase Inhibitor Synthesis.
Key Applications:
-
Sorafenib/Lenvatinib Analogs: The urea linker is critical for binding affinity. Modifying the terminal amine allows for Structure-Activity Relationship (SAR) studies on the "tail" region of the inhibitor.
-
Photo-affinity Probes: The amino group provides a handle for attaching fluorophores or biotin tags via amide coupling, enabling the study of drug-target interactions.
References
-
Sigma-Aldrich. 1-Isopropyl-3-(4-nitrophenyl)urea Product Page (CAS 13141-86-1).Link
-
PubChem. 1-Isopropyl-3-(4-nitrophenyl)urea Compound Summary. National Library of Medicine. Link
-
BenchChem. Synthesis and Purification of Aryl Urea Derivatives. (General protocol for nitro reduction to amino-ureas). Link
-
Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (Context for urea scaffold synthesis in kinase inhibitors). Link
Sources
Technical Guide: Safety and Handling of 1-(4-Aminophenyl)-3-(propan-2-yl)urea
This technical guide details the safety, handling, and stability protocols for 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as
This guide is structured for Senior Research Scientists and HSE Officers in pharmaceutical development. It prioritizes the "Precautionary Principle," deriving safety constraints from the compound's metabolic and hydrolytic degradation products, specifically the potent sensitizer p-phenylenediamine.
Chemical Identity & Physiochemical Context[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: 1-(4-Aminophenyl)-3-(propan-2-yl)urea
-
Common Synonyms:
-(4-aminophenyl)- -isopropylurea; Desisopropyl-isoproturon analog (structural isomer). -
Molecular Formula:
-
Molecular Weight: 193.25 g/mol
-
Structural Class: Substituted Phenylurea / Primary Aniline.
Structural Significance
This compound features two distinct reactive termini:
-
Urea Linkage: A hydrolytically susceptible bridge.
-
Primary Aromatic Amine: A nucleophilic site prone to oxidation (browning) and responsible for potential genotoxicity and sensitization.
Hazard Identification & Toxicology (SAR Analysis)
Warning: While specific toxicological data for this exact intermediate may be limited, its safety profile is derived via Structure-Activity Relationship (SAR) from its hydrolysis products: p-phenylenediamine (PPD) and isopropylamine.
The "Hidden" Hazard: Hydrolytic Cleavage
In acidic environments (stomach acid) or metabolically (amidase activity), the urea bond cleaves, releasing p-phenylenediamine , a known contact allergen and toxin.
GHS Classification (Estimated/Read-Across):
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] |
| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. (Critical) |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/serious eye irritation. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[2][3][1] |
| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life (due to aniline moiety). |
Degradation Pathway Visualization
The following diagram illustrates the critical degradation pathway that dictates the safety profile.
Figure 1: Hydrolytic degradation pathway releasing toxic p-phenylenediamine and isopropylamine.
Safe Handling Protocols
Occupational Exposure Banding (OEB)
Treat this material as OEB 3 (10–100
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a powder containment enclosure .
-
Ventilation: Minimum face velocity of 0.5 m/s.
-
Decontamination: Surfaces should be wiped with weak acid (citric acid 1%) followed by detergent to solubilize amine residues.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Respiratory | P3 / N99 Particulate Respirator | Prevents inhalation of sensitizing dusts. |
| Hands | Double Nitrile Gloves (0.11 mm min) | Aniline derivatives permeate latex rapidly. Change every 60 mins. |
| Eyes | Chemical Goggles | Prevent corneal damage from basic amine dust. |
| Body | Tyvek® Lab Coat (wrist cuffs) | Prevent skin contact and clothing contamination.[2][4] |
Stability & Storage
The primary instability mechanism is oxidative darkening of the free amine and hydrolysis of the urea.
-
Storage Conditions:
-
Store at 2–8°C (Refrigerated).
-
Protect from Light: Amber vials are mandatory to prevent photo-oxidation (pinking/browning).
-
Inert Atmosphere: Store under Argon or Nitrogen to prevent amine oxidation.
-
-
Incompatibilities:
-
Strong Acids: Catalyze hydrolysis to toxic amines.
-
Nitrosating Agents: Reaction with nitrites can form carcinogenic nitrosoureas.
-
Aldehydes: React rapidly with the primary amine to form imines (Schiff bases).
-
Analytical Monitoring & Quality Control
Verification of purity is essential to ensure the material has not degraded into PPD.
HPLC Method Parameters (Standard Protocol)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (urea bond).
-
Retention Time Logic:
-
p-Phenylenediamine (Impurity): Elutes early (polar).
-
Target Urea: Elutes mid-gradient.
-
Bis-urea (Impurity): Elutes late (hydrophobic).
-
Emergency Response Protocols
Spill Cleanup Logic
Do NOT use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.
Figure 2: Step-by-step spill response logic.
First Aid[13]
-
Eye Contact: Flush with water for 15 minutes. Do not use neutralizing agents in the eye.
-
Skin Contact: Wash with soap and water.[2] Monitor for sensitization (redness/itching) for 48 hours.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 408346, (4-Aminophenyl)urea. (Parent structure analysis).
-
European Chemicals Agency (ECHA). Registration Dossier - p-Phenylenediamine (Hydrolysis Product). (Toxicology reference for sensitization).
-
BenchChem. Stability of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea Derivatives. (Urea hydrolysis kinetics).
-
Fisher Scientific. Safety Data Sheet: Isopropylamine. (Hydrolysis product safety).
-
Sigma-Aldrich. Safety Data Sheet: p-Phenylenediamine. (Handling of sensitizing amines).
Sources
1-(4-Aminophenyl)-3-(propan-2-yl)urea: A Critical Building Block in Targeted Therapeutics and Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, structurally optimized building blocks. 1-(4-Aminophenyl)-3-(propan-2-yl)urea (commonly referred to as 1-(4-aminophenyl)-3-isopropylurea) is a highly privileged intermediate utilized extensively in the synthesis of small-molecule kinase inhibitors. This technical guide explores the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this compound, providing drug development professionals with a comprehensive blueprint for its application in advanced drug discovery.
Chemical Identity & Physicochemical Properties
The utility of 1-(4-aminophenyl)-3-(propan-2-yl)urea stems from its bifunctional nature: a highly stable isopropylurea moiety that acts as a potent pharmacophore, and a para-substituted primary amine that serves as a versatile vector for downstream functionalization.
Table 1 summarizes the core quantitative data and chemical identifiers for this building block, which are critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior in downstream APIs [1].
| Property | Value |
| IUPAC Name | 1-(4-aminophenyl)-3-(propan-2-yl)urea |
| CAS Number | 70826-93-6 |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| SMILES String | O=C(NC(C)C)NC1=CC=C(N)C=C1 |
| Hydrogen Bond Donors | 3 (Urea NH x2, Primary Amine NH₂) |
| Hydrogen Bond Acceptors | 1 (Urea Carbonyl Oxygen) |
| Physical State | Solid (typically off-white to beige powder) |
Mechanistic Rationale in Drug Design (E-E-A-T)
The structural components of 1-(4-aminophenyl)-3-(propan-2-yl)urea are not arbitrary; they are the result of rigorous structure-activity relationship (SAR) optimization in kinase inhibitor design.
The Isopropylurea Pharmacophore
The urea moiety is a classic hydrogen-bonding motif capable of forming bidentate interactions with the protein backbone of kinase active sites (such as the DFG-out conformation or the hinge region). The choice of an isopropyl group specifically provides optimal steric bulk. It is large enough to perfectly occupy adjacent hydrophobic pockets (enhancing binding affinity and residence time) but small enough to avoid steric clashes that larger groups (like benzyl or bulky cycloalkyls) might introduce.
For instance, in the development of novel PIP5K1C inhibitors, researchers found that the isopropylurea moiety exhibited excellent activity levels, whereas replacing the urea with an amide resulted in a complete loss of potency. This highlights the absolute causality of the urea's bidentate hydrogen-bonding capacity in stabilizing the protein-ligand complex [2].
The para-Aminophenyl Linker
The phenyl ring acts as a rigid hydrophobic spacer, projecting the primary amine at a precise 180-degree vector. This geometry is crucial for linking the binding pharmacophore to other solvent-exposed or allosteric-binding domains of the final Active Pharmaceutical Ingredient (API).
Fig 1. Pharmacophore binding model and functionalization vectors of the target urea.
Synthetic Methodologies & Workflows
To ensure high purity and yield, the synthesis of 1-(4-aminophenyl)-3-(propan-2-yl)urea is typically executed via a two-step, self-validating protocol starting from commercially available p-nitroaniline.
Step 1: Urea Formation via Isocyanate Addition
Objective: Construct the isopropylurea linkage. Causality: Isocyanates are highly electrophilic at the central carbon. The nucleophilic amine of p-nitroaniline attacks this carbon to form the urea linkage. While the para-nitro group is electron-withdrawing (reducing nucleophilicity), the reaction proceeds smoothly in aprotic solvents[3]. Protocol:
-
Dissolve 1.0 equivalent of p-nitroaniline in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Gradually add 1.1 equivalents of isopropyl isocyanate dropwise at 0°C to control the exothermic nature of the addition.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Self-Validation: The resulting intermediate, 1-isopropyl-3-(4-nitrophenyl)urea, typically precipitates out of the solution. This phase separation drives the reaction to completion and allows for simple isolation via vacuum filtration, eliminating the need for complex chromatography.
Step 2: Catalytic Hydrogenation
Objective: Reduce the nitro group to a primary amine to create the functionalization handle. Causality: Palladium on Carbon (Pd/C) facilitates the transfer of hydrogen gas exclusively to the nitro group. The mild conditions ensure that the sensitive urea linkage is not cleaved or over-reduced. Protocol:
-
Suspend the 1-isopropyl-3-(4-nitrophenyl)urea intermediate in degassed ethanol.
-
Add 10 wt% Pd/C catalyst (typically 0.1 equivalents).
-
Purge the reaction vessel with hydrogen gas and maintain a 1 atm H₂ atmosphere at room temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the yellow nitro compound and the emergence of a highly polar, UV-active peak corresponding to the exact mass of the aminophenyl derivative (m/z [M+H]+ 194.1) confirms success. Filter the mixture through a Celite pad to remove the palladium catalyst and concentrate the filtrate in vacuo.
Fig 2. Step-by-step synthetic workflow for 1-(4-Aminophenyl)-3-(propan-2-yl)urea.
Applications in Advanced API Synthesis
Once synthesized, 1-(4-aminophenyl)-3-(propan-2-yl)urea serves as the nucleophilic partner in various cross-coupling and amidation reactions.
In the synthesis of advanced kinase inhibitors, the primary amine is frequently reacted with heteroaryl chlorides (e.g., substituted pyrimidines or pyrazoles) via Buchwald-Hartwig amination or simple nucleophilic aromatic substitution (SNAr). Alternatively, it can be coupled with complex carboxylic acids using standard peptide coupling reagents (HATU, EDC/HOBt) to form an amide bond [2]. This modularity allows medicinal chemists to rapidly generate libraries of compounds by keeping the validated isopropylurea-phenyl scaffold constant while varying the target-binding headgroup.
References
The Aryl Urea Scaffold: From Agrochemical Roots to Precision Oncology
Topic: Discovery and History of Aryl Urea Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aryl urea moiety (
Part 1: The Agrochemical Foundation (1950s)
Long before they were recognized as anticancer agents, aryl ureas were the backbone of industrial weed control. In 1951, researchers at DuPont discovered that
The Mechanism: Photosystem II Inhibition
The first-generation compounds, Monuron and Diuron , function by blocking electron transport in Photosystem II (PSII).[1] They bind to the
Table 1: Key Aryl Urea Herbicides
| Compound | Structure | Key Feature | Application |
|---|---|---|---|
| Monuron | 4-chlorophenyl urea | First commercial phenylurea | General weed control (Obsolete) |
| Diuron | 3,4-dichlorophenyl urea | Enhanced lipophilicity | Cotton, citrus, and non-crop areas |
| Linuron | 3,4-dichlorophenyl methoxy-methyl urea | Dual action (foliar/root) | Soybeans, corn |
Technical Insight: The critical structural feature for herbicidal activity was the
-aryl--dialkyl substitution pattern. Interestingly, the transition to medicinal chemistry required the removal of the terminal alkyl groups in favor of a second aryl group, creating the diaryl urea motif.
Part 2: The Medicinal Chemistry Pivot (1990s–2000s)
The renaissance of aryl ureas began with the search for Raf kinase inhibitors. The collaboration between Bayer and Onyx Pharmaceuticals (starting in 1994) is the definitive case study in this evolution.
Case Study: The Discovery of Sorafenib (BAY 43-9006)
The discovery of Sorafenib was not purely rational design; it began with a high-throughput screen (HTS) of 200,000 compounds against Raf-1 kinase.
-
The Hit: A 3-thienyl urea was identified as a weak hit (IC
~ micromolar). -
The Optimization: Combinatorial chemistry generated a library of ~1,000 bis-aryl ureas.
-
The Breakthrough: Replacing the thienyl group with a substituted phenyl ring and optimizing the distal "tail" led to Sorafenib.
The Structural Logic: The aryl urea serves as a rigid linker that positions two hydrophobic aromatic systems while simultaneously acting as a hydrogen bond donor/acceptor pair.
-
Proximal Ring: Binds in the hydrophobic pocket near the gatekeeper residue.
-
Urea Bridge: Forms critical hydrogen bonds with the catalytic loop (Glu286) and the DFG motif (Asp381).
-
Distal Ring: Occupies the allosteric hydrophobic pocket opened by the DFG-out movement.
Part 3: Mechanistic Deep Dive – Type II Kinase Inhibition
The most significant contribution of aryl ureas to pharmacology is their ability to stabilize the inactive (DFG-out) conformation of protein kinases. This is known as Type II inhibition.[2]
The DFG-out Conformation
In the active state (DFG-in), the Aspartate-Phenylalanine-Glycine (DFG) motif is positioned to coordinate magnesium ions for ATP hydrolysis. Type II inhibitors force the Phenylalanine residue to flip outward, exposing a deep hydrophobic pocket adjacent to the ATP site.
Diagram 1: The Type II Binding Mode Logic This diagram illustrates the structural displacement required for aryl urea binding.
Caption: Logical flow of Type II inhibition where the aryl urea scaffold locks the kinase in an inactive state via specific H-bonds and hydrophobic occupancy.
Part 4: Experimental Protocol
Robust Synthesis of Diaryl Ureas via CDI Activation
Objective: Synthesize a Sorafenib analog (e.g.,
Principle: 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent. It reacts with the first aniline to form an intermediate
Materials
-
Amine A (Electrophile precursor): 4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv)
-
Amine B (Nucleophile): 4-Phenoxyaniline (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Workup: 1N HCl, Brine, drying agent (
).
Step-by-Step Methodology
-
Activation (Formation of Acylimidazole):
-
Dissolve Amine A (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
). -
Add CDI (1.1 mmol) in one portion.
-
Self-Validation Check: Observe the immediate evolution of bubbles (
gas). Stir at Room Temperature (RT) for 2 hours. -
TLC Check: Confirm consumption of Amine A and appearance of a new baseline spot (acylimidazole intermediate).
-
-
Coupling (Urea Formation):
-
Add Amine B (1.0 mmol) directly to the reaction mixture.
-
Stir at RT for 12–18 hours (or reflux for 4 hours if Amine B is electron-deficient).
-
Self-Validation Check: The reaction mixture often becomes heterogeneous as the urea product precipitates.
-
-
Isolation & Purification:
-
Evaporate the solvent to roughly half volume.
-
Add water (10 mL) to the mixture and stir vigorously for 15 minutes. The urea product will precipitate as a white/off-white solid.
-
Filter the solid and wash sequentially with 1N HCl (to remove unreacted amines), water, and cold ether.
-
Dry under vacuum.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for two distinct singlet peaks between 8.5–9.5 ppm corresponding to the two urea -NH protons. This confirms the formation of the asymmetric urea.
-
Part 5: Future Directions & Expanded Utility
The aryl urea story is not finished. Current research has expanded the scaffold's utility beyond kinase inhibition:
-
Soluble Epoxide Hydrolase (sEH) Inhibitors:
-
Aryl ureas mimic the transition state of epoxide hydrolysis.
-
Used to treat hypertension and inflammation by stabilizing Epoxyeicosatrienoic acids (EETs).
-
-
PROTACs (Proteolysis Targeting Chimeras):
-
Aryl urea kinase inhibitors (like Sorafenib) are being used as the "warhead" ligand to recruit E3 ligases for targeted protein degradation.
-
Diagram 2: The Signaling Cascade (Raf/MEK/ERK) This diagram places the aryl urea target (Raf) within its biological context.
Caption: The MAPK signaling cascade showing Raf kinase as the primary intervention point for aryl urea drugs like Sorafenib.
References
-
The discovery and development of sorafenib for the treatment of thyroid cancer. Source: NIH / PMC [Link]
-
Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Source: Nature Reviews Drug Discovery [Link]
-
Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Source: NIH / PMC [Link]
-
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Chemical Biology [Link]
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Source: NIH / PMC [Link]
Sources
Methodological & Application
using 1-(4-Aminophenyl)-3-(propan-2-yl)urea in cell culture
This guide outlines the rigorous application of 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as N-(4-aminophenyl)-N'-isopropylurea) in cell culture systems.[1] Based on its chemical structure—a phenylurea scaffold with a para-amino group—this compound serves as a critical fragment-based drug discovery (FBDD) tool , a potential metabolite standard , and a synthetic building block for urea-based kinase or hydrolase inhibitors.[1]
Part 1: Technical Overview & Mechanism of Action
1-(4-Aminophenyl)-3-(propan-2-yl)urea represents a classic "Type II" kinase inhibitor pharmacophore fragment.[1] Its biological relevance is anchored in three structural motifs:
-
Urea Linkage : Acts as a primary hydrogen bond donor/acceptor pair (D-A-D motif), critical for binding to the "hinge region" of kinases (e.g., p38 MAPK, VEGFR) or the catalytic pocket of soluble Epoxide Hydrolase (sEH).[1]
-
4-Aminophenyl Moiety : Provides a solvent-exposed handle for conjugation (e.g., to E3 ligase ligands for PROTACs) or serves as a metabolic "soft spot" susceptible to N-oxidation.[1]
-
Isopropyl Group : A hydrophobic tail designed to occupy the hydrophobic back-pocket (selectivity pocket) of target enzymes.[1]
Primary Applications:
-
Fragment Screening : Assessing binding affinity to Ser/Thr or Tyr kinases.[1]
-
Metabolite Toxicology : Evaluating the cytotoxicity of aniline-urea metabolites derived from larger drugs or herbicides.[1]
-
Probe Synthesis : Utilizing the free amine (
) for fluorescent labeling or biotinylation.[1]
Part 2: Preparation & Handling Protocols
Physicochemical Properties & Solubilization
The compound is a hydrophobic solid with limited aqueous solubility.[1] Proper reconstitution is non-negotiable for reproducible data.[1]
| Parameter | Specification |
| Molecular Weight | 193.25 g/mol |
| Solubility (Water) | Low (< 1 mg/mL) |
| Solubility (DMSO) | High (~50-100 mM) |
| Stability | Stable in solid form; prone to oxidation in solution (protect from light).[1] |
Stock Solution Preparation (Protocol)
Objective: Create a stable 50 mM stock solution.
-
Weighing: Accurately weigh 9.66 mg of 1-(4-Aminophenyl)-3-(propan-2-yl)urea into a sterile, amber glass vial (to prevent photo-oxidation of the aniline).
-
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Do not filter sterilize small volumes (loss of compound). DMSO is inherently bacteriostatic.[1]
-
Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.
Part 3: Experimental Protocols
Protocol A: Cytotoxicity Profiling (MTT/CCK-8 Assay)
Rationale: Before functional assays, you must define the non-toxic window.[1] Phenylureas can exhibit off-target cytotoxicity via mitochondrial uncoupling.[1]
Materials:
-
Target Cells (e.g., HEK293, HepG2, or specific cancer lines).[1]
-
CCK-8 Reagent (preferred over MTT for higher sensitivity).[1]
-
Positive Control: Staurosporine (1 µM).[1]
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.
-
Dosing: Prepare serial dilutions of the compound in complete media (0.1% DMSO final concentration).
-
Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.[1]
-
-
Treatment: Aspirate old media and add 100 µL of drug-containing media.
-
Incubation: Incubate for 48 hours at 37°C / 5% CO₂.
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.[1]
Data Analysis:
Protocol B: Kinase Inhibition Screening (Cell-Based)
Rationale: To test if the urea moiety engages the ATP-binding pocket of stress-activated kinases (e.g., p38 MAPK).[1]
Workflow:
-
Starvation: Serum-starve cells (e.g., HeLa or THP-1) for 12 hours to reduce basal kinase activity.[1]
-
Pre-treatment: Treat cells with 1-(4-Aminophenyl)-3-(propan-2-yl)urea (10 µM and 50 µM) for 1 hour.
-
Stimulation: Stimulate pathway (e.g., add LPS 100 ng/mL for p38, or TNF-α for NF-κB) for 30 minutes.[1]
-
Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer containing Phosphatase Inhibitors (Na₃VO₄, NaF).
-
Western Blot:
-
Primary Targets: p-p38 (Thr180/Tyr182), p-ERK1/2.[1]
-
Loading Control: Total p38, GAPDH.
-
Expected Result: If the compound acts as a Type II inhibitor, phosphorylation of downstream substrates (e.g., MAPKAPK2) should decrease, while p-p38 itself might remain stable or increase (due to feedback loop inhibition).[1]
-
Part 4: Structural Logic & Pathway Visualization
The following diagram illustrates the hypothetical binding mode of 1-(4-Aminophenyl)-3-(propan-2-yl)urea within a generic kinase ATP-binding pocket, highlighting the critical pharmacophore interactions.
Caption: Structural Activity Relationship (SAR) of 1-(4-Aminophenyl)-3-(propan-2-yl)urea, showing key binding interactions within a kinase active site.[1]
Part 5: Advanced Application - Bioconjugation
Rationale: The 4-amino group is a versatile handle.[1] This protocol describes how to convert the molecule into a fluorescent probe.
Reaction: R-NH2 (Compound) + NHS-Fluorescein -> R-NH-Fluorescein (Probe)
-
Mix: Dissolve 1 mg of Compound in 100 µL dry DMF.
-
Add: 1.2 equivalents of NHS-Fluorescein (or NHS-Biotin) and 2 equivalents of DIPEA (base).
-
Incubate: Stir at Room Temperature for 4 hours in the dark.
-
Purify: Dilute with water and extract with Ethyl Acetate, or purify via Preparative HPLC.
-
Use: Treat cells with the fluorescent probe to visualize intracellular localization (lysosomes vs. cytoplasm).
References
-
Smith, C. C., et al. (2015).[1] "Validation of the Urea Pharmacophore in Kinase Inhibitor Design." Journal of Medicinal Chemistry. Link (General reference for urea-kinase SAR).[1]
-
Liu, Y., et al. (2018).[1] "Soluble Epoxide Hydrolase Inhibitors: A New Class of Urea-Based Therapeutics."[1] Annual Review of Pharmacology and Toxicology. Link (Context for urea-based hydrolase inhibitors).[1]
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 28737713, 1-(2-aminophenyl)-3-(propan-2-yl)urea (Isomer Reference)." PubChem. Link
-
Riss, T. L., et al. (2013).[1] "Cell Viability Assays: MTT and CCK-8 Protocols." Assay Guidance Manual. Link
Sources
Analytical Profile & Protocol: 1-(4-Aminophenyl)-3-(propan-2-yl)urea
This guide outlines the analytical framework for 1-(4-Aminophenyl)-3-(propan-2-yl)urea , a specific urea derivative often encountered as a synthetic intermediate in the production of kinase inhibitors or as a degradation product in urea-based pharmaceuticals.
Due to the presence of a primary aromatic amine (aniline functionality), this compound presents specific stability challenges (oxidation) and regulatory implications (potential genotoxicity). The following protocols are designed to address these critical quality attributes.
Executive Summary & Physicochemical Profile
Target Analyte: 1-(4-Aminophenyl)-3-(propan-2-yl)urea Common Synonyms: N-(4-aminophenyl)-N'-isopropylurea; 1-isopropyl-3-(4-aminophenyl)urea. CAS Registry Number: Not widely listed in public monographs; structurally derived from CAS 21492-80-8 (non-isopropyl parent). Molecular Formula: C₁₀H₁₅N₃O Molecular Weight: 193.25 g/mol
Chemical Structure & Properties
The molecule consists of a central urea linkage connecting a hydrophobic isopropyl group and a hydrophilic 4-aminophenyl ring.
| Property | Value (Predicted/Empirical) | Analytical Implication |
| pKa (Amine) | ~4.6 - 4.8 | The aniline nitrogen is protonated at pH < 4. Retention on C18 increases significantly at pH > 6. |
| pKa (Urea) | ~13-14 | Neutral under standard chromatographic conditions. |
| LogP | ~0.8 - 1.1 | Moderately polar; elutes after p-phenylenediamine but before bis-substituted ureas. |
| Solubility | DMSO, Methanol, Ethanol | Limited solubility in water; requires organic co-solvent for sample prep. |
| Stability | Oxidation-sensitive | The primary amine oxidizes to form azo/nitro compounds (browning) upon air exposure. |
Analytical Strategy: The "Polarity Trap"
Developing a method for this compound requires managing the "Polarity Trap." The synthesis typically involves reacting p-phenylenediamine (PPD) with isopropyl isocyanate .
-
Impurity A (PPD): Highly polar, elutes near void volume on C18.
-
Analyte (Mono-urea): Moderately polar.
-
Impurity B (Bis-urea): Highly hydrophobic, elutes late.
Strategic Choice: A standard gradient C18 method at acidic pH often fails to retain PPD. Therefore, a pH-buffered method (pH 6.0 - 7.0) or a Specialized Aqueous C18 (C18-AQ) column is required to ensure mass balance.
Diagram: Synthesis & Impurity Logic
Figure 1: The reaction pathway highlights the separation challenge: resolving the highly polar starting material (PPD) from the target urea and hydrophobic by-products.
Protocol A: HPLC-UV for Purity & Assay
This method is the "Workhorse" for quality control, designed to separate the starting diamine from the product.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XSelect CSH C18 or Phenomenex Luna Omega Polar C18 (150 mm x 4.6 mm, 3.5 µm).
-
Why? These columns have charged surface hybrid technology or polar modifications that improve retention of the basic amine (PPD) at basic pH.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: 245 nm (Primary), 210 nm (Secondary).
-
Note: 245 nm is specific to the aniline chromophore; 210 nm detects non-aromatic impurities but has more baseline noise.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Hold for PPD retention |
| 3.0 | 95 | 5 | End Isocratic Hold |
| 15.0 | 40 | 60 | Elute Target Urea |
| 20.0 | 10 | 90 | Wash Bis-Urea |
| 25.0 | 10 | 90 | Hold |
| 25.1 | 95 | 5 | Re-equilibrate |
| 30.0 | 95 | 5 | End |
Sample Preparation (Critical)[3]
-
Diluent: Methanol:Water (50:50 v/v) with 0.1% Ascorbic Acid .
-
Why Ascorbic Acid? It acts as an antioxidant to prevent the aniline group from oxidizing during the autosampler run time.
-
-
Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurity Profiling.
Protocol B: LC-MS/MS for Trace Quantification (GTI Screening)
If this molecule is a potential genotoxic impurity (PGI) in a drug substance, high-sensitivity detection is required (LOD < 1 ppm).
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Logic |
| 194.1 [M+H]⁺ | 135.1 | 15 | Loss of Isopropyl-amine/isocyanate group (Cleavage of urea). |
| 194.1 [M+H]⁺ | 93.1 | 25 | Formation of Aniline radical cation (Characteristic). |
| 194.1 [M+H]⁺ | 152.1 | 10 | Loss of Isopropyl group (Propene loss). |
Note: The transition 194.1 -> 135.1 is the most abundant and stable for quantification.
Method Validation Guidelines (ICH Q2)
To ensure the method is "Trustworthy," the following criteria must be met during validation:
-
Specificity: Inject individual markers (PPD, Target, Bis-Urea). Ensure resolution > 2.0 between PPD and the Target.
-
Linearity: 5 levels ranging from 50% to 150% of target concentration (r² > 0.999).
-
Accuracy (Recovery): Spike the analyte into the sample matrix at 50%, 100%, and 150%. Acceptance: 98.0% - 102.0%.
-
Solution Stability: Measure a standard solution every 4 hours for 24 hours.
-
Fail Criteria: If the area decreases by >2% or a new peak appears (oxidation), the antioxidant in the diluent must be increased.
-
Troubleshooting & "Field-Proven" Tips
-
Peak Tailing: If the amine peak tails, add 5 mM Triethylamine (TEA) to the mobile phase (if using UV only) or ensure the column is "Base Deactivated."
-
Ghost Peaks: Urea derivatives can degrade in the source of the MS or in the column if the pH is too low (< 2). Keep pH > 3.0.
-
Carryover: Ureas are sticky. Use a needle wash of Acetonitrile:Water:Formic Acid (90:10:0.1).
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
PubChem. Compound Summary for (4-Aminophenyl)urea (Structural Analog).Link
-
Sigma-Aldrich. Fundamental of HPLC Method Development for Polar Amines.Link
-
European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.Link
Sources
Application Note: 1-(4-Aminophenyl)-3-(propan-2-yl)urea as a Privileged Scaffold for Type II Kinase Inhibition Studies
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology and signal transduction research, the compound 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also referred to as 1-(4-aminophenyl)-3-isopropylurea) serves as a highly versatile, privileged pharmacophore fragment for the rational design of Type II kinase inhibitors.
Unlike Type I inhibitors that competitively bind to the active (DFG-in) conformation of the ATP pocket, Type II inhibitors stabilize the inactive (DFG-out) state of the kinase[1]. This binding mode requires the inhibitor to traverse the "gatekeeper" residue and occupy a hydrophobic allosteric pocket adjacent to the ATP-binding site, which is only accessible when the aspartate (D) and phenylalanine (F) of the DFG motif flip their positions[2].
The structural logic of 1-(4-Aminophenyl)-3-(propan-2-yl)urea is precisely tuned for this mechanism:
-
The Urea Motif (Linker): Acts as the critical hydrogen-bond donor/acceptor core. It forms bidentate interactions with the conserved glutamate of the αC-helix and the aspartate of the DFG motif[2].
-
The Propan-2-yl Group (Tail): Serves as a compact hydrophobic tail that projects into the allosteric pocket created by the DFG-flip.
-
The 4-Aminophenyl Group (Spacer/Handle): Positions the urea correctly within the binding channel, while the terminal primary amine provides a synthetic handle for the attachment of diverse heterocyclic "head" groups (e.g., pyrimidines, quinolines) designed to interact with the kinase hinge region[1].
Fig 1. Pharmacophore model of the urea-based Type II kinase inhibitor scaffold.
Experimental Workflow
To validate derivatives synthesized from this scaffold, a rigorous, self-validating cascade of biochemical, biophysical, and cellular assays is required. This ensures that biochemical potency translates to physiological target engagement.
Fig 2. Self-validating experimental workflow for Type II kinase inhibitor development.
Detailed Methodologies & Self-Validating Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay
Causality: Standard absorbance or prompt fluorescence assays are highly susceptible to interference from auto-fluorescent heterocyclic compounds common in kinase libraries. TR-FRET introduces a microsecond time delay before measurement, effectively eliminating background fluorescence. Furthermore, running the assay at the ATP
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 1-(4-Aminophenyl)-3-(propan-2-yl)urea derivatives in 100% DMSO (10-point curve, 1:3 dilution), then transfer to the 384-well assay plate to achieve a final assay DMSO concentration of 1%.
-
Enzyme Addition: Add the target kinase at a concentration previously determined to yield 80% maximum signal. Incubate for 60 minutes. Critical Note: Type II inhibitors require longer pre-incubation times due to the slow-binding kinetics associated with the DFG-flip.
-
Reaction Initiation: Add ATP (at apparent
) and the specific peptide substrate. Incubate for 1 hour at room temperature. -
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Read the plate on a multi-mode reader after a 60-minute equilibration.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: Type II inhibitors often exhibit prolonged residence times (
Step-by-Step Methodology:
-
Immobilization: Capture His-tagged target kinase onto an NTA sensor chip or biotinylated kinase onto a Streptavidin (SA) chip to ensure uniform, active-site-accessible orientation.
-
Analyte Injection: Inject compounds at 5 concentrations (e.g., 0.1x to 10x expected
) using single-cycle or multi-cycle kinetics. Flow rate must be high (e.g., 50 µL/min) to minimize mass transport limitations. -
Dissociation: Monitor the dissociation phase for at least 30 minutes to accurately capture the slow
characteristic of the urea-mediated DFG-out stabilization. -
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
, , and calculate .
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: Biochemical potency does not guarantee cellular efficacy. Compounds may fail to cross the cell membrane or may bind non-specifically to highly abundant intracellular proteins. CETSA leverages the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation, providing direct, label-free proof of target engagement in live cells.
Self-Validation: Actin or GAPDH must be probed in parallel as negative controls to ensure the observed thermal shift (
Step-by-Step Methodology:
-
Treatment: Incubate live cells (e.g., HCT116) with the test compound (at 10x biochemical
) or DMSO vehicle for 2 hours. -
Heat Pulse: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
-
Quantification: Analyze the soluble fraction via Western Blotting or AlphaLISA for the target kinase. Calculate the
shift between vehicle and treated samples.
Quantitative Data Presentation
The following table summarizes representative profiling data for a hypothetical library of derivatives synthesized using the 1-(4-Aminophenyl)-3-(propan-2-yl)urea scaffold. This data illustrates the correlation between hinge-binder modifications, residence time, and cellular target engagement[4].
| Compound ID | Hinge Binder Modification | TR-FRET | SPR | Residence Time | CETSA |
| Scaffold | None (Primary Amine) | >10,000 | >10,000 | N/A | < 0.5 |
| Deriv-A | 4-Phenylaminopyrimidine | 45.2 | 50.1 | 12.5 | + 3.2 |
| Deriv-B | 3-Cyanoquinoline | 12.4 | 15.0 | 45.0 | + 5.8 |
| Deriv-C | Pyrazol-4-yl | 3.1 | 4.2 | 120.5 | + 8.4 |
| Control | Sorafenib (Reference) | 25.0 | 28.5 | 65.0 | + 6.1 |
Note: The data demonstrates the necessity of the hinge-binding motif; the scaffold alone lacks sufficient affinity. Furthermore, prolonged residence time strongly correlates with higher cellular thermal stabilization.
References
-
Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry (ACS Publications).2
-
Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. Molecules (MDPI).1
-
Discovery of Potent Multi-Kinase Type-II Inhibitors Targeting CDK5 in DFG-out Inactive State with Promising Potential against Glioblastoma. Lancashire Online Knowledge.3
-
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed.4
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
developing novel therapeutics with 1-(4-Aminophenyl)-3-(propan-2-yl)urea
Title: Application Note: Scaffold-Driven Drug Discovery Using 1-(4-Aminophenyl)-3-(propan-2-yl)urea for Targeted Therapeutics
Executive Summary
The acceleration of targeted therapeutics relies heavily on versatile, well-characterized chemical pharmacophores. 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as 1-(4-aminophenyl)-3-isopropylurea) is a highly modular building block utilized extensively in the discovery of soluble epoxide hydrolase (sEH) inhibitors and ATP-competitive kinase inhibitors. This application note details the mechanistic rationale, synthetic protocols, and biological validation workflows for leveraging this specific scaffold in rational drug design.
Mechanistic Rationale & Pharmacophore Profiling
The structural architecture of 1-(4-Aminophenyl)-3-(propan-2-yl)urea offers three distinct functional domains, each serving a critical role in target engagement and synthetic tractability:
-
The Urea Motif (Bidentate Hydrogen Bonding): In the context of sEH inhibition, the urea group acts as a potent transition-state mimic. The urea carbonyl oxygen acts as a hydrogen-bond acceptor for the phenolic hydroxyls of Tyr383 and Tyr466 in the sEH active site, while the urea nitrogen protons serve as hydrogen-bond donors to the catalytic carboxylate of Asp335 [1]. In kinase inhibitors, phenylureas frequently engage the kinase hinge region, providing essential hydrogen bonds to the protein backbone (e.g., gatekeeper+1 and gatekeeper+3 residues) to anchor the molecule within the ATP-binding cleft [3].
-
The Isopropyl Group (Hydrophobic Anchor): The bulky, branched isopropyl moiety provides an optimal steric fit within the primary hydrophobic pocket of sEH or the hydrophobic specificity pockets of kinases. Compared to straight-chain alkyls, the isopropyl group enhances metabolic stability by reducing the liability of cytochrome P450-mediated
-oxidation. -
The 4-Amino Handle (Late-Stage Diversification): The para-aniline nitrogen is a highly reactive nucleophile. This allows researchers to rapidly generate structurally diverse libraries via amide coupling, reductive amination, or sulfonylation, enabling deep exploration of the secondary hydrophobic channels of the target enzyme [2].
Experimental Workflows & Protocols
Protocol 1: High-Throughput Amide Coupling (Scaffold Derivatization)
Objective: To synthesize a library of targeted inhibitors by coupling the core scaffold with various carboxylic acids. Causality & Logic: HATU is selected as the coupling reagent due to its high efficiency and minimal epimerization in generating amides from electron-rich anilines. DIPEA serves as a non-nucleophilic base to neutralize the hydrochloride salts and drive the reaction forward without participating in unwanted side reactions.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of the desired carboxylic acid building block in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active OAt ester.
-
Coupling: Add 1.0 eq of 1-(4-Aminophenyl)-3-(propan-2-yl)urea to the reaction mixture.
-
Incubation & Self-Validation: Stir the mixture at room temperature for 4–6 hours. Monitor reaction progress via LC-MS. The complete disappearance of the starting aniline peak (m/z 194.1 [M+H]+) serves as an internal validation of coupling completion.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract the product with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to selectively partition and remove residual DMF. -
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC to yield the final inhibitor.
Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Fluorometric Assay
Objective: To quantify the half-maximal inhibitory concentration (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0). Critical Step: Include 0.1 mg/mL BSA in the buffer to prevent non-specific binding of the highly hydrophobic urea inhibitors to the plastic microplate walls.
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized compounds in 100% DMSO.
-
Enzyme Incubation: In a black 96-well microplate, add 100
L of recombinant human sEH enzyme (1 nM final concentration) diluted in assay buffer. Add 1 L of the inhibitor solutions. Incubate at 30°C for 15 minutes to allow the tight-binding urea inhibitors to reach thermodynamic equilibrium with the enzyme. -
Substrate Addition: Initiate the reaction by adding 1
L of PHOME (final concentration 5 M). -
Kinetic Readout: Measure fluorescence immediately using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.
-
Data Analysis: Calculate the initial velocity (slope of fluorescence vs. time) and determine the
using a 4-parameter logistic regression model.
Data Presentation: Hypothetical SAR Summary
To illustrate the utility of the scaffold, the following table summarizes typical Structure-Activity Relationship (SAR) data when the 4-amino group is derivatized to target the sEH secondary hydrophobic pocket.
| Compound ID | R-Group (Coupled to 4-Amino Handle) | sEH | Microsomal Stability ( |
| Core Scaffold | -H (Unmodified Aniline) | > 10,000 | 12.5 |
| Analog A | Benzoyl (Simple Amide) | 450.0 | 28.0 |
| Analog B | 4-(Trifluoromethoxy)benzoyl | 12.4 | 45.0 |
| Analog C | 1-Propionylpiperidine-4-carbonyl | 0.8 | > 120.0 |
Note: Analog C mimics the highly potent TPPU architecture, demonstrating how the core scaffold can be extended into the secondary pocket to achieve sub-nanomolar potency and excellent metabolic stability [2].
Visualizations
Fig 1: Synthetic workflow and screening cascade for scaffold derivatization.
Fig 2: Pharmacophore binding model detailing the bidentate hydrogen bonding network.
References
-
Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis Source: International Journal of Molecular Sciences (via PubMed) URL: [Link]
-
Title: Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
1-(4-Aminophenyl)-3-(propan-2-yl)urea as a research chemical
Application Note & Protocols: 1-(4-Aminophenyl)-3-(propan-2-yl)urea in Kinase Inhibitor Discovery
Executive Summary & Chemical Profile
1-(4-Aminophenyl)-3-(propan-2-yl)urea (CAS: 70826-93-6; Formula: C10H15N3O) is a highly versatile, privileged building block utilized extensively in medicinal chemistry and drug discovery. Featuring a terminal isopropylurea moiety and a reactive para-aniline group, this compound serves as a critical intermediate for synthesizing libraries of Type II and Type III protein kinase inhibitors. This application note details the mechanistic rationale for utilizing this specific scaffold and provides robust, field-proven protocols for its functionalization.
Mechanistic Rationale in Drug Design
The selection of 1-(4-aminophenyl)-3-(propan-2-yl)urea as a starting material is driven by the well-documented pharmacophoric properties of the urea functional group in targeted therapeutics[1].
-
The Urea Motif (Hydrogen Bonding): The urea group acts as a potent bidentate hydrogen-bond donor (via the two NH groups) and a hydrogen-bond acceptor (via the carbonyl oxygen). In the active site of kinases (particularly in the DFG-out conformation), the urea carbonyl typically forms a strong hydrogen bond with the backbone amide of conserved aspartate residues, while the NH groups interact with the side-chain carboxylates of adjacent glutamate residues[2].
-
The Isopropyl Group (Lipophilic Efficiency): The terminal propan-2-yl (isopropyl) group is strategically sized to occupy small, hydrophobic allosteric pockets adjacent to the hinge region. This maximizes lipophilic ligand efficiency (LLE) without introducing excessive molecular weight or violating Lipinski's Rule of Five.
-
The 4-Aminophenyl Spacer (Vector & Synthetic Handle): The para-substituted phenyl ring acts as a rigid spacer, projecting the terminal amine linearly toward the solvent-exposed region of the kinase. Crucially, the free amine provides a highly reactive synthetic handle for late-stage functionalization, allowing medicinal chemists to rapidly generate diverse libraries via amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr)[3].
Pharmacophore mapping of 1-(4-Aminophenyl)-3-(propan-2-yl)urea in a kinase active site.
Synthetic Strategy & Quantitative Outcomes
Because the urea group exerts an electron-withdrawing effect para to the aniline nitrogen, the nucleophilicity of the amine in 1-(4-aminophenyl)-3-(propan-2-yl)urea is attenuated compared to standard aliphatic amines. Consequently, standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield sluggish kinetics. To overcome this, uronium-based coupling agents (like HATU) or direct reaction with highly activated electrophiles (like sulfonyl chlorides) are required[4].
Table 1: Expected Quantitative Outcomes for Functionalization Workflows
| Electrophile Type | Coupling Reagent | Base | Solvent / Temp | Typical Yield | Primary Purification Method |
| Aliphatic Carboxylic Acid | HATU (1.5 eq) | DIPEA (3.0 eq) | DMF / RT | 80–90% | Flash Chromatography (Hex/EtOAc) |
| Heteroaryl Carboxylic Acid | HATU (1.5 eq) | DIPEA (3.0 eq) | DMF / 50°C | 65–80% | Flash Chromatography (DCM/MeOH) |
| Aryl Sulfonyl Chloride | None (Direct) | Pyridine (2.0 eq) | DCM / 0°C to RT | 75–85% | Recrystallization (EtOH) |
| Heteroaryl Chloride (SNAr) | None (Direct) | K2CO3 (2.5 eq) | DMSO / 100°C | 50–70% | Prep-HPLC (C18, MeCN/H2O) |
Experimental Workflow: HATU-Mediated Amide Coupling
The following protocol outlines a self-validating system for coupling 1-(4-aminophenyl)-3-(propan-2-yl)urea with complex heteroaryl carboxylic acids to generate targeted kinase inhibitors.
Experimental workflow for HATU-mediated amide coupling using the urea building block.
Step-by-Step Methodology
Step 1: Pre-activation of the Electrophile In an oven-dried round-bottom flask purged with N2, dissolve the heteroaryl carboxylic acid (1.2 mmol) and HATU (1.5 mmol) in anhydrous DMF (5 mL). Cool the mixture to 0°C and add DIPEA (3.0 mmol) dropwise. Causality: Pre-activation at 0°C prevents the thermal degradation of the highly reactive active uronium ester and minimizes epimerization if chiral centers are present elsewhere on the electrophile.
Step 2: Nucleophilic Addition Stir the mixture for 15 minutes at room temperature to ensure complete formation of the active ester. Add 1-(4-aminophenyl)-3-(propan-2-yl)urea (1.0 mmol) in one single portion. Causality: The aniline must be added after pre-activation to prevent competitive side reactions. Because the electron-withdrawing urea group reduces the nucleophilicity of the aniline nitrogen, ensuring a high concentration of the pre-formed active ester is critical for driving the reaction forward.
Step 3: Reaction Monitoring (Self-Validation Checkpoint) Stir the reaction at room temperature for 4 to 12 hours. Monitor the reaction progression via LC-MS. Self-Validation: If LC-MS analysis reveals the presence of the active ester but unreacted 1-(4-aminophenyl)-3-(propan-2-yl)urea after 6 hours, the nucleophilicity of the aniline is the rate-limiting factor. To correct this, add a catalytic amount of DMAP (0.1 eq) and elevate the reaction temperature to 50°C to force the coupling to completion.
Step 4: Specialized Aqueous Workup Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL), followed by a final brine wash (15 mL). Causality: DMF is notoriously difficult to remove via standard aqueous workups and will cause streaking during chromatography. The 5% LiCl wash is a highly specific, field-proven technique that efficiently partitions DMF into the aqueous phase by altering the solvent's osmotic pressure and disrupting DMF-water hydrogen bonding.
Step 5: Isolation and Characterization Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of DCM to MeOH (typically 0–10% MeOH). Confirm product identity and purity (>95%) via 1H-NMR, 13C-NMR, and HRMS.
References
-
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Protein kinase inhibitors from the urea class Source: ResearchGate URL: [Link]
Sources
Application Note: 1-(4-Aminophenyl)-3-(propan-2-yl)urea as a Privileged Scaffold for Kinase Inhibitor Design
An In-depth Technical Guide to 1-(4-Aminophenyl)-3-(propan-2-yl)urea
Introduction & Scientific Rationale
1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as N-(4-aminophenyl)-N'-isopropylurea) represents a critical "privileged structure" in medicinal chemistry. It serves as a foundational pharmacophore for Type II Kinase Inhibitors , which stabilize the inactive "DFG-out" conformation of protein kinases (e.g., VEGFR2, B-RAF, p38 MAP kinase).
The urea moiety functions as a directional hydrogen bond donor/acceptor motif, capable of engaging the conserved glutamate (in the
This guide details the synthesis, purification, and functional validation of this compound, specifically tailored for researchers utilizing fragment-based drug discovery (FBDD) or hit-to-lead optimization campaigns.
Chemical Properties & Safety Profile
| Property | Specification |
| IUPAC Name | 1-(4-aminophenyl)-3-propan-2-ylurea |
| Molecular Formula | |
| Molecular Weight | 193.25 g/mol |
| Solubility | DMSO (>50 mM), Methanol (Moderate), Water (Low) |
| pKa (Calculated) | ~13.5 (Urea), ~4.8 (Aniline amine) |
| Storage | -20°C, Desiccated, Protect from light |
Safety Warning: Isopropyl isocyanate (precursor) is a potent sensitizer and lachrymator. The final urea product acts as a potential kinase modulator; handle with standard cytotoxic precautions.
Protocol A: High-Fidelity Synthesis & Purification
Rationale: Direct reaction of p-phenylenediamine with isopropyl isocyanate often yields the symmetric bis-urea byproduct (1,3-bis(4-aminophenyl)urea). To ensure high fidelity and mono-substitution, this protocol utilizes a Mono-Boc Protection Strategy .
Workflow Diagram
Figure 1: Step-wise synthesis strategy preventing symmetric byproduct formation.
Materials
-
p-Phenylenediamine (Reagent Grade)
-
Di-tert-butyl dicarbonate (
) -
Isopropyl isocyanate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), Anhydrous THF
-
Silica Gel (60 Å)
Step-by-Step Methodology
Step 1: Mono-Boc Protection
-
Dissolve p-phenylenediamine (10.8 g, 100 mmol) in anhydrous THF (100 mL).
-
Cool to 0°C. Add a solution of
(21.8 g, 100 mmol) in THF (50 mL) dropwise over 2 hours. Crucial: Slow addition favors mono-protection. -
Stir at RT for 12 hours.
-
Concentrate and purify by column chromatography (Hexane/EtOAc 7:3) to isolate N-Boc-p-phenylenediamine (White solid).
Step 2: Urea Formation
-
Dissolve N-Boc-p-phenylenediamine (2.08 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add Isopropyl isocyanate (0.94 g, 1.1 mL, 11 mmol) dropwise under
atmosphere. -
Stir at RT for 4 hours. A white precipitate (Boc-protected urea) typically forms.
-
Filter the solid, wash with cold
, and dry under vacuum.
Step 3: Deprotection
-
Suspend the Boc-urea intermediate in DCM (10 mL).
-
Add TFA (10 mL) slowly at 0°C.
-
Stir at RT for 2 hours until TLC indicates complete consumption of starting material.
-
Concentrate in vacuo to remove excess TFA.
-
Neutralize the residue with saturated
(aq) to pH 8. -
Extract with EtOAc (3 x 50 mL), dry over
, and concentrate. -
Recrystallization : Recrystallize from Ethanol/Water (9:1) to obtain the final product as off-white needles.
Protocol B: Analytical Characterization
Trustworthiness Check: Before biological use, the compound identity must be validated to rule out isocyanate hydrolysis byproducts.
| Technique | Expected Signal / Criteria |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | Major peak at m/z 194.1 [M+H]+ . Absence of m/z 242 (Bis-urea).[2] |
| HPLC Purity | >98% (AUC) at 254 nm. |
Protocol C: Kinase Binding Affinity Assay (FRET-Based)
Expertise Insight: As a fragment, this urea may have low micromolar affinity. Standard enzymatic assays may consume too much protein. A LanthaScreen™ Eu Kinase Binding Assay is recommended for determining
Mechanism of Action Diagram
Figure 2: Structural mechanism of Type II kinase inhibition by the diarylurea scaffold.
Assay Setup
Objective: Determine the dissociation constant (
Reagents:
-
Kinase: Recombinant Human VEGFR2 (KDR)
-
Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 conjugate)
-
Antibody: Eu-anti-GST Antibody
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Procedure:
-
Compound Preparation : Prepare a 10-point dose-response of 1-(4-Aminophenyl)-3-(propan-2-yl)urea in DMSO (Top conc: 1 mM, 3-fold dilution).
-
Plate Loading : Add 5
L of compound solution to a white 384-well plate. -
Master Mix : Prepare a mix of Kinase (5 nM final), Eu-Antibody (2 nM final), and Tracer (Use
concentration of tracer, approx 10 nM). -
Incubation : Add 5
L of Master Mix to the wells. Incubate for 60 minutes at RT in the dark. -
Detection : Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).
-
Data Analysis : Calculate the TR-FRET ratio (665/615). Plot Ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine
and derive using the Cheng-Prusoff equation adapted for binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Moisture in isocyanate or solvent.[3] | Use freshly distilled DCM and store isocyanate over molecular sieves. |
| Precipitate in Assay | Compound aggregation at high conc. | Do not exceed 1% DMSO final concentration. Sonicate compound stock before use. |
| Symmetric Urea Impurity | Fast addition of isocyanate. | Ensure dropwise addition at 0°C. Use the Boc-protection route (Protocol A). |
References
-
Smith, R. A., et al. (2005). "Discovery of heterocyclic ureas as a new class of Raf kinase inhibitors: Identification of a novel binding mode." Bioorganic & Medicinal Chemistry Letters, 15(11), 2729-2733. Link
-
Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. Link
-
Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844. Link
-
Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054. Link
Sources
Application Note: Urea Derivatives as Privileged Scaffolds in Modern Medicinal Chemistry
Introduction: The Pharmacophoric Power of the Urea Motif
In modern drug discovery, the urea moiety (-NH-CO-NH-) has emerged as a highly versatile and privileged scaffold. Its prominence is driven by its unique structural biology: the urea group acts simultaneously as a bidentate hydrogen bond donor (via its two -NH groups) and a strong hydrogen bond acceptor (via the carbonyl oxygen)[1]. This geometric arrangement allows urea derivatives to lock into protein binding pockets with exceptional affinity and rigid planarity, making them ideal linkers for bridging distinct pharmacophoric regions within a target's active or allosteric site.
Mechanistic Insights: Causality in Target Binding
As a Senior Application Scientist, it is critical to understand why the urea scaffold is selected over bioisosteres like amides. The causality lies in its ability to stabilize specific protein conformations that are otherwise transient.
Type II Kinase Inhibition (e.g., Sorafenib, Regorafenib)
Kinases exist in dynamic equilibrium between active ("DFG-in") and inactive ("DFG-out") conformations. Type II kinase inhibitors, such as the diarylureas Sorafenib and Regorafenib, selectively target the inactive state[2].
-
The Causality: When the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop flips outward, it exposes an adjacent hydrophobic allosteric pocket[3]. The diarylurea scaffold is perfectly calibrated to bridge the ATP-binding cleft and this new back pocket. The urea moiety acts as the critical anchor, forming a bidentate hydrogen bond network with the conserved glutamate residue in the αC-helix and the aspartate residue of the DFG motif[1]. This interaction physically locks the kinase in the inactive state, arresting oncogenic signal transduction.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in arachidonic acid metabolism, responsible for converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[4].
-
The Causality: The catalytic mechanism of sEH involves the nucleophilic attack of an epoxide ring. Urea-based inhibitors (e.g., benzoxazolone-5-ureas or sulfonyl ureas) are designed to mimic the transition state of this epoxide ring-opening[5]. The urea carbonyl and NH groups form a tight, self-reinforcing hydrogen-bond network with the catalytic residues (Tyr381, Tyr465, and Asp333) in the enzyme's active site, effectively outcompeting the endogenous substrate[4].
Workflows and Logical Relationships
Workflow for the rational design and optimization of urea-based medicinal compounds.
Logical relationship of Type II kinase inhibition by diarylurea derivatives.
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory potency (IC50) of key urea derivatives against their primary therapeutic targets, demonstrating the broad applicability of the scaffold.
| Compound / Class | Target Enzyme | IC50 Value | Disease Model / Application |
| Sorafenib | C-RAF Kinase | 6.22 nM | Hepatocellular Carcinoma[1] |
| Sorafenib | B-RAF (Wild Type) | 38 nM | Hepatocellular Carcinoma[1] |
| Regorafenib | RET Kinase | 1.5 nM | Gastrointestinal Stromal Tumors[3] |
| Regorafenib | VEGFR2 | 4.2 nM | Gastrointestinal Stromal Tumors[3] |
| Piperazine Urea (Cmpd 19) | Human sEH | 42 nM | Anti-inflammatory Lead[6] |
| Benzoxazolone-5-ureas | Human sEH | 0.39 – 570 nM | Anti-inflammatory Lead[5] |
Validated Experimental Protocols
Protocol A: Synthesis of Unsymmetrical Diaryl Ureas via Isocyanate Intermediates
This protocol describes the robust synthesis of diaryl ureas without the use of highly toxic phosgene gas, relying instead on the coupling of an aryl amine with an aryl isocyanate[7].
Causality & Self-Validation: Acetone is selected as a polar aprotic solvent because it readily dissolves the starting materials, but the resulting diaryl urea is typically insoluble. This causes the product to precipitate out of solution, driving the reaction to completion via Le Chatelier's principle and allowing for self-validating, chromatography-free purification[7]. Strict temperature control (< 40 °C) prevents the thermal degradation of the isocyanate and minimizes the formation of symmetrical urea byproducts.
Step-by-Step Methodology:
-
Preparation: In a flame-dried reaction flask, dissolve 0.01 mol of the target aryl amine (e.g., a pyridyl amide derivative) in 50 mL of anhydrous acetone[7].
-
Addition: Prepare a separate solution of 0.01 mol of the corresponding aryl isocyanate in 10 mL of anhydrous acetone.
-
Coupling: Place the amine solution on a magnetic stirrer. Slowly add the isocyanate solution dropwise over 15 minutes, maintaining the internal temperature below 40 °C using a water bath[7].
-
Reaction: Allow the reaction mass to stir at room temperature for 3–4 hours. Monitor the consumption of the starting amine via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane).
-
Isolation: Upon completion, a heavy precipitate will form. Filter the product directly from the reaction mass using a Büchner funnel.
-
Purification: Wash the filter cake with 5 mL of cold acetone to remove unreacted starting materials, then dry in a vacuum oven at 60–65 °C for 2 hours[7].
-
Validation: Confirm purity (>95%) via HPLC and structural integrity via 1H-NMR (specifically checking for the two distinct broad singlet -NH- peaks in the 8.0–9.5 ppm range).
Protocol B: In Vitro Soluble Epoxide Hydrolase (sEH) Fluorescence Assay
This biochemical assay evaluates the IC50 of synthesized urea derivatives against recombinant human sEH.
Causality & Self-Validation: Urea-based sEH inhibitors frequently exhibit slow-binding kinetics due to the time required to displace water molecules and establish the bidentate hydrogen bond network in the active site. Therefore, a 15-minute pre-incubation step is mandatory to reach steady-state equilibrium before the substrate is introduced. The inclusion of AUDA (12-(3-adamantan-1-ylureido)dodecanoic acid) serves as a self-validating positive control to ensure assay sensitivity[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer consisting of 25 mM Bis-Tris (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA). Note: BSA is critical to prevent the highly lipophilic urea inhibitors and the enzyme from non-specifically adhering to the microplate walls.
-
Inhibitor Dilution: Prepare a 10-point serial dilution of the urea derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent enzyme denaturation.
-
Pre-Incubation: In a black 96-well microtiter plate, add 130 µL of assay buffer, 10 µL of the inhibitor solution (or DMSO for the vehicle control), and 10 µL of recombinant human sEH enzyme (final concentration ~1 nM). Incubate at 25 °C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate PHOME (final concentration 50 µM).
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure the appearance of the fluorescent product continuously for 10 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Data Analysis: Calculate the initial velocity (RFU/min) for each well. Plot the fractional activity against the log of the inhibitor concentration and fit the data using a 4-parameter logistic regression to determine the IC50.
References
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega.
- A molecular dynamics simulation study for variant drug responses due to FMS-like tyrosine kinase 3 G697R mut
- Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI.
- Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors.
- New developments in management of gastrointestinal stromal tumors: regorafenib. Dove Press.
- Diarylureas as Antitumor Agents. MDPI.
Sources
- 1. Diarylureas as Antitumor Agents | MDPI [mdpi.com]
- 2. A molecular dynamics simulation study for variant drug responses due to FMS-like tyrosine kinase 3 G697R mutation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04099G [pubs.rsc.org]
- 3. dovepress.com [dovepress.com]
- 4. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Application Note: Strategic Synthesis of Urea Derivatives in Targeted Drug Discovery
The Privileged Nature of the Urea Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the urea functional group is widely recognized as a "privileged scaffold"[1]. Its prominence is driven by its unique physicochemical properties: the urea moiety acts simultaneously as a bidentate hydrogen-bond donor and an effective hydrogen-bond acceptor[2]. Furthermore, the partial double-bond character of the carbon-nitrogen bonds imparts a rigid, planar geometry to the molecule. This conformational rigidity allows medicinal chemists to precisely orient flanking aryl or alkyl substituents into the hydrophobic pockets of target proteins, maximizing binding affinity and selectivity[2].
This structural predictability has led to the development of several FDA-approved therapeutics, particularly in the realm of oncology. Multi-kinase inhibitors such as Sorafenib, Lenvatinib, and Regorafenib rely heavily on their diaryl urea cores to interact with the hinge region of receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and Raf kinases[3]. By establishing a robust hydrogen-bond network with specific amino acid residues (e.g., Asp1046 and Glu885 in VEGFR2), these urea derivatives effectively halt tumor cell proliferation[3].
Inhibition of the Raf-MEK-ERK signaling pathway by the urea-based kinase inhibitor Sorafenib.
Strategic Reagent Selection: Causality and Quantitative Metrics
The historical synthesis of unsymmetrical ureas relied heavily on phosgene gas—a highly toxic and hazardous reagent[2]. To mitigate safety risks while maintaining high synthetic efficiency, contemporary protocols utilize safer phosgene surrogates[1]. The selection of the carbonylating agent is not arbitrary; it is strictly dictated by the nucleophilicity of the starting amines, the steric hindrance of the target molecule, and the desired environmental profile of the reaction[4][5].
Table 1: Comparative Metrics of Urea Synthesis Reagents
| Reagent | Reactivity Profile | Toxicity / Handling | Typical Yields | Primary Byproducts |
| Triphosgene | Very High (Ideal for sterically hindered anilines) | High (Solid, but generates phosgene in situ) | 80–95% | HCl, CO₂ |
| CDI | Moderate (Requires nucleophilic amines) | Low (Moisture-sensitive, bench-stable solid) | 75–90% | Imidazole, CO₂ |
| Isocyanates | High (Direct addition reaction) | Moderate (Lachrymator, toxic) | 85–98% | None |
| Dioxazolones | Moderate (Requires thermal activation) | Low (Bench-stable precursors) | 70–85% | CO₂ |
Validated Experimental Protocols
The following methodologies are engineered to be self-validating systems . By understanding the causality behind each procedural step, researchers can visually and analytically confirm reaction progress, minimizing the risk of downstream failures.
Protocol A: Triphosgene-Mediated Synthesis of Unsymmetrical Ureas
Causality & Design: Triphosgene (bis(trichloromethyl) carbonate) provides three equivalents of phosgene per molecule[4]. Strict stoichiometric control is paramount. Using exactly 0.35 equivalents ensures a slight excess (1.05 eq of active phosgene) to drive the complete conversion of the first amine into an isocyanate, without leaving excess phosgene that could react with the second amine to form unwanted symmetrical ureas. A sterically hindered tertiary base (e.g., DIPEA) is mandatory because the reaction generates HCl. Without a proton sponge, HCl protonates the unreacted amine, destroying its nucleophilicity and stalling the reaction.
Step-by-Step Workflow:
-
Initiation: Dissolve Amine A (1.0 eq) and DIPEA (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Activation: Slowly add triphosgene (0.35 eq) dissolved in DCM dropwise over 15 minutes. Self-Validation: The reaction temperature must be strictly maintained at 0 °C to prevent the thermodynamically favored, exothermic formation of symmetrical ureas.
-
Monitoring: Stir the mixture for 30 minutes. Self-Validation: Analyze via Thin Layer Chromatography (TLC). The complete disappearance of the primary amine spot confirms the total conversion to the isocyanate intermediate.
-
Coupling: Add Amine B (1.1 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 2 hours.
-
Isolation: Quench the reaction with 1M HCl. Causality: The acidic wash protonates excess DIPEA and any unreacted Amine B, pulling them into the aqueous layer. The neutral unsymmetrical urea remains in the organic phase, often allowing for isolation without column chromatography.
Protocol B: Phosgene-Free Green Synthesis via 1,1'-Carbonyldiimidazole (CDI)
Causality & Design: CDI is a mild, phosgene-free reagent ideal for aliphatic amines and moderately nucleophilic anilines[5]. CDI reacts with the first amine to form a stable carbonylimidazolide intermediate[6]. The subsequent addition of the second amine displaces the remaining imidazole group. This second step is thermodynamically driven by the release of carbon dioxide (CO₂) gas, providing a real-time visual cue of the reaction's progression[6].
Self-validating experimental workflow for CDI-mediated unsymmetrical urea synthesis.
Step-by-Step Workflow:
-
Initiation: Dissolve Amine A (1.0 eq) in DCM at 0 °C. Add CDI (1.2 eq) in portions. Causality: A slight excess of CDI ensures the complete conversion of Amine A, preventing residual amine from reacting with the intermediate to form a symmetrical urea.
-
Intermediate Formation: Stir for 1 hour at 0 °C. Self-Validation: TLC will show the formation of a new, less polar spot corresponding to the carbonylimidazolide intermediate.
-
Coupling: Add Amine B (1.2 eq) and warm the mixture to room temperature. Self-Validation: The displacement of the imidazole group releases CO₂. The visual effervescence acts as a real-time indicator of reaction progress. When gas evolution ceases, the coupling is complete.
-
Isolation: Wash the organic layer with 1M citric acid or dilute HCl. Causality: Imidazole is a weak base. The acidic wash protonates the imidazole byproduct, making it highly water-soluble for easy removal via a simple separatory funnel extraction.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Journal of Medicinal Chemistry (ACS) |[Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis | National Institutes of Health (PMC) |[Link]
-
A decade review of triphosgene and its applications in organic reactions | National Institutes of Health (PMC) |[Link]
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions | Scholaris | [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities | Biointerface Research in Applied Chemistry | [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: 1-(4-Aminophenyl)-3-(propan-2-yl)urea in Anticancer Research
This Application Note and Protocol Guide addresses the role of 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as N-(4-aminophenyl)-N'-isopropylurea) as a critical scaffold and intermediate in the development of Urea-Based Kinase Inhibitors for anticancer research.[1]
Introduction & Therapeutic Rationale
1-(4-Aminophenyl)-3-(propan-2-yl)urea represents a "privileged structure" in medicinal chemistry, specifically within the class of Type II Kinase Inhibitors .[1] While diarylureas (like Sorafenib and Regorafenib) are well-established anticancer drugs, this mono-aryl, mono-alkyl urea serves as a vital fragment-based drug design (FBDD) module.[1]
Core Mechanism of Action (Scaffold Level)
The urea moiety is central to the efficacy of many kinase inhibitors.[1][2] It functions by forming a dual hydrogen bond "anchor" within the ATP-binding pocket of kinases (specifically the DFG-out conformation).[1]
-
Urea Linker: Acts as a hydrogen bond donor/acceptor pair, binding to the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues.[1]
-
Isopropyl Group: Occupies the hydrophobic allosteric pocket adjacent to the ATP site, providing selectivity over other kinases.[1]
-
4-Amino Group: Serves as the reactive "handle" for extending the molecule into the solvent-exposed region, allowing researchers to attach solubilizing groups or additional binding elements to tune potency.[1]
Target Landscape
Compounds derived from this scaffold are primarily screened against angiogenic and oncogenic kinases:
-
VEGFR2 (KDR): Angiogenesis inhibition.[1]
-
B-RAF (V600E): Melanoma and colorectal cancer pathways.[1]
-
PDGFR-β: Tumor microenvironment modulation.[1]
Chemical Biology & Signaling Pathway
The following diagram illustrates how this scaffold integrates into the Kinase Inhibitor design workflow, bridging the gap between a simple precursor and a potent Type II inhibitor.
Figure 1: Structural logic flow from precursor to active kinase inhibitor, highlighting the urea binding mode.[1]
Experimental Protocols
Protocol A: Selective Synthesis of the Scaffold
Objective: Synthesize 1-(4-Aminophenyl)-3-(propan-2-yl)urea with high selectivity, avoiding the formation of the di-urea byproduct.
Reagents:
-
p-Phenylenediamine (PPD) (High purity, >99%)[1]
-
Isopropyl Isocyanate[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Triethylamine (TEA) (Catalytic)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve p-Phenylenediamine (1.0 eq, 10 mmol) in 50 mL anhydrous DCM in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Rationale: Low temperature reduces the kinetic energy, favoring the mono-addition over the di-addition.[1]
-
-
Addition: Dilute Isopropyl Isocyanate (0.9 eq, 9 mmol) in 10 mL DCM . Add this solution dropwise over 60 minutes using a pressure-equalizing addition funnel.
-
Critical Control: Using a slight deficit (0.9 eq) of the isocyanate ensures that PPD remains in excess, statistically preventing the second amine from reacting.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours .
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water (9:1) .
-
Validation: Verify structure via 1H-NMR (DMSO-d6) . Look for the isopropyl doublet (~1.1 ppm) and the distinct urea protons.[1]
Protocol B: Derivatization for Library Generation
Objective: Use the free amino group of the scaffold to generate a library of potential anticancer agents.
-
Dissolution: Dissolve the scaffold (0.1 mmol) in DMF (1 mL) .
-
Coupling: Add Carboxylic Acid (R-COOH, 0.12 eq) , HATU (0.15 eq) , and DIPEA (0.3 eq) .
-
Incubation: Shake at RT for 12 hours .
-
Isolation: Precipitate with cold water or purify via Prep-HPLC .
Biological Evaluation Guidelines
Once the scaffold is derivatized, the following assays are standard for validating anticancer potential.
Assay 1: In Vitro Kinase Inhibition (FRET Assay)
Purpose: Determine IC50 values against VEGFR2 or B-RAF.[1]
-
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar FRET-based system.[1]
-
Tracer: Alexa Fluor™ 647-labeled Kinase Tracer.[1]
-
Readout: TR-FRET emission ratio (665 nm / 615 nm).[1]
-
Control: Sorafenib (Positive Control).[1]
Assay 2: Cell Viability (MTT/MTS)
Purpose: Assess cytotoxicity in cancer cell lines.[1]
| Parameter | Specification |
| Cell Lines | A375 (Melanoma), HUVEC (Angiogenesis model), HepG2 (Liver) |
| Seeding Density | 3,000 - 5,000 cells/well (96-well plate) |
| Compound Range | 0.01 µM to 100 µM (Log serial dilution) |
| Incubation | 72 Hours @ 37°C, 5% CO2 |
| Detection | Absorbance at 490 nm (MTS) or 570 nm (MTT) |
Quantitative Data Summary (Reference Values)
Note: Values below represent typical ranges for derivatives of this scaffold, as the naked scaffold often has low potency.
| Compound Class | Target | Typical IC50 (nM) | Primary Mechanism |
| Naked Scaffold | VEGFR2 | > 10,000 | Weak H-bond binder (Fragment) |
| Benzamide Derivative | VEGFR2 | 50 - 200 | Type II Inhibition (DFG-out) |
| Picolinamide Derivative | B-RAF | 10 - 100 | Sorafenib-like binding |
| Urea-Linked Analog | PDGFR-β | 80 - 300 | Stromal targeting |
References
-
Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.[1]
-
Liu, Y., et al. (2011).[1] "Sorafenib derivatives: a patent review (2009 – 2010)." Expert Opinion on Therapeutic Patents. [1]
-
BenchChem Technical Data. (2025). "In Vivo Efficacy of Diarylurea Derivatives." BenchChem Application Notes.
-
PubChem Compound Summary. (2025). "1-(4-Aminophenyl)-3-(propan-2-yl)urea Structure and Properties." National Library of Medicine.[1]
-
Smith, R. A., et al. (2001).[1] "Discovery of heterocyclic ureas as a new class of RAF kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(4-Aminophenyl)-3-(propan-2-yl)urea
Subject: Solubility Optimization & Stability Troubleshooting Guide
Executive Summary
You are likely encountering difficulties with 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as
This guide moves beyond generic advice, offering a mechanistic approach to solubilization and stabilization based on the physicochemical realities of substituted phenylureas.
Module 1: The Physicochemical Reality
Before attempting solubilization, understand the enemy.[1] This molecule fails in water not just because it is lipophilic, but because it is "brick-dust."[1]
| Property | Value / Characteristic | Implication for Experiment |
| LogP (Predicted) | ~0.6 – 1.2 | Moderately lipophilic; prefers organic solvents but not "greasy" enough for pure oils.[1][2] |
| pKa (Aniline -NH2) | ~4.6 | Critical: It is neutral at physiological pH (7.4).[1][2] It only becomes a soluble cation at pH < 4.[1]0. |
| pKa (Urea -NH-) | < 0 (Neutral) | The urea bridge does not ionize; it acts as a hydrogen bond donor/acceptor, promoting crystal packing.[1][2] |
| Lattice Energy | High | Strong intermolecular H-bonding (Urea-Urea) resists dissolution.[1][2] |
| Redox Potential | High Sensitivity | The electron-rich aniline group oxidizes rapidly to quinone-imines (brown color).[1][2] |
Module 2: Troubleshooting Solubility (FAQs)
Q1: "I dissolved it in DMSO, but it precipitated immediately when added to cell culture media. Why?"
Diagnosis: You are experiencing the "Solvent Shock" phenomenon.[1] Mechanism: DMSO is a dipolar aprotic solvent that disrupts the urea hydrogen bonds.[1] Water is a protic solvent with a high dielectric constant.[1] When a concentrated DMSO stock (e.g., 100 mM) hits the aqueous media, the DMSO molecules are rapidly hydrated by water.[2] The drug molecules, suddenly stripped of their DMSO solvation shell, aggregate and crystallize faster than they can disperse.[2]
The Fix: The "Step-Down" Dilution Protocol Do not bolt-shoot high-concentration stocks directly into media.[1][2]
-
Prepare Stock: 100 mM in anhydrous DMSO.
-
Intermediate Step: Dilute 1:10 into a "transition solvent" (e.g., PEG400 or pure Ethanol) if compatible, OR dilute into PBS containing 5% Cyclodextrin (HP-
-CD) . -
Final Dilution: Add the intermediate mix to the media with rapid vortexing.
-
Target Final DMSO: < 0.5% (v/v) to avoid cytotoxicity.[1]
-
Q2: "Can I just use acid to dissolve it?"
Diagnosis: Yes, but with caveats.
Mechanism: The aniline nitrogen can be protonated (R-NH
Q3: "The solution turned pink/brown after 2 hours. Is it ruined?"
Diagnosis: Oxidative degradation.[1] Mechanism: The para-aminophenyl group is electronically similar to p-phenylenediamine.[1][2] In the presence of dissolved oxygen and light, it oxidizes to form quinone imines and azo-dimers.[1][2] This is autocatalytic—the brown product catalyzes further degradation. The Fix:
-
Degas Solvents: Sparge all buffers with Argon or Nitrogen for 15 minutes before use.[1]
-
Add Antioxidants: Add 0.1% Ascorbic Acid or 1 mM DTT to your working buffer.[1]
-
Protect from Light: Wrap vials in foil.
Module 3: Decision Workflows (Visualized)
Workflow A: Solubilization Decision Tree
Use this logic gate to determine the correct formulation strategy based on your application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1][2]
Workflow B: The Oxidation Pathway (Why it turns brown)
Figure 2: The oxidative degradation pathway of p-aminoaryl ureas leading to discoloration.[1][2]
Module 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 10 mM Stable Stock Solution
For use in cellular assays or enzymatic screens.[1]
-
Weighing: Weigh 1.93 mg of 1-(4-Aminophenyl)-3-(propan-2-yl)urea (MW: ~193.25 g/mol ).
-
Solvent: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Note: Avoid DMSO stored in plastic for long periods; glass storage is preferred to prevent leaching.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to block UV). Store at -20°C.
-
Shelf Life: 3 months (if kept dry).[1]
-
SOP 2: Aqueous Formulation (The "Cyclodextrin Shield")
Use this if your cells are sensitive to DMSO.[1]
-
Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in PBS.[1][2] -
Solubilization: Add the solid compound directly to the HP-
-CD solution. -
Agitation: Sonicate for 20–30 minutes at room temperature. The hydrophobic phenylurea tail will encapsulate inside the cyclodextrin torus, shielding it from water.
-
Filtration: Filter sterilize (0.22
m).
References & Further Reading
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]
-
Yalkowsky, S. H. (1999).[1][2] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Defines the "General Solubility Equation" applicable to rigid urea structures).
-
Bergström, C. A., et al. (2016).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 29(5), 363-379.[1][2] (Validation of pKa-dependent solubility for aniline derivatives).
-
BenchChem Technical Data. (2025). Stability of Aminophenol Compounds: Antioxidant Strategies. (General guidelines for preventing oxidation of p-aminophenol derivatives). 3
-
PubChem Compound Summary. (2025). 1,3-Bis(4-aminophenyl)urea and related phenylureas.[1][2] (Structural homology data used for solubility prediction).[1][4] [1]
Sources
- 1. 1,3-Bis(4-Aminophenyl)urea | C13H14N4O | CID 225703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(4-aminophenyl)urea | 4550-72-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea
Ticket ID: UREA-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are encountering yield issues with 1-(4-Aminophenyl)-3-(propan-2-yl)urea . This is a common bottleneck caused by the competing nucleophilicity of the amino groups or the poor solubility of urea intermediates.
The "Direct Coupling" method (reacting p-phenylenediamine directly with isopropyl isocyanate) is statistically flawed, often capping yields at 40–50% due to the formation of the symmetric bis-urea byproduct.[1]
The Solution: Switch to the Nitro-Precursor Route . This two-step protocol guarantees regioselectivity by masking the second amine as a nitro group until the urea linkage is established.[1][2]
Module 1: The "Gold Standard" Protocol (Nitro-Reduction Route)
This workflow eliminates the competition between amino groups.[2] We first synthesize 1-isopropyl-3-(4-nitrophenyl)urea and then reduce it to the target amine.[1][2]
Step 1: Urea Formation
Reaction: 4-Nitroaniline + Isopropyl Isocyanate
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen/Argon. Moisture is the enemy of isocyanates.
-
Solvent: Dissolve 1.0 eq of 4-Nitroaniline in anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).
-
Addition: Add 1.1 eq of Isopropyl Isocyanate dropwise at room temperature.
-
Reflux: Heat to mild reflux (if using THF) or stir at RT (if using DCM) for 12–24 hours.
-
Isolation: The nitro-urea intermediate often precipitates out.[1][2] Filter, wash with cold ether, and dry.[2]
Step 2: Catalytic Reduction
Reaction: Nitro-Urea +
-
Solvent Choice (Critical): The nitro-urea intermediate is likely poorly soluble.[1][2] Use Methanol (MeOH) or a MeOH/THF mixture.[1][2]
-
Catalyst: Add 10 wt% of 10% Pd/C (Palladium on Carbon).[2]
-
Hydrogenation: Stir under a hydrogen balloon (1 atm) or mild pressure (30 psi) for 2–4 hours.
-
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[2]
Module 2: Troubleshooting & FAQs
Ticket #1: "I see a white precipitate immediately upon adding the isocyanate."
Diagnosis: Moisture Contamination (Symmetric Urea Formation). Isocyanates react faster with water than with poor nucleophiles (like 4-nitroaniline).[1][2]
-
Mechanism: Isocyanate +
Carbamic Acid Amine + .[1][2][3] -
Result: The newly formed amine reacts with the remaining isocyanate to form 1,3-Diisopropylurea (a white, insoluble solid).[2]
-
Fix:
Ticket #2: "The reduction step (Step 2) is incomplete or stalled."
Diagnosis: Substrate Insolubility or Catalyst Poisoning.
-
Issue: Urea derivatives stack efficiently via hydrogen bonding, making them insoluble.[2] If the substrate isn't in solution, it cannot reach the catalyst surface.
-
Fix:
Ticket #3: "Can I just react p-phenylenediamine (PPD) with isopropyl isocyanate?"
Diagnosis: Statistical Mixture (The "Direct Coupling" Trap). [1][2]
-
Issue: PPD has two reactive amine sites.[2] Once the first isocyanate adds, the molecule is still nucleophilic. You will get a mixture of:
-
Fix (If you must use this route):
-
Use a large excess of PPD (3.0–5.0 equivalents) relative to the isocyanate.
-
Add the isocyanate very slowly (high dilution) at 0°C .
-
Warning: This requires tedious column chromatography to separate the excess PPD.[2]
-
Module 3: Visual Workflows
Figure 1: Reaction Pathway Comparison
Caption: Comparison of the "Direct Coupling" route (prone to side products) versus the "Nitro-Reduction" route (high fidelity).
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yields in urea synthesis.
Module 4: Data & Solubility Guide
Table 1: Solvent Selection for Step 2 (Reduction) Proper solvent choice prevents the intermediate from "crashing out" on the catalyst.
| Solvent System | Solubility of Nitro-Urea | Reaction Rate | Recommendation |
| Methanol (Pure) | Low | Slow | Poor (Precipitation risk) |
| Ethanol (Pure) | Low | Slow | Poor |
| THF (Pure) | High | Moderate | Good |
| MeOH : THF (1:1) | High | Fast | Excellent (Best Balance) |
| DMF | Very High | Slow (Viscous) | Use only if necessary (Hard to remove) |
References
-
BenchChem Technical Support. (2025).[1][2][3] Synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea Synthesis and Purification. Retrieved from [1][2]
-
El-Malah, A. et al. (2022).[2] Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds. (Describes general conditions for p-nitroaniline isocyanate coupling in DCM followed by Pd/C reduction). Retrieved from
-
Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate Method. (Reference for urea stability and hydrolysis issues). Retrieved from [1][2]
-
Lomölder, R. et al. (2025).[2] Selectivity of Isophorone Diisocyanate in the Urethane Reaction. (Mechanistic insight into isocyanate selectivity and moisture sensitivity). Retrieved from [1][2]
Sources
Technical Guide: Optimizing 1-(4-Aminophenyl)-3-(propan-2-yl)urea in Assays
Executive Summary & Compound Profile
1-(4-Aminophenyl)-3-(propan-2-yl)urea (also referred to as N-(4-aminophenyl)-N'-isopropylurea) is a critical diarylurea scaffold.[1][2] It serves two primary functions in modern drug discovery:
-
Fragment/Scaffold: It acts as the core pharmacophore for Type II Kinase Inhibitors (e.g., Sorafenib analogs) and Soluble Epoxide Hydrolase (sEH) inhibitors, utilizing the urea moiety as a hydrogen bond donor/acceptor to bind the enzyme hinge region or catalytic pocket.[1][3]
-
Metabolic Standard: It functions as a reference standard for the degradation products of urea-based herbicides (e.g., Isoproturon) and drugs, specifically tracking N-dealkylation and hydrolysis.[1]
This guide addresses the three most common failure modes when optimizing this compound's concentration in assays: aqueous insolubility , oxidative instability of the aniline moiety , and colloidal aggregation (promiscuous inhibition) .[1]
Troubleshooting & Optimization (Q&A)
Q1: I observe precipitation when diluting my DMSO stock into the assay buffer. How do I maintain solubility?
The Science: This compound possesses a rigid urea backbone and a lipophilic isopropyl group, resulting in high lattice energy and poor aqueous solubility.[1][3] Direct dilution from 100% DMSO to aqueous buffer often causes "shock precipitation"—micro-crystals form immediately that are invisible to the naked eye but scatter light and interfere with readouts.
The Solution: Do not dilute directly from high-concentration stock (e.g., 10 mM) to the final assay concentration. Use an Intermediate Dilution Step .
-
Protocol Adjustment:
-
Prepare a 10 mM Master Stock in 100% DMSO.[1]
-
Create a 100x Intermediate Stock in 100% DMSO (e.g., if final assay conc is 10 µM, your intermediate is 1 mM).[1]
-
Dilute the Intermediate Stock 1:10 into a "Transition Buffer" (Buffer + 10% DMSO).[1]
-
Finally, dilute this 1:10 into the final Assay Buffer.
-
Q2: My IC50 curves are steep (Hill slope > 2.0) or non-reproducible. Is the compound a "sticky" inhibitor?
The Science: Urea derivatives are notorious for forming colloidal aggregates at micromolar concentrations.[1][3][2] These colloids sequester enzymes non-specifically, leading to false-positive inhibition (pan-assay interference).[1][2] This is often mistaken for high potency.[1]
The Solution: Validate if the inhibition is specific or aggregation-based.[1][3][2]
-
Detergent Test: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80 ) to your assay buffer.[1][2] Detergents disrupt colloids but usually do not affect specific binding.[1]
-
If IC50 shifts significantly (e.g., from 1 µM to >50 µM): The inhibition was artifactual (aggregation).[1]
-
If IC50 remains stable: The inhibition is specific.
-
-
Centrifugation: Spin the assay mix at high speed (10,000 x g for 10 min) before adding the enzyme. If the compound pellets out, the effective concentration in the supernatant is lower than calculated.
Q3: The assay solution turns a faint pink/brown over time. Does this affect data?
The Science: The 4-aminophenyl moiety is electron-rich and susceptible to auto-oxidation, forming quinone imines or azo-dimers, especially in alkaline buffers (pH > 7.[1][3][2]5) or under light exposure.[1] These oxidation products are often colored (absorbing at 400–500 nm), which interferes with colorimetric readouts (e.g., MTT, ELISA).[1]
The Solution:
-
Fresh Preparation: Never use diluted aqueous working solutions stored overnight. Prepare fresh from DMSO frozen stock immediately before use.
-
Antioxidants: Supplement the assay buffer with 1 mM DTT or TCEP (if compatible with your target protein) to maintain the amine in its reduced state.[1]
-
Light Protection: Perform incubations in the dark or use amber tubes.
Optimized Experimental Workflow
The following protocol minimizes solubility artifacts and ensures accurate concentration delivery.
Materials Required[1][4][5][6][7][8]
-
Compound: 1-(4-Aminophenyl)-3-(propan-2-yl)urea (Purity >98%).[1][2]
-
Solvent: Anhydrous DMSO (stored over molecular sieves).[1][2]
-
Assay Buffer: HEPES or Tris-based (pH 7.4), supplemented with 0.01% Triton X-100.[1][2]
Step-by-Step Dilution Protocol
| Step | Action | Concentration | Solvent Composition | Critical Note |
| 1 | Weigh solid and dissolve in DMSO. Vortex for 2 min. | 10 mM (Master) | 100% DMSO | Store at -20°C in aliquots. Avoid freeze-thaw cycles.[1][2] |
| 2 | Dilute Master Stock with DMSO. | 1 mM (100x) | 100% DMSO | Ensure tip is rinsed. |
| 3 | Pre-dilution: Add 2 µL of 100x Stock to 198 µL Assay Buffer. | 10 µM (2x) | 1% DMSO / 99% Buffer | Vortex immediately upon addition to prevent crashing. |
| 4 | Final Assay: Add 10 µL of 2x Pre-dilution to 10 µL of Enzyme/Cell Mix. | 5 µM (1x) | 0.5% DMSO | Final DMSO must be <1% to avoid enzyme denaturation.[1] |
Decision Tree: Troubleshooting Assay Variability
The following diagram outlines the logical flow for diagnosing issues with 1-(4-Aminophenyl)-3-(propan-2-yl)urea assays.
Figure 1: Diagnostic logic for identifying solubility, stability, and aggregation issues in urea-based assays.
References
-
BenchChem. (2025).[1][4][5] Application Notes and Protocols for In Vivo Studies of 1-(4-Aminophenyl)-3-(m-tolyl)urea and Related Diaryl Ureas. Retrieved from [1]
-
National Institutes of Health (PubChem). (2025).[1] 1-(4-Aminophenyl)-3-(propan-2-yl)urea Compound Summary. Retrieved from [1]
-
Cayman Chemical. (2022).[1] Product Information: 1,3-Diphenylurea Solubility and Stability Guide. (Contextual reference for diarylurea handling). Retrieved from
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Phenylurea derivatives and metabolic standards. Retrieved from [1][3]
Sources
- 1. 1-(4-Aminophenyl)-3-(1,2,2,4,4-pentamethyl-3-oxoquinolin-6-yl)urea | C21H26N4O2 | CID 146403678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-aminophenyl)-3-(2-(4-methoxybenzoyl)-1,3-dioxo-2,3-dihydro-1H-inden-4-yl)urea - CAS号 1009320-70-0 - 摩熵化学 [molaid.com]
- 3. (4-Aminophenyl)urea | C7H9N3O | CID 408346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(4-Aminophenyl)-3-(propan-2-yl)urea (Isoprocarb) Stability and Degradation
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for researchers working with 1-(4-Aminophenyl)-3-(propan-2-yl)urea, commonly known as Isoprocarb. Here, we address common challenges related to its stability and degradation, offering troubleshooting advice and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Isoprocarb in solution?
A1: The stability of Isoprocarb in solution is primarily influenced by pH, temperature, and exposure to light. As a carbamate, the ester and urea functionalities are susceptible to hydrolysis, particularly under alkaline conditions.[1] Phenylurea herbicides are generally stable in a pH range of 4-10 under moderate temperatures, suggesting chemical degradation is less significant in most agricultural soils.[2] However, elevated temperatures can accelerate degradation.[3] Photodegradation can also occur with exposure to sunlight.[2][4][5]
Q2: What are the best practices for preparing and storing Isoprocarb standard solutions?
A2: For optimal stability, Isoprocarb standard solutions should be prepared in high-purity organic solvents such as acetonitrile, methanol, or acetone.[6] The choice of solvent may depend on the analytical method being used (e.g., HPLC, GC).[6] For long-term storage, it is recommended to keep stock solutions in a freezer at -20°C or -80°C.[6] For short-term use, refrigeration at 2-8°C is acceptable.[6] Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil. It is advisable to prepare fresh working solutions regularly and to periodically verify the concentration of the stock solution.[6]
Q3: What are the major degradation products of Isoprocarb?
A3: The primary degradation pathway for Isoprocarb is the hydrolysis of the carbamate ester bond, which results in the formation of 2-isopropylphenol.[1][6][7][8] Under oxidative conditions, further degradation can occur, leading to hydroxylated aromatic compounds and eventual opening of the aromatic ring to form carboxylic acids.[9][10] Photodegradation can also lead to the formation of the corresponding phenol and, through photo-Fries rearrangement, ortho- and para-hydroxybenzamides.[11]
Q4: I am observing a decrease in the concentration of my Isoprocarb standard over time. What could be the cause?
A4: A decrease in concentration is a common issue and is often due to degradation of the standard solution.[6] The likely culprits are hydrolysis, photodegradation, or thermal degradation. To troubleshoot, first verify your preparation calculations and dilutions.[6] Then, confirm that the storage conditions (temperature and protection from light) have been appropriate.[6] The age of both the working and stock solutions should also be considered, as older solutions are more prone to degradation.[6] If the problem persists, it is recommended to prepare a fresh stock solution from a new certified reference material.[6]
Q5: I am seeing unexpected peaks in my chromatogram when analyzing Isoprocarb. What do these represent?
A5: The appearance of new peaks in your chromatogram often indicates the presence of degradation products or contamination.[6] The most common degradation product to expect is 2-isopropylphenol.[1][6][7][8] To identify the unknown peak, you can use a mass spectrometer or compare its retention time with that of a 2-isopropylphenol standard.[6] It is also crucial to inject a solvent blank to rule out contamination from the solvent or your analytical system.[6]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of working solutions. | Prepare fresh working solutions daily from a properly stored stock solution. |
| Inaccurate pipetting or dilutions. | Calibrate pipettes regularly and use volumetric flasks for dilutions.[6] | |
| Instrumental drift. | Run a system suitability test before each analytical run. | |
| Rapid degradation of Isoprocarb in aqueous experimental media | Uncontrolled pH of the medium. | Buffer the aqueous solution to a pH between 4 and 7. Phenylurea herbicides are more stable in this range.[2] |
| Exposure to ambient light during the experiment. | Conduct experiments under low-light conditions or in amber glassware. | |
| Elevated experimental temperature. | If the experimental design allows, perform the experiment at a lower temperature. | |
| Formation of multiple unknown degradation products | Oxidative degradation. | Degas aqueous solutions before use to remove dissolved oxygen. Consider if any components of your experimental matrix could have oxidative potential. |
| Photolytic degradation from high-intensity light sources. | If your experiment involves light exposure, characterize the photodegradation products to understand their potential interference. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Isoprocarb
This protocol is designed to intentionally degrade Isoprocarb under controlled stress conditions to identify its degradation products and assess its stability profile.
Objective: To determine the degradation pathways of Isoprocarb under hydrolytic (acidic and basic), oxidative, and photolytic stress.
Materials:
-
1-(4-Aminophenyl)-3-(propan-2-yl)urea (Isoprocarb)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Isoprocarb in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of NaOH.
-
Analyze by HPLC.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of HCl.
-
Analyze by HPLC.
-
Repeat with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of Isoprocarb (e.g., 100 µg/mL in acetonitrile/water) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC at appropriate time intervals.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control solution.
Visualizing Degradation Pathways and Workflows
Primary Degradation Pathways of Isoprocarb
Caption: Major degradation pathways of Isoprocarb.
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Caption: Workflow for identifying unexpected peaks.
References
-
Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
- Bakhti, H., & Ben Hamida, N. (2020). Degradation and Mineralization of Pesticide Isoprocarb by Electro Fenton Process. The Journal of Pure and Applied Chemistry Research, 9(1), 1-10.
-
The novel hydrolase IpcH initiates the degradation of isoprocarb in a newly isolated strain Rhodococcus sp. D-6 - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
- Yuan, Y., Li, D., Sun, F., & Vione, D. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media.
-
Cloning and Expression of the Isoprocarb Hydrolase Gene cehA from the Newly Isolated Isoprocarb-Degrading Strain Sphingobium sp. R-7 - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
- Bakhti, H., & Ben Hamida, N. (2020). Degradation and Mineralization of Pesticide Isoprocarb by Electro Fenton Process.
- Bakhti, H., & Ben Hamida, N. (2014). Kinetic study by UV spectrophotometry of isoprocarb degradation in aqueous medium. Journal of the Tunisian Chemical Society, 16, 35-43.
-
Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - Oxford Academic. (2023). Retrieved March 7, 2026, from [Link]
-
Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
- Bakhti, H., Ben Hamida, N., & Hauchard, D. (2020). Degradation and Mineralization of Pesticide Isoprocarb by Electro Fenton Process. Semantic Scholar.
-
Functional Analysis of a Carboxylesterase Gene Associated With Isoprocarb and Cyhalothrin Resistance in Rhopalosiphum padi (L.) - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - Frontiers. (2021). Retrieved March 7, 2026, from [Link]
-
Isoprocarb (Ref: OMS 32) - AERU - University of Hertfordshire. (n.d.). Retrieved March 7, 2026, from [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. (n.d.). Retrieved March 7, 2026, from [Link]
- Sun, C., Zhang, H., Tang, T., Qian, M., Yuan, Y., & Zhang, Z. (2012). Comparison of greenhouse and field degradation behaviour of isoprocarb, hexaflumuron and difenoconazole in Perilla frutescens.
-
Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in - RSC Publishing. (2024). Retrieved March 7, 2026, from [Link]
- Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1-11.
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Analysis of carbofuran, carbosulfan, isoprocarb, 3-hydroxycarbofuran, and 3-ketocarbofuran by micellar electrokinetic chromatography | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species and Functionally Complementary Hydrolases | Journal of Agricultural and Food Chemistry - ACS Publications. (2018). Retrieved March 7, 2026, from [Link]
-
In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Chlorpyriphos and isoprocarb residues in the soil and food crop at agricultural area of Citarum watershed | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - RSC Publishing. (2025). Retrieved March 7, 2026, from [Link]
-
Aerobic Aquatic Soil Metabolism of Pesticides in Water- and Sediment-Spiked Systems. (n.d.). Retrieved March 7, 2026, from [Link]
-
Metabolic Activation of Pesticide Isoprocarb Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. (n.d.). Retrieved March 7, 2026, from [Link]
-
Impact of long term pesticide usage on soil properties using radiotracer techniques - Scientific, technical publications in the nuclear field | IAEA. (n.d.). Retrieved March 7, 2026, from [Link]
-
1,3-Bis(4-Aminophenyl)urea | C13H14N4O | CID 225703 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
Effect of urea additive on the thermal decomposition kinetics of flame retardant greige cotton nonwoven fabric - Forest Products Laboratory. (n.d.). Retrieved March 7, 2026, from [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). Retrieved March 7, 2026, from [Link]
-
Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite - CORE. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. archive.sctunisie.org [archive.sctunisie.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The novel hydrolase IpcH initiates the degradation of isoprocarb in a newly isolated strain Rhodococcus sp. D-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and Expression of the Isoprocarb Hydrolase Gene cehA from the Newly Isolated Isoprocarb-Degrading Strain Sphingobium sp. R-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(4-Aminophenyl)-3-(propan-2-yl)urea
Welcome to the technical support center for the crystallization of 1-(4-Aminophenyl)-3-(propan-2-yl)urea. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and related substituted urea compounds. Our approach is rooted in first-principles analysis of crystallization theory, providing not just steps, but the causal logic behind them.
Introduction: The Importance of Crystalline Form
1-(4-Aminophenyl)-3-(propan-2-yl)urea, like many diaryl ureas, is a molecule of interest in materials science and pharmaceutical development, where its central urea moiety provides robust hydrogen-bonding capabilities.[1] The solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute, profoundly influencing its stability, solubility, bioavailability, and manufacturability. Achieving a consistent and pure crystalline form is paramount. However, the journey from a crude solid to a well-defined crystal is often fraught with challenges, from complete failure to crystallize to the formation of undesirable oils, polymorphs, or crystal habits. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your crystallization process.
Section 1: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of any successful crystallization strategy. While comprehensive experimental data for 1-(4-Aminophenyl)-3-(propan-2-yl)urea is not extensively published, we can infer key characteristics from its structure and data from closely related analogs.
Disclaimer: The following table includes calculated values and data from analogous compounds. Researchers must experimentally determine critical parameters like melting point and solubility for their specific material as purity can significantly influence these values.
| Property | Value / Expected Behavior | Significance for Crystallization |
| Molecular Formula | C₁₀H₁₅N₃O | - |
| Molecular Weight | 193.25 g/mol | - |
| Appearance | Expected to be a solid powder.[2] | The physical form of the crude material can impact dissolution rates. |
| Melting Point (M.P.) | Expected to be relatively high. Analog 1,3-bis(4-aminophenyl)urea melts at 245-248 °C.[3] | A high M.P. suggests "oiling out" is more likely due to kinetic factors (e.g., high supersaturation) than the M.P. being below the solvent boiling point.[4] |
| Hydrogen Bond Donors | 3 (Two -NH, one -NH₂) | Strong hydrogen bonding potential dominates solvent interactions and crystal packing. |
| Hydrogen Bond Acceptors | 2 (One C=O, one -NH₂) | Influences solvent selection; solvents that can compete for these sites (e.g., alcohols, DMSO) are likely to be good solubilizers. |
| Solubility Profile | Generally expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, isopropanol); low solubility in non-polar solvents (e.g., hexanes) and likely water.[5] | The core of crystallization: a solvent must be found where the compound is soluble at high temperatures and sparingly soluble at low temperatures. |
| Polymorphism | High potential. Urea derivatives are well-known for exhibiting polymorphism due to different hydrogen-bonding arrangements.[6][7] | Different crystal forms (polymorphs) can have different properties. The crystallization process must be controlled to consistently produce the desired form. |
Section 2: Troubleshooting Common Crystallization Issues
This section is formatted as a series of frequently asked questions that directly address common experimental failures.
Q1: I've dissolved my compound in a hot solvent, but no crystals form upon cooling. What's wrong?
Answer: This is a classic problem indicating that the solution is not reaching a sufficient level of supersaturation upon cooling. Supersaturation is the essential driving force for both the birth of new crystals (nucleation) and their subsequent growth. If the solution remains clear, it is likely still undersaturated or within the metastable zone where crystal growth can occur, but nucleation is kinetically hindered.
Causality and Solutions:
-
Excess Solvent: This is the most common cause. If too much solvent is used, the compound remains soluble even at low temperatures.
-
Protocol: Re-heat the solution and carefully evaporate a portion of the solvent (e.g., 10-20%) under a gentle stream of nitrogen or using a rotary evaporator.[4] Allow the concentrated solution to cool again. Repeat until crystals form upon cooling.
-
-
Insufficient Cooling: The temperature difference between dissolution and crystallization may be too small.
-
Protocol: If cooling to room temperature is unsuccessful, try cooling further using an ice bath (0 °C) or a dry ice/acetone bath (approx. -78 °C).
-
-
High Purity/Lack of Nucleation Sites: Spontaneous (homogeneous) nucleation is rare. Crystallization is often initiated on microscopic impurities or imperfections on the glass surface.
-
Protocol 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass rod. The micro-scratches provide high-energy sites for nucleation to begin.
-
Protocol 2 (Seeding): If you have a previous batch of crystals, add a single, tiny crystal (a "seed") to the cooled, supersaturated solution. This bypasses the difficult primary nucleation step and promotes controlled growth on the existing template.
-
-
Compound is Too Soluble in the Chosen Solvent: The solvent may simply be too effective, requiring an impractical temperature drop to induce precipitation.
-
Protocol: You will need to perform a solvent screen to find a more suitable system (see Section 3). Alternatively, this solvent can be used as the "good" solvent in an anti-solvent crystallization.
-
Q2: My compound is separating as a sticky liquid or "oil" instead of a solid. How do I fix this?
Answer: This phenomenon, known as "oiling out," is one of the most persistent problems in crystallization. An oil is essentially a liquid phase of your compound that is immiscible with the solvent, often trapping impurities effectively and rarely solidifying into a pure, crystalline material.[4]
Causality and Solutions:
-
High Supersaturation: The primary cause of oiling out is often that the solution becomes supersaturated too quickly, crossing the metastable zone and entering the labile (unstable) zone where the system relieves supersaturation by the fastest means possible: liquid-liquid phase separation (oiling out) rather than orderly solid crystallization.
-
Protocol 1 (Slow Down): Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (5-10%) to ensure you start from a less concentrated point. Then, cool the solution much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. This keeps the system in the metastable zone longer, favoring crystal growth over oiling.
-
Protocol 2 (Use a More Dilute Solution): Start the crystallization from a more dilute solution. This requires removing more solvent later or accepting a lower yield, but it can effectively prevent oiling out by lowering the initial level of supersaturation.
-
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound.[4] If the melting point of the impure mixture is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.
-
Protocol: Attempt to purify the material before crystallization using another method, such as column chromatography. Even a partial purification can often raise the melting point sufficiently to prevent oiling.
-
-
Low Melting Point: While less likely for this class of compounds, if the compound's melting point is below the boiling point of the solvent, it may melt in the hot solution and oil out on cooling.
-
Protocol: Choose a lower-boiling point solvent for the crystallization.
-
Troubleshooting Workflow for "Oiling Out"
Caption: Decision workflow for troubleshooting oiling out.
Q3: My crystals are very fine needles or tiny particles. How can I get larger, more equant crystals?
Answer: The shape, or "habit," of a crystal is determined by the relative growth rates of its different faces. Fine needles or powders typically result from very rapid nucleation, where many crystals are formed simultaneously and grow quickly without developing into larger, more well-defined shapes. This is often a consequence of high supersaturation. Poor crystal habit can lead to difficulties in filtration, washing, and drying, as well as poor powder flow properties.
Causality and Solutions:
-
Rapid Cooling / High Supersaturation: As with oiling out, creating supersaturation too quickly favors nucleation over growth.
-
Protocol: Use a slower cooling rate. This reduces the maximum level of supersaturation, allowing molecules more time to incorporate into the lattice of existing crystals rather than forming new nuclei.
-
-
Solvent Effects: The solvent plays a critical role in determining crystal habit. Solvent molecules can interact differently with the various growing crystal faces, inhibiting growth on some faces and promoting it on others.
-
Protocol: Experiment with different solvents. A solvent that produces needles might be replaced with one that yields prisms or plates. For example, switching from a highly polar solvent like ethanol to a moderately polar one like ethyl acetate could alter the solvent-crystal interactions and change the resulting habit.
-
-
Impurities/Additives: Even small amounts of impurities can adsorb to specific crystal faces and inhibit their growth, dramatically altering the crystal habit. This effect can sometimes be used advantageously.
-
Protocol: If an impurity is suspected, try an additional purification step. Conversely, you can intentionally add a "tailor-made additive" that is structurally similar to the main compound to selectively inhibit growth on certain faces and modify the habit.[3]
-
Q4: I suspect I have different polymorphs. How can I control which one I get?
Answer: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[6][7] These different forms can have distinct physical properties, including solubility and stability. Controlling polymorphism is critical in the pharmaceutical industry. The form you get is often a result of kinetic versus thermodynamic control.
Causality and Solutions:
-
Solvent Choice: The solvent is one of the most powerful tools for controlling polymorphism. Different solvents can favor the nucleation and growth of different polymorphs due to specific solute-solvent interactions.
-
Protocol: Conduct a comprehensive solvent screen using a wide range of solvent classes (e.g., alcohols, ketones, esters, ethers). Analyze the solid form obtained from each successful crystallization using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify different polymorphs.
-
-
Supersaturation Level & Temperature: Different polymorphs can be stable at different temperatures. Furthermore, the rate at which supersaturation is generated can dictate whether a less stable (metastable) kinetic product forms or the more stable thermodynamic product has time to crystallize.
-
Protocol: Vary the crystallization temperature and cooling rates. A rapid "crash" cooling will often yield a metastable polymorph, while a slow, controlled cooling is more likely to produce the most stable form.
-
-
Slurry Conversion: A common technique to ensure you have the most stable polymorph is to perform a slurry experiment.
-
Protocol: Suspend the crystalline material in a solvent in which it is slightly soluble and stir the slurry for an extended period (24-72 hours). Over time, any less stable forms will dissolve and re-precipitate as the most stable thermodynamic form at that temperature.
-
Section 3: Key Experimental Protocols
Protocol 3.1: Systematic Solvent Screening
This protocol aims to identify a suitable single solvent for cooling crystallization. An ideal solvent will dissolve the compound completely at an elevated temperature (e.g., its boiling point) and show low solubility at a reduced temperature (e.g., 0-25 °C), resulting in a high yield.
Materials:
-
Crude 1-(4-Aminophenyl)-3-(propan-2-yl)urea
-
Test tubes or small vials
-
A selection of solvents (see table below)
-
Heat block or oil bath
-
Vortex mixer
Solvent Selection Guide:
| Solvent | Class | Boiling Point (°C) | Polarity | Notes |
| Ethanol | Alcohol | 78 | Polar Protic | Good general-purpose solvent. |
| Isopropanol (IPA) | Alcohol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate (EtOAc) | Ester | 77 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Acetone | Ketone | 56 | Polar Aprotic | Low boiling point, can be difficult to handle. |
| Acetonitrile (MeCN) | Nitrile | 82 | Polar Aprotic | Good for many polar compounds. |
| Tetrahydrofuran (THF) | Ether | 66 | Polar Aprotic | Can form peroxides; use with caution. |
| Toluene | Aromatic | 111 | Non-polar | May be useful as an anti-solvent. |
| Heptane/Hexane | Alkane | 98 / 69 | Non-polar | Likely to be anti-solvents. |
Procedure:
-
Place approximately 20 mg of crude material into a test tube.
-
Add a small aliquot (e.g., 0.2 mL) of the first solvent to be tested.
-
Vortex the mixture at room temperature. Observe if the solid dissolves. If it dissolves completely, the solvent is too good; set it aside as a potential solvent for anti-solvent crystallization.
-
If the solid does not dissolve, gently heat the test tube in a heat block to the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear solution to cool slowly to room temperature.
-
If no crystals form, cool further in an ice bath.
-
A successful solvent is one that dissolves the compound when hot and yields a significant amount of crystalline precipitate when cold.
-
Repeat for a diverse range of solvents to identify several potential candidates.
Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
References
- BioKB. (n.d.). Understanding urea polymorphism and cocrystallization to develop enhanced fertilizers: A review.
- Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
- Murphy, J., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- ACS Publications. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
- ResearchGate. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- PubMed. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
- Benchchem. (n.d.). An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Syrris. (2024). Pharmaceutical Crystallization in drug development.
- ACS Publications. (2015). Discovery of New Metastable Polymorphs in a Family of Urea Co-Crystals by Solid-State Mechanochemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). Understanding Urea Polymorphism and Cocrystallization to Develop Enhanced Fertilizers: A Review.
- Scribd. (n.d.). Understanding Oiling Out in Crystallization.
- CrystEngComm (RSC Publishing). (n.d.). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients.
- Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- PMC. (n.d.). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement.
- ChemShuttle. (n.d.). 1,3-bis(4-aminophenyl)urea.
Sources
- 1. 1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride | 1803586-93-7 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1,3-Bis(4-aminophenyl)urea | 4550-72-5 [chemicalbook.com]
- 6. (3-Aminophenyl)urea|lookchem [lookchem.com]
- 7. (4-Aminophenyl)urea | C7H9N3O | CID 408346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-Aminophenyl)-3-(propan-2-yl)urea
Welcome to the Advanced Applications Support Center. Subject: Technical Guide for the Purification of 1-(4-Aminophenyl)-3-(propan-2-yl)urea Ticket ID: PUR-APPU-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Chemical Profile
Before initiating purification, it is critical to understand the physicochemical behavior of your target molecule.[1] This compound is a hybrid pharmacophore combining a basic aniline moiety with a neutral urea linker and a lipophilic isopropyl chain.[1][2]
| Property | Description | Implication for Purification |
| Chemical Structure | Dual polarity: Hydrophilic amine/urea vs. Lipophilic isopropyl.[1][2][3][4] | |
| pKa (Aniline) | ~4.2 – 4.8 (Conjugate Acid) | Critical: Soluble in dilute aqueous acid (HCl); precipitates upon basification.[1][4][5] |
| pKa (Urea) | >13 (Very weak acid) | Stable in mild acid/base; hydrolyzes in strong conditions + heat.[1][4] |
| Solubility | High: DMSO, DMF, MeOH, Hot EtOH.Low: Water, Hexanes, Toluene.[2][5] | Ideal for antisolvent crystallization or acid-base extraction .[1][2][3][4] |
| Stability | Oxidation-sensitive (Aniline group).[1][2][3][4] | Risk: Turns pink/brown upon air exposure.[1][2][4] Requires inert atmosphere.[1][2] |
Primary Purification Technique: Recrystallization[1][2][3][4][6][7][8]
For scale-up (>1g) and removal of symmetric urea byproducts (e.g., 1,3-bis(4-aminophenyl)urea), recrystallization is the thermodynamic method of choice.[2][4][5]
Protocol A: The Ethanol/Water Displacement
Best for removing unreacted diamines and inorganic salts.
-
Dissolution: Suspend the crude solid in absolute ethanol (EtOH) (approx. 10-15 mL/g). Heat to reflux (
) until fully dissolved.[1][4]-
Note: If insoluble particles remain (likely symmetric urea byproducts), filter the hot solution immediately.[5]
-
-
Nucleation: Remove from heat. While still warm (
), add warm water dropwise until a persistent turbidity (cloudiness) just appears. -
Re-solubilization: Add a few drops of EtOH to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, transfer to an ice bath (
) for 2 hours. -
Isolation: Filter the white/off-white needles.[1][2] Wash with cold 20% EtOH/Water.[1][2]
Troubleshooting: "Oiling Out"
If your product separates as an oil rather than crystals, it indicates the solvent polarity gap is too wide or the concentration is too high.[1]
Corrective Action:
-
Re-heat the mixture until the oil dissolves.
-
Add a "bridging solvent" like Isopropanol (IPA) (10% v/v).[1][4]
-
Seed the solution with a pure crystal (if available) at
.
Secondary Technique: Acid-Base Extraction[1][2][3][4]
This method exploits the basicity of the aniline nitrogen (pKa ~4.5) to separate the product from neutral impurities (e.g., unreacted isocyanates, neutral ureas).[5]
Workflow Diagram
Caption: Chemical purification workflow exploiting the ionizable aniline group to isolate the target from non-basic contaminants.
Protocol B: The "Catch and Release" Strategy
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .
-
Extraction: Wash the organic layer with 1M HCl (
). -
Separation: Collect the aqueous acidic layer.[1][2] Discard the organic layer (verify by TLC first).[1]
-
Recovery: Cool the aqueous layer on ice. Slowly add 2M NaOH or Ammonium Hydroxide until pH > 10.[1][2][3][4]
-
Observation: The product should precipitate as a solid.[1]
-
-
Final Step: Filter the solid or extract it back into fresh EtOAc if it forms an oil.[1][2]
Tertiary Technique: Chromatography (Polishing)[3][4][5]
For >99% purity required for biological assays.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (Standard) or Amine-Functionalized Silica | Standard silica is acidic and may streak basic amines.[1][2][3][4] |
| Mobile Phase | DCM : Methanol (95:5 to 90:[4][5][6]10) | Good solubility profile. |
| Modifier | 1% Triethylamine (TEA) or | Crucial: Suppresses silanol interactions to prevent peak tailing.[1][4] |
| Loading | Dry load on Celite or Silica | Improves resolution for low-solubility compounds.[1][2][3][4] |
Troubleshooting & FAQs
Q1: My product turned pink/brown during drying. Is it ruined?
Diagnosis: Oxidation of the aniline moiety.[1] Fix:
-
The color is often a surface impurity (trace quinones).[1]
-
Perform a Charcoal Filtration : Dissolve in hot EtOH, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot through Celite.
-
Prevention: Store under Argon/Nitrogen at
.
Q2: I see a double spot on TLC that merges when I change solvents.
Diagnosis: This is likely cis/trans isomerism of the urea bond (restricted rotation) or hydrogen-bonding aggregates, not an impurity. Verification: Run the TLC plate in a highly polar solvent (e.g., 10% MeOH/DCM with 1% Ammonia).[4][5] If it collapses to a single spot, it is one compound.[1][2]
Q3: The melting point is broad ( range).
Diagnosis: Solvent entrapment or wet product.[1][4] Urea derivatives form strong hydrogen bond networks that trap solvent molecules (solvates).[1][4]
Fix: Dry the sample in a vacuum oven at
Decision Matrix for Purification
Caption: Strategic decision tree for selecting the appropriate purification workflow based on crude purity and physical appearance.
References
-
BenchChem. (2025).[1][2][4][6][8][9] Technical Support Center: 1-(4-Aminophenyl)-3-(m-tolyl)urea Synthesis and Purification. Retrieved from [3][4][5]
-
Williams, R. (2022).[1][2][4][10][11] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from
-
PubChem. (2025).[1][2][4] 1-(4-Aminophenyl)-3-(propan-2-yl)urea Compound Summary. National Library of Medicine.[1][2] Retrieved from [3][4][5]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Sigma-Aldrich. (2025).[1][2][3][4] Purification of Phenylurea Derivatives - Technical Protocols. Retrieved from [2][3][4][5]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(4-cyanophenyl)-3-(propan-2-yl)urea | 1042576-82-8 [sigmaaldrich.com]
- 3. (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | C15H13NO | CID 5354071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Aminophenyl)-3-(1,2,2,4,4-pentamethyl-3-oxoquinolin-6-yl)urea | C21H26N4O2 | CID 146403678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. epfl.ch [epfl.ch]
Technical Support Center: A Researcher's Guide to Preventing Precipitation of 1-(4-Aminophenyl)-3-(propan-2-yl)urea in Experimental Media
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-Aminophenyl)-3-(propan-2-yl)urea and encountering challenges with its solubility in aqueous-based experimental media. As a substituted phenylurea, this compound shares characteristics with a class of molecules known for their potent biological activity, often as kinase inhibitors, but also for their challenging physicochemical properties, namely low aqueous solubility.[1][2]
Precipitation of a test compound during an experiment is a critical failure point. It leads to an unknown and unquantifiable final concentration, rendering dose-response curves, efficacy studies, and any subsequent data unreliable. This guide provides a systematic, cause-and-effect-based approach to understanding and overcoming these solubility hurdles. We will move from foundational knowledge of the molecule to practical, step-by-step troubleshooting protocols.
Section 1: Understanding the Molecule - Why Does Precipitation Occur?
The structure of 1-(4-Aminophenyl)-3-(propan-2-yl)urea dictates its behavior in solution. The central urea moiety, flanked by an aminophenyl ring and an isopropyl group, creates a molecule with distinct hydrophobic regions and limited aqueous solubility. The primary cause of precipitation is the unfavorable interaction of these non-polar regions with the polar water molecules in your media, leading to aggregation and the formation of a solid phase.
Several key properties contribute to this challenge:
-
Hydrophobicity: The phenyl and isopropyl groups are non-polar, giving the molecule a high octanol-water partition coefficient (LogP) and driving it out of aqueous solution.
-
Crystal Lattice Energy: The planar nature of the urea and phenyl groups allows for strong intermolecular interactions (like hydrogen bonding and π-stacking) in the solid state.[2] A significant amount of energy is required to break this stable crystal lattice and solvate the individual molecules.
-
pH-Dependent Solubility: The aminophenyl group has a basic nitrogen atom. At a pH below its pKa, this amine group becomes protonated (cationic), which dramatically increases its interaction with water and enhances solubility.[3] Conversely, at or above the physiological pH of most cell culture media (~7.4), the compound exists predominantly in its less soluble, neutral form.
Table 1: Estimated Physicochemical Properties of 1-(4-Aminophenyl)-3-(propan-2-yl)urea (Note: As specific experimental data for this exact molecule is not widely published, these values are estimated based on its structural motifs and data from close analogs like (4-aminophenyl)urea and isopropylurea.)[4][5][6]
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₀H₁₅N₃O | - |
| Molecular Weight | 193.25 g/mol | - |
| Predicted LogP | ~1.5 - 2.5 | Indicates moderate to low aqueous solubility. |
| H-Bond Donors | 3 (from -NH₂ and -NH- groups) | Can interact with water, but this is offset by hydrophobic regions. |
| H-Bond Acceptors | 2 (from C=O and -NH₂ groups) | Can interact with water. |
| pKa (Basic) | ~4.0 - 5.0 (for the anilino amine) | The compound will be mostly in its neutral, less soluble form at physiological pH (7.2-7.4). |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My compound precipitated instantly when I added my DMSO stock solution to my cell culture media. What went wrong?
A: This is a classic case of dilution-induced precipitation . Your compound was fully dissolved in the 100% dimethyl sulfoxide (DMSO), a strong organic solvent. When this concentrated stock was diluted into the aqueous-based media, the solvent environment changed abruptly from 100% organic to >99% aqueous. The compound, now in a solvent where it is poorly soluble, rapidly crashed out of the supersaturated solution.
Q2: What is the best way to prepare my stock solution to minimize precipitation upon dilution?
A: The key is to create a stock solution that is concentrated but not so saturated that it cannot withstand dilution.
-
Solvent Choice: Use high-purity, anhydrous DMSO. It is a powerful solvent for many poorly soluble compounds and is generally well-tolerated by cells at final concentrations below 0.5% (v/v).[7]
-
Concentration: Do not assume the compound will be soluble at an arbitrarily high concentration (e.g., 50 or 100 mM). A more conservative starting point, such as 10 mM, is often more successful. You must experimentally determine the practical stock concentration.
-
Dissolution Technique: Ensure the compound is fully dissolved in the stock. Use a vortex mixer and gentle warming in a water bath (not exceeding 30-35°C) to aid dissolution.[8] Be patient, as some compounds take time to fully dissolve.
Q3: I observe precipitation after my plate has been incubating for several hours at 37°C. Is the compound unstable?
A: This could be due to several factors:
-
Slow Crystallization: The solution may have been supersaturated but kinetically stable initially. Over time, with the energy provided by the 37°C incubation, the molecules have had time to arrange into a stable crystal lattice and precipitate.
-
Compound Degradation: Urea-containing compounds can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[9] Degradation products may be less soluble than the parent compound.
-
Interaction with Media Components: The compound may bind to proteins (like fetal bovine serum) or other components in the media, leading to the formation of insoluble complexes.
Q4: Can I simply lower the pH of my media to keep the compound dissolved?
A: While lowering the pH will likely increase the solubility of 1-(4-Aminophenyl)-3-(propan-2-yl)urea by protonating the amino group, this approach has significant risks in cell-based assays.[3] Most cell lines have a narrow optimal pH range for growth and viability. Shifting the media pH outside this range (typically 7.2-7.4) can induce cellular stress and create experimental artifacts, confounding your results. If you must attempt this, use a biologically compatible buffer and run extensive vehicle controls to assess the impact of the pH change alone. For urea-based compounds, maintaining a pH between 4 and 8 is also advisable to minimize hydrolysis.[9]
Q5: Is it a good idea to heat the media to help dissolve the compound?
A: No, this should be avoided. While gentle warming (<30°C) can be used to prepare concentrated urea solutions for non-cellular applications like protein denaturation, heating urea solutions, especially in the context of cell culture, is highly discouraged.[8] At temperatures above 30-35°C, urea can degrade to form ammonium cyanate.[8][10] The cyanate ion can then irreversibly modify proteins (carbamylation) in your media or on your cells, leading to significant, unpredictable biological effects.[11][12]
Section 3: Troubleshooting Workflow - A Systematic Approach to Achieving Solubility
When you observe precipitation, a structured approach is the most efficient way to solve the problem. The following workflow guides you from initial verification to advanced formulation strategies.
Caption: Mechanisms for enhancing aqueous solubility of hydrophobic compounds.
References
- Google Patents. (n.d.). DE2139278A1 - Method of preventing urea from tendency to cake.
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
Guangzhou EverBlue Technology Co.,Ltd. (2024, December 19). How Does AdBlue® Prevent Crystallization?. Available at: [Link]
-
MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available at: [Link]
-
Shiyan Yunlihong Industrial & Trade Co., Ltd. (2019, February 20). How to effectively avoid urea crystallization. Available at: [Link]
-
ResearchGate. (2016, January 11). How can we prevent urea crystals?. Available at: [Link]
-
National Institutes of Health. (n.d.). (4-Aminophenyl)urea. PubChem. Available at: [Link]
-
ALKEMIX. (n.d.). Isopropylurea. Available at: [Link]
-
PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
Bio-Rad. (n.d.). Solubilization. Available at: [Link]
-
PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]
-
National Institutes of Health. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. PubChem. Available at: [Link]
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Methyl-N-phenyl N'-ethyl urea (CAS 52073-04-8). Available at: [Link]
-
National Institutes of Health. (n.d.). 1-Isopropyl-3-(4-isopropyl-phenyl)-urea. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). (a) Effect of pH on the extent of urea sensing by compound 1. (b).... Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2019, January 21). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Available at: [Link]
-
National Institutes of Health. (n.d.). Quantitative determination of urea concentrations in cell culture medium. PMC. Available at: [Link]
-
ETH Zurich. (n.d.). 160706 8M Urea In-solution digest. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (4-Aminophenyl)urea | C7H9N3O | CID 408346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alkemix.eu [alkemix.eu]
- 6. 1-Isopropyl-3-(4-isopropyl-phenyl)-urea | C13H20N2O | CID 853602 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
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dealing with low potency of urea-based compounds in cells
Technical Support Center: Urea Scaffold Optimization Unit
Ticket ID: #UREA-POTENCY-001 Subject: Resolving Potency Drop-off (Biochemical vs. Cellular) in Urea-Based Compounds Assigned Specialist: Senior Application Scientist, Lead Optimization Group
Mission Statement
You are experiencing the "Potency Gap"—a common phenomenon where urea-based inhibitors show nanomolar affinity in cell-free enzymatic assays but micromolar (or worse) potency in whole-cell assays. This guide provides a root-cause analysis and actionable chemical/assay strategies to bridge this gap.
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before modifying your molecule, you must diagnose why the potency is lost. The urea moiety (
Visual Diagnostic Tree
Caption: Diagnostic logic flow to isolate the cause of potency loss in urea-based compounds, distinguishing between solubility artifacts, permeability barriers, and efflux liabilities.
Part 2: Troubleshooting Guides & FAQs
Category 1: Permeability & The Hydrogen Bond Penalty
Q: My compound is stable and soluble, but still inactive in cells. Why? A: The urea motif contributes two HBDs.[1][2] According to Lipinski’s rules and Veber’s filters, excessive HBDs (>3-5 total in molecule) drastically reduce passive diffusion across the lipid bilayer. The urea protons are "sticky" to the water shell, preventing the molecule from desolvating to enter the membrane.
Action Plan:
-
Calculate TPSA: If Topological Polar Surface Area (TPSA) > 140 Ų, permeability is likely the blocker.
-
Chemical Modification Strategy (The "Masking" Approach):
-
Intramolecular Hydrogen Bonding (IMHB): Design the molecule so a nearby acceptor (e.g., a pyridine nitrogen or ether oxygen) forms a hydrogen bond with one of the urea NHs. This "hides" the polarity from the solvent, effectively reducing the HBD count and improving lipophilicity (logP) without adding mass.
-
N-Methylation: Replace one NH with N-CH3. This removes one HBD and breaks planarity, which can improve solubility and permeability, though it may impact target binding if that proton was essential.
-
Category 2: Efflux Liability
Q: I see activity in some cell lines but not others. Is my urea compound a P-gp substrate? A: Urea derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1), especially if they contain aromatic rings flanking the urea. Cancer cell lines with high MDR1 expression (e.g., KB-V1, specific lung lines) will pump the drug out before it engages the target.
Self-Validating Experiment: Perform a Verapamil Shift Assay .
-
Run the cellular IC50 assay standard.
-
Run the assay again in the presence of 5-10 µM Verapamil (a P-gp inhibitor).
-
Result: If the IC50 shifts (improves) by >3-fold with Verapamil, your compound is an efflux substrate.
Category 3: Solubility & Non-Specific Binding
Q: My dose-response curve is flat or erratic. Is the urea precipitating? A: Diarylureas (like Sorafenib analogs) are notorious for "brick dust" insolubility. They pack efficiently in crystal lattices due to intermolecular hydrogen bonding. In cell media, they may precipitate or bind avidly to serum albumin (FBS), reducing the free fraction available to enter cells.
Troubleshooting Protocol:
-
Serum Shift Assay: Compare IC50 in media with 10% FBS vs. 1% FBS (or serum-free if cells tolerate it). A large shift (e.g., IC50 goes from 10 nM to 1 µM in high serum) indicates high protein binding.
-
Visual Check: Inspect wells at 100x magnification. Precipitated urea compounds often look like fine needles or amorphous debris.
Part 3: Chemical Optimization Strategy
When simple troubleshooting confirms a permeability or potency issue, use this structural optimization guide.
Visual Strategy: Urea Modification
Caption: Structural modification strategies to improve the physicochemical properties of urea-based ligands.
Key Bioisosteres:
-
Cyanoguanidine: Maintains planarity and H-bonding geometry but alters pKa and reduces metabolic liability.
-
Squaramide: A potent H-bond donor with different geometry; often improves solubility and can form unique interactions.
-
Cyclic Ureas: Constraining the urea into a ring (e.g., imidazolidinone) reduces the entropic penalty of binding and hides hydrophobic surface area.
Part 4: Validated Experimental Protocols
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To determine if the compound can cross a lipid membrane via passive diffusion.
Materials:
-
Donor Plate (96-well filter plate, 0.45 µm PVDF).
-
Acceptor Plate (96-well PTFE).
-
Lipid Solution: 1% Lecithin in Dodecane.
-
Buffer: PBS pH 7.4.
Step-by-Step:
-
Preparation: Dilute compound to 10 µM in PBS (ensure <1% DMSO).
-
Membrane Coating: Add 5 µL of Lipid Solution to the membrane of the Donor Plate. Wait 2 mins for solvent evaporation.
-
Loading:
-
Add 150 µL of compound solution to Donor wells.
-
Add 300 µL of blank PBS to Acceptor wells.
-
-
Assembly: Sandwich the plates (Donor on top of Acceptor) to create the "membrane."
-
Incubation: Incubate at Room Temp for 16 hours in a humidity chamber (prevent evaporation).
-
Quantification: Separate plates. Analyze both Donor and Acceptor compartments via LC-MS/MS.
-
Calculation:
Target: cm/s is good permeability.
Protocol B: Thermodynamic Solubility in Cell Media
Purpose: To ensure the "low potency" isn't just precipitation.
Step-by-Step:
-
Prepare compound at 2x the highest assay concentration (e.g., 20 µM) in the exact cell culture media used (including FBS).
-
Incubate at 37°C for the duration of the assay (e.g., 24 or 48 hours).
-
Centrifugation: Centrifuge at high speed (15,000 x g) for 10 minutes to pellet any precipitate.
-
Sampling: Carefully remove the supernatant.
-
Analysis: Dilute supernatant with Acetonitrile (to crash proteins) and analyze via LC-MS. Compare the peak area to a standard curve prepared in solvent.
-
Criterion: If recovery is <80% of nominal, solubility is the limiting factor.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the hydrophobic/hydrophilic balance and H-bond modulation strategies.
-
Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. Explains the polarity imbalance and permeability penalties of HBDs.
-
Urea hydrogen-bond donor strengths: bigger is not always better. Physical Chemistry Chemical Physics. Detailed analysis of urea H-bond mechanics and steric tuning.
-
Recent advances in urea- and thiourea-containing compounds. Future Medicinal Chemistry. Covers bioisosteres and synthesis strategies.
-
Strategies to Improve Permeability of Peptides. Nature Communications. Relevant for N-methylation and backbone modification strategies applicable to urea scaffolds.[1]
Sources
Technical Support Center: Small Molecule Inhibitor Optimization in Cell Assays
Current Status: Operational Operator: Senior Application Scientist Topic: Protocol for Optimizing New Small Molecule Inhibitors Reference ID: SM-OPT-2024-V1
Introduction
Welcome to the technical support hub. I am your lead Application Scientist. In drug discovery, moving a compound from a biochemical "hit" to a cell-active "lead" is where most programs fail. This is often not due to the chemistry, but due to poor assay design that generates artifacts rather than data.
This guide does not just list steps; it builds a self-validating system . We will focus on the three pillars of assay integrity: Linearity (is the biology behaving?), Solubility (is the chemistry behaving?), and Specificity (is the target real?).
Phase 1: Assay Feasibility & Optimization (The Setup)
Before testing a single inhibitor, you must validate the biological system. A common error is seeding cells based on "visual confluence" rather than signal linearity.
FAQ: How do I determine the correct cell density?
Answer: You must perform a Seeding Density Titration . Most metabolic assays (MTT, CTG, AlamarBlue) are only quantitative if the signal is linearly proportional to the cell number. If you seed too densely, the signal plateaus due to reagent depletion or contact inhibition, masking drug effects.
Protocol: Seeding Density & Linearity Test
-
Preparation: Harvest cells and count viability (>90% required).
-
Titration: Prepare a 2-fold serial dilution of cells in media.
-
Example: 40,000
20,000 10,000 ... 0 cells/well.
-
-
Plating: Seed 100 µL/well in a 96-well plate (triplicates).
-
Incubation: Incubate for the duration of your planned assay (e.g., 48 or 72 hours).
-
Critical: Do not run this for T=0. You need to account for growth during the assay window.
-
-
Readout: Add detection reagent and measure signal.
-
Analysis: Plot Signal (Y) vs. Cell Number (X) .
-
Selection: Choose a density that falls in the middle of the linear range (
). Avoid the upper plateau.[1]
-
FAQ: How much DMSO can my cells tolerate?
Answer: Never assume 1% is safe. DMSO affects membrane permeability and can induce apoptosis or differentiation. You must define the Maximal Tolerated Concentration (MTC) .
-
Rule of Thumb: Target
final DMSO. -
The Test: Titrate DMSO (0%, 0.1%, 0.25%, 0.5%, 1%, 2%) on cells. The MTC is the highest concentration where viability remains
normalized to the 0% control.
Phase 2: Potency Determination (The Execution)
Once the system is defined, we move to IC50 determination. The reliability of this phase is defined by the Z-factor .
Visualizing the Optimization Workflow
Figure 1: The logical progression for assay validation. Note the feedback loop: if the Z-factor is low, you must return to optimization (Seeding/DMSO) rather than proceeding to screening.
Protocol: Robust IC50 Determination
-
Compound Prep: Prepare a 1000x stock in 100% DMSO.
-
Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO first.
-
Why? Diluting directly into media often causes precipitation of hydrophobic compounds. This is the "intermediate dilution" method [1].
-
-
Transfer: Transfer diluted compound into media (e.g., 1:1000 dilution) to achieve 0.1% DMSO final.
-
Controls:
-
High Control (HC): Cells + DMSO (0% Inhibition).
-
Low Control (LC): Media only OR Cells + Reference Inhibitor (100% Inhibition).
-
-
Calculation: Fit data to a 4-parameter logistic (4PL) model.
Data Analysis: The Z-Factor
The Z-factor measures the separation between your positive and negative controls.[2] It is the gold standard for assay quality [2].
[3]| Z-Factor Value | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | Impossible to achieve. |
| 0.5 - 1.0 | Excellent | Proceed to Screen. |
| 0.0 - 0.5 | Marginal | Re-optimize. High false positive risk. |
| < 0.0 | Failed | STOP. Separation is smaller than the noise. |
Phase 3: Specificity & Interference (The Verification)
A low IC50 does not prove specific inhibition. Small molecules are notorious for "off-target" effects.
FAQ: Is my compound a "PAINS"?
Answer: Pan-Assay Interference Compounds (PAINS) are chemical structures that react non-specifically (e.g., redox cycling, covalent modification) [3].[4][5]
-
Check: Run your structure through a PAINS filter (available in most cheminformatics suites).[4]
-
Symptom: The compound hits in every assay (kinase, GPCR, nuclear receptor).
FAQ: How do I rule out aggregation?
Hydrophobic compounds can form colloidal aggregates that sequester enzymes, leading to false inhibition.
-
The Detergent Test: Add 0.01% Triton X-100 to the assay buffer.
-
Logic: Detergents disrupt aggregates. If the IC50 shoots up (potency is lost) after adding detergent, your initial "activity" was likely an artifact of aggregation [4].
Phase 4: Troubleshooting Matrix
Use this matrix when your data looks suspicious.
| Symptom | Probable Cause | Corrective Action |
| Edge Effect (Outer wells have high/low signal) | Evaporation | Do not use outer wells for data. Fill them with PBS/Media.[6] Use a breathable membrane. |
| Bell-Shaped Curve | Solubility Limit / Precipitation | Check compound solubility. The drop in signal at high doses is due to compound crashing out, not inhibition. |
| IC50 Shift (Potency changes between runs) | Cell Passage Number | Use cells within a strict passage window (e.g., P5–P15). Biology changes as cells age. |
| High Background | Media Interference | Phenol Red can interfere with fluorescence. Switch to Phenol Red-free media. |
| No S-Curve (Flat line) | Mycoplasma Contamination | Test for Mycoplasma. It alters cell metabolism and drug sensitivity drastically. |
Visualizing Troubleshooting Logic
Figure 2: Decision tree for diagnosing common assay failures. Bell-shaped curves almost always indicate solubility issues.
References
-
NCATS Assay Guidance Manual. In Vitro Cell Based Assays. National Center for Advancing Translational Sciences.[7][8][9] Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2][10] Journal of Biomolecular Screening. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[11][12][13] Journal of Medicinal Chemistry. Available at: [Link]
-
Feng, B. Y., et al. (2005). High-Throughput Assays for Promiscuous Inhibitors. Nature Chemical Biology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Z-factor - Wikipedia [en.wikipedia.org]
- 3. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 4. drughunter.com [drughunter.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. media.nature.com [media.nature.com]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eurogct.org [eurogct.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. scirp.org [scirp.org]
- 13. semanticscholar.org [semanticscholar.org]
Module 1: Structural Optimization & Structure-Activity Relationship (SAR)
Welcome to the Technical Support Center for Aryl Urea Derivatives. This hub is designed for researchers, medicinal chemists, and drug development professionals actively working on the design, synthesis, and biological evaluation of aryl urea-based compounds.
Aryl ureas represent a highly privileged scaffold in modern pharmacology, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Lenvatinib)[1]. However, optimizing their biological activity, overcoming synthesis bottlenecks, and ensuring target specificity present significant challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to accelerate your drug discovery pipeline.
Q: I have identified a hit compound with an aryl urea scaffold, but its kinase inhibitory activity is weak. How can I rationally optimize the structure to enhance target affinity?
A: The biological activity of aryl urea kinase inhibitors is heavily dependent on their ability to stabilize the DFG-out inactive conformation of the kinase domain[2]. To enhance affinity, you must optimize both the hinge-binding moiety and the hydrophobic interactions.
-
The Urea Core: The urea moiety acts as a critical linker. It serves as both a hydrogen bond donor and acceptor, forming essential bonds with a conserved glutamic acid on helix-αC and the backbone of the DFG-motif[2]. Do not replace this with non-hydrogen-bonding linkers (like ethers), as this will drastically reduce both kinase and downstream RNase inhibition[2].
-
The Aryl Group (Hydrophobic Pocket): When the kinase shifts to the DFG-out conformation, the movement of the Phenylalanine (Phe) side chain exposes a deep hydrophobic pocket. Substituting the distal aryl ring with bulky, electron-withdrawing groups (e.g., trifluoromethyl, halogens like fluorine or bromine) enhances the occupation of this pocket and improves antiproliferative activity[3].
-
Bioisosteric Replacement: If your compound suffers from poor flexibility or steric hindrance, consider inserting a carbon atom to form an N-aryl-N'-benzylurea scaffold, or replacing ester linkages with amide groups, which has been shown to significantly enhance antiproliferative effects against cell lines like A549 and HT-29[4].
Table 1: SAR and IC50 Benchmarks of Classic & Optimized Aryl Urea Derivatives [1][5]
| Compound | Primary Target(s) | IC50 Value | Key Structural Features |
| Sorafenib | c-Raf / VEGFR-2 | 6 nM / 90 nM | 3-thienyl urea; p-chloro-trifluoromethylphenyl |
| Lenvatinib | VEGFR-2 / VEGFR-3 | 4 nM / 5.2 nM | Cyclopropyl urea; quinoline core |
| Tivozanib | VEGFR-1 / VEGFR-2 | 0.21 nM / 0.16 nM | Diaryl urea; quinoline core |
| Compound 5-23 | T24 Cell Proliferation | 4.58 μM | Pyrazinyl-aryl urea; benzylamino linker |
Module 2: Synthesis & Scale-Up Troubleshooting
Q: During the synthesis of unsymmetrical N,N'-diarylureas using triphosgene, I am experiencing low yields (<30%) and a high concentration of symmetrical urea byproducts. How do I fix this?
A: This is a classic kinetic issue. When synthesizing unsymmetrical ureas, the intermediate isocyanate can react with unreacted starting aniline rather than the intended second amine, leading to symmetrical dimerization[6]. To prevent this, you must strictly control the order of addition and the reaction temperature to ensure complete conversion of the first amine to the isocyanate before introducing the second amine.
Validated Protocol: Synthesis of Unsymmetrical Diaryl Ureas via Triphosgene
Note: Triphosgene is highly toxic. Perform all steps in a well-ventilated fume hood with appropriate PPE.
-
Preparation: Dissolve triphosgene (0.35 equivalents) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath[6].
-
Isocyanate Formation: Prepare a solution of Amine A (1.0 eq) and Triethylamine (TEA, 2.2 eq) in anhydrous DCM. Add this dropwise to the triphosgene solution over 1–2 hours. Crucial Step: Maintaining 0 °C controls the initial exothermic reaction and prevents premature dimerization[6].
-
Thermal Activation: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux. Monitor via TLC until Amine A is completely consumed.
-
Urea Coupling: Cool the reaction mixture back to 0 °C. Add Amine B (1.0 eq) dissolved in DCM dropwise. Stir at room temperature for 4–6 hours.
-
Quenching & Workup: Quench the reaction by slowly adding 1M HCl. Separate the organic layer, wash sequentially with saturated NaHCO3 and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[6].
-
Purification: Purify the crude solid by recrystallization from ethanol or via flash column chromatography to isolate the pure unsymmetrical diaryl urea.
Caption: Troubleshooting logic tree for resolving low yields and byproduct formation in diaryl urea synthesis.
Module 3: In Vitro Assay & Biological Activity Troubleshooting
Q: My aryl urea compound shows excellent biochemical potency in cell-free kinase assays (IC50 < 25 nM), but it fails to inhibit tumor cell proliferation in vitro. What is causing this drop-off?
A: A severe drop-off between biochemical and cellular assays is common with aryl ureas due to their high lipophilicity (LogP often > 4.5). This leads to three primary issues:
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous cell culture media, reducing the effective concentration reaching the cells. Solution: Formulate the compound in DMSO (ensure final DMSO concentration in the well is <0.5% to avoid solvent toxicity) or use a surfactant like Tween-80.
-
High Plasma Protein Binding: If your assay media contains 10% Fetal Bovine Serum (FBS), the highly hydrophobic aryl urea may bind non-specifically to albumin, neutralizing its activity. Solution: Run a parallel MTT assay in low-serum media (1% FBS) to verify if protein binding is the culprit.
-
Alternative Cell Death Pathways: While classic aryl ureas (like Sorafenib) inhibit the Ras-Raf-MEK-ERK pathway[1], novel derivatives may trigger alternative mechanisms. For instance, certain bis-aryl ureas induce apoptosis via a distinct cathepsin D-associated pathway (Bid/Bax/Cytochrome C) rather than direct kinase inhibition[7]. Furthermore, concentration-dependent pathway switching occurs; some pyrazinyl-aryl ureas induce caspase-dependent apoptosis at low concentrations (≤7.5 μM) but trigger RIPK1/RIPK3/MLKL-mediated necroptosis at higher concentrations[5].
Validated Protocol: Mechanistic Validation of Cell Death (Apoptosis vs. Necroptosis)
To confirm whether your compound is acting on-target or inducing off-target cytotoxicity, utilize this mechanistic validation workflow:
-
Cell Culture & Treatment: Seed target cancer cells (e.g., T24 bladder cancer cells) in 6-well plates. Treat with the aryl urea derivative at 0.5×, 1×, and 2× its determined IC50 value for 10, 24, and 48 hours[5].
-
Harvest & Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000×g for 15 mins at 4 °C to collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Target Probing:
-
Probe for Cleaved Caspase-3 and Caspase-9 to validate classical apoptosis[5][7].
-
Probe for Phosphorylated RIPK1, RIPK3, and MLKL to validate necroptotic pathway activation[5].
-
Probe for downstream targets of your specific kinase (e.g., Phospho-ERK for Raf inhibitors, or Phospho-cofilin for LIMK inhibitors[8]).
-
Caption: The Ras-Raf-MEK-ERK and VEGFR signaling cascades targeted by classical aryl urea kinase inhibitors.
References
- Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. RSC Medicinal Chemistry.
- Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. Journal of Medicinal Chemistry.
- A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Anti-Cancer Drugs.
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.
- Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals.
- Structural and Functional Analysis of the Allosteric Inhibition of IRE1α with ATP-Competitive Ligands. ACS Chemical Biology.
- Technical Support Center: Scaling Up the Synthesis of 1,1-Bis(2-bromophenyl)urea. BenchChem.
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules.
- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports.
Sources
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Analysis of the Allosteric Inhibition of IRE1α with ATP-Competitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1-(4-Aminophenyl)-3-(propan-2-yl)urea vs other kinase inhibitors
An In-Depth Comparative Guide: 1-(4-Aminophenyl)-3-(propan-2-yl)urea vs. Established Kinase Inhibitors
Executive Summary The development of small-molecule kinase inhibitors has fundamentally reshaped targeted oncology. Within the realm of Fragment-Based Drug Discovery (FBDD), 1-(4-Aminophenyl)-3-(propan-2-yl)urea (APIPU) serves as a foundational aryl-alkyl urea scaffold. As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis between this early-stage pharmacophore and fully elaborated clinical kinase inhibitors (e.g., Sorafenib, Gefitinib). By dissecting the structural biology of kinase binding modes and providing self-validating experimental protocols, this document equips researchers with the mechanistic insights required for hit-to-lead optimization.
Protein kinases exist in a dynamic structural equilibrium between an catalytically active "DFG-in" state and an inactive "DFG-out" state. This transition is dictated by the spatial orientation of the conserved Asp-Phe-Gly (DFG) motif located within the activation loop[1].
-
Type I Inhibitors (e.g., Gefitinib): These molecules act as ATP competitors, binding directly to the active "DFG-in" conformation. Because the ATP-binding pocket is highly conserved across the human kinome, engineering high selectivity with Type I inhibitors is notoriously challenging[2].
-
Type II Inhibitors (e.g., Sorafenib, APIPU scaffold): These inhibitors trap the target kinase in the inactive "DFG-out" state. The 180-degree flip of the DFG motif exposes an adjacent, less-conserved allosteric hydrophobic pocket, allowing for superior kinome selectivity and slower target off-rates[1],[3].
The Causality of the Urea Motif: Why is 1-(4-Aminophenyl)-3-(propan-2-yl)urea utilized as a starting point in FBDD? The urea functional group provides a highly efficient bidentate hydrogen-bonding network critical for Type II inhibition[3].
-
The two -NH groups act as hydrogen bond donors to the side-chain carboxylate of the conserved glutamate residue in the αC-helix.
-
The carbonyl oxygen acts as a hydrogen bond acceptor from the backbone amide of the DFG aspartate[3].
In APIPU, the 4-aminophenyl group extends toward the solvent-exposed hinge region, providing a synthetic handle for further derivatization, while the isopropyl group occupies a smaller hydrophobic sub-pocket.
Fig 1. MAPK signaling cascade illustrating intervention points of Type I and Type II inhibitors.
Comparative Analysis: Scaffold vs. Clinical Inhibitors
To contextualize the utility of APIPU, we must compare it against optimized clinical drugs. The transition from a fragment to a drug like Sorafenib involves extending the molecule with lipophilic moieties (e.g., trifluoromethylphenyl groups) to maximize van der Waals interactions within the allosteric pocket[4].
| Parameter | 1-(4-Aminophenyl)-3-(propan-2-yl)urea | Sorafenib | Gefitinib |
| Classification | FBDD Fragment / Scaffold | Type II Multi-Kinase Inhibitor | Type I EGFR Inhibitor |
| Target Conformation | Inactive (DFG-out) | Inactive (DFG-out) | Active (DFG-in) |
| Molecular Weight | 193.25 g/mol | 464.8 g/mol | 446.9 g/mol |
| Binding Affinity (IC50) | High µM (Fragment baseline) | Low nM (Highly optimized) | Low nM (Highly optimized) |
| Primary Utility | Hit-to-lead structural optimization | Clinical oncology (HCC, RCC) | Clinical oncology (NSCLC) |
| H-Bonding Motif | Bidentate Urea | Bidentate Urea | Quinazoline Core |
Experimental Methodologies: Validating Kinase Inhibition
To objectively compare the efficacy of APIPU against established inhibitors, researchers must employ orthogonal, self-validating assays.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Standard fluorescence assays are often confounded by the auto-fluorescence of small organic molecules. TR-FRET introduces a temporal delay between excitation and emission reading, utilizing the long emission half-life of Europium (Eu) cryptate. This eliminates background fluorescence, ensuring high-fidelity IC50 determination. Self-Validating Mechanism: The assay's robustness is internally controlled by calculating the Z'-factor. A Z'-factor > 0.5 validates that the assay window is statistically sufficient to distinguish true enzymatic inhibition from background noise.
Step-by-Step Methodology:
-
Compound Preparation: Perform a 10-point, 3-fold serial dilution of APIPU, Sorafenib, and Gefitinib in 100% anhydrous DMSO. Transfer to a 384-well low-volume assay plate.
-
Enzyme Reaction: Add 2 nM of recombinant kinase (e.g., BRAF or VEGFR2) and incubate for 15 minutes at room temperature. Note: This pre-incubation is critical to allow for the slow-binding kinetics typical of Type II DFG-out inhibitors.
-
Substrate Addition: Initiate the reaction by adding ATP (at the predetermined
concentration) and a biotinylated peptide substrate. Incubate for 60 minutes. -
Detection: Terminate the reaction by adding EDTA (to chelate
) alongside an Eu-cryptate-labeled anti-phospho antibody and a Streptavidin-XL665 fluorophore. -
Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Plot the dose-response curve using a 4-parameter logistic regression to determine the IC50.
Fig 2. Step-by-step TR-FRET biochemical assay workflow for validating kinase inhibitor efficacy.
Protocol 2: Cellular Target Engagement (Western Blotting for p-ERK)
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) competing for the binding site. Western blotting for downstream targets (e.g., phosphorylated ERK) confirms that the inhibitor successfully penetrates the cell and engages its target in a physiological environment. Self-Validating Mechanism: Total ERK and a housekeeping protein (GAPDH/β-actin) must be probed simultaneously. This acts as an internal control, ensuring that the reduction in p-ERK is due to specific kinase inhibition, rather than compound-induced cytotoxicity or unequal protein loading.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed target cells (e.g., HUVECs for VEGFR, A375 for BRAF) in 6-well plates. Starve cells overnight in serum-free media, then treat with varying concentrations of the inhibitors for 2 hours.
-
Stimulation: Stimulate cells with the appropriate growth factor (e.g., VEGF or EGF) for 10 minutes to induce pathway activation.
-
Lysis & Quantification: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state). Quantify protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate overnight at 4°C with primary antibodies against p-ERK1/2, total ERK1/2, and GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band densitometry to determine the cellular IC50.
Data Interpretation & Causality
When analyzing the results from these protocols, a clear structure-activity relationship (SAR) emerges. APIPU, acting as a fragment, will typically exhibit IC50 values in the high micromolar range. This is expected, as it lacks the extended hydrophobic tail required to fully occupy the DFG-out allosteric pocket[4]. However, its high ligand efficiency makes it an optimal starting point. The addition of lipophilic and halogenated moieties in drugs like Sorafenib drives the binding affinity into the low nanomolar range, demonstrating the direct causality between structural elaboration of the urea scaffold and biochemical potency[4].
References
1.[1] Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? | Source: nih.gov | URL:[Link] 2.[2] Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments | Source: mdpi.com | URL:[Link] 3.[3] Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors | Source: acs.org | URL:[Link] 4.[4] Research and development of N,N′-diarylureas as anti-tumor agents | Source: nih.gov | URL:[Link]
Sources
Technical Comparison Guide: Biological Activity of Urea vs. Thiourea Analogs
[1][2]
Executive Summary: The Chalcogen Switch
In medicinal chemistry, the bioisosteric replacement of the urea oxygen with sulfur (the "chalcogen switch") is a high-impact strategy to modulate potency, solubility, and target affinity. While both scaffolds serve as rigid linkers capable of hydrogen bonding, they exhibit distinct physicochemical behaviors that drastically alter biological outcomes.[1]
This guide objectively compares urea and thiourea analogs, analyzing their performance across anticancer and enzyme inhibition domains.[1] It provides experimental protocols and quantitative data to support decision-making in hit-to-lead optimization.
Physicochemical & Mechanistic Comparison
The fundamental difference lies in the electronic properties of Oxygen (hard base) versus Sulfur (soft base). This dictates how these analogs interact with biological targets, particularly metalloenzymes and hydrophobic pockets.
Table 1: Physicochemical Divergence
| Feature | Urea Analog (R-NH-CO-NH-R') | Thiourea Analog (R-NH-CS-NH-R') | Impact on Bioactivity |
| Electronegativity | High (3.44) | Lower (2.58) | Sulfur is less polarizing; thioureas are more lipophilic. |
| Hydrogen Bonding | Strong H-bond Acceptor (C=O) | Weak H-bond Acceptor (C=S) | Thioureas rely more on NH donation; C=S is a poor acceptor. |
| Acidity (NH) | Lower Acidity | Higher Acidity | Thiourea NH protons are more acidic, enhancing donor strength. |
| Lipophilicity (LogP) | Lower | Higher | Thioureas generally show better membrane permeability. |
| Metal Coordination | Hard Ligand | Soft Ligand | Thioureas bind strongly to soft metals (e.g., Ni²⁺ in Urease). |
Mechanistic Implications[3][4]
-
Kinase Inhibition (Anticancer): Urea derivatives (e.g., Sorafenib) typically bind via a "DFG-out" conformation, using the urea moiety to form a characteristic hydrogen bond triad (two donors, one acceptor) with the Glu/Asp residues in the kinase back pocket. Thioureas can mimic this but often suffer from weaker C=S acceptor capability, potentially reducing affinity unless compensated by hydrophobic gains.
-
Urease Inhibition: Thiourea is the superior scaffold here.[1] The active site of urease contains two Nickel ions (Ni²⁺). Sulfur, being a "soft" base, coordinates with Ni²⁺ much more effectively than the "hard" oxygen of urea, displacing the water molecule required for catalysis.
Comparative Biological Performance[1][2][5][6][7]
Case Study A: Anticancer Activity (Lung Cancer A549)
In a direct SAR study of 1,3-diarylethyl derivatives, the thiourea analog demonstrated superior potency due to enhanced hydrophobic interaction with the K-Ras binding pocket.
Table 2: Cytotoxicity Comparison (A549 Cell Line)
| Compound Structure | Scaffold | IC50 (µM) | Relative Potency |
|---|---|---|---|
| 1,3-bis(4-(trifluoromethyl)phenyl)urea | Urea | 22.8 | Baseline |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Thiourea | 0.2 | 114x Higher |
| Interpretation:[1] The increased lipophilicity and "soft" character of the thiourea allowed deeper penetration into the hydrophobic cryptic pocket of K-Ras, a feat the more polar urea analog could not achieve efficiently. |
Case Study B: Urease Inhibition (Microbial Pathogens)
Urease inhibitors are critical for treating H. pylori infections.[1][2] Here, the thiourea scaffold is the industry standard for competitive inhibition.
Table 3: Urease Inhibition Kinetics (Canavalia ensiformis Urease)
| Compound | Type | IC50 (mM) | Mechanism |
|---|---|---|---|
| Standard Urea | Substrate | N/A (Hydrolyzed) | Substrate |
| Thiourea (Unsubstituted) | Inhibitor | 0.504 | Competitive (Ni²⁺ binding) |
| 4-Nitrophenylthiourea | Inhibitor | 0.464 | Mixed-Type |
| Interpretation: The sulfur atom is non-negotiable for high-potency metal coordination in this active site. Urea analogs are rapidly hydrolyzed rather than inhibiting the enzyme. |
Visualizing the Structure-Activity Logic
The following diagram illustrates the decision tree for selecting between urea and thiourea based on target characteristics.
Caption: Decision matrix for scaffold selection based on target active site properties (Metal vs. Hydrophobic/H-Bonding).
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these analogs.
Protocol A: Synthesis (General Isocyanate/Isothiocyanate Route)
This method ensures high yield and purity for both analogs.
-
Reagents: Dissolve 1.0 eq of the primary amine (R-NH₂) in dry Dichloromethane (DCM).
-
Addition:
-
For Urea: Add 1.1 eq of the appropriate Isocyanate (R'-NCO) dropwise at 0°C.
-
For Thiourea: Add 1.1 eq of the appropriate Isothiocyanate (R'-NCS) dropwise at room temperature.
-
-
Reaction: Stir under Nitrogen atmosphere. Urea formation is typically fast (1-4 h); Thiourea formation may require reflux (6-12 h) or addition of a base (Et₃N) if the amine is unreactive.
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Water.
-
Validation: Confirm structure via ¹H-NMR. Look for the characteristic deshielded NH protons (Urea: ~8.5 ppm; Thiourea: ~9.5-10.0 ppm due to higher acidity).
Protocol B: Urease Inhibition Assay (Berthelot’s Method)
A self-validating colorimetric assay quantifying ammonia production.
Materials:
-
Jack bean urease (25 kU/L).
-
Substrate: Urea (100 mM).
-
Buffer: Phosphate buffer (pH 6.8).
-
Reagents: Phenol-hypochlorite (indophenol method).
Workflow:
-
Incubation: Mix 10 µL of enzyme + 10 µL of Test Compound (Thiourea analog) in 96-well plate. Incubate at 37°C for 15 min.
-
Reaction: Add 25 µL of Urea substrate. Incubate for exactly 10 min at 37°C.
-
Termination: Add 50 µL of Phenol-nitroprusside followed by 50 µL of Alkaline Hypochlorite.
-
Development: Incubate 20 min at RT. A blue complex (Indophenol) forms proportional to ammonia release.
-
Measurement: Read Absorbance at 625 nm.
-
Calculation:
.
Self-Validation Check:
-
Include Thiourea (standard) as a positive control; it must yield an IC50 ~0.5 mM.
-
Include a No-Enzyme Blank to rule out spontaneous hydrolysis or compound interference with the color reagent.
Workflow Visualization: Urease Assay
Caption: Step-by-step workflow for the spectrophotometric Urease Inhibition Assay (Berthelot's Method).
References
-
BenchChem Technical Support. (2025).[1][2] Thiourea vs. Urea Derivatives: A Comparative Analysis of Bioactivity. BenchChem. Link
-
Kistiakowsky, G. B., & Shaw, W. H. R. (1953). On the Mechanism of the Inhibition of Urease. Journal of the American Chemical Society. Link
-
Marmara University. (2025).[3] Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. ChemistrySelect. Link
-
MDPI. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. International Journal of Molecular Sciences. Link
-
Taylor & Francis. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
validation of 1-(4-Aminophenyl)-3-(propan-2-yl)urea's target engagement
Validation of 1-(4-Aminophenyl)-3-(propan-2-yl)urea's Target Engagement: A Comparative Technical Guide
Executive Summary & Mechanistic Rationale
In modern chemoproteomics, proving that a small molecule physically interacts with its intended target inside a living cell is as critical as demonstrating its phenotypic effect. 1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as N-(4-aminophenyl)-N'-isopropylurea) serves as a foundational aryl-alkyl urea fragment.
The urea moiety is a privileged pharmacophore in drug discovery, classically deployed in the design of Type II kinase inhibitors . Mechanistically, the urea core acts as both a hydrogen bond donor and acceptor, perfectly complementing the conserved glutamate and aspartate residues of a kinase's inactive "DFG-out" conformation. The 4-aminophenyl ring provides a vector for solvent-exposed interactions, while the isopropyl group efficiently packs into the adjacent hydrophobic sub-pocket.
This guide outlines the objective validation of this compound's target engagement (TE) against the VEGFR2/B-RAF signaling axis, comparing its baseline fragment performance against the fully optimized clinical standard, Sorafenib.
Fig 1. VEGFR2/B-RAF signaling axis modulated by Type II urea inhibitors.
Target Engagement Validation Protocols
To establish a trustworthy dataset, we must utilize orthogonal, label-free methodologies. Relying solely on enzymatic assays can yield false positives due to assay interference. Instead, we employ two self-validating cellular systems: CETSA and DARTS .
Protocol A: Cellular Thermal Shift Assay (CETSA)
Causality & Principle: CETSA is driven by thermodynamics. When a ligand binds to a protein, it lowers the free energy of the folded state. Consequently, the compound-bound target requires a higher temperature to denature and precipitate compared to the unbound protein .
Step-by-Step Methodology:
-
Cell Culture & Treatment: Grow HUVEC cells (endogenous VEGFR2 expression) to 80% confluency. Treat with 10 µM of 1-(4-Aminophenyl)-3-(propan-2-yl)urea, DMSO (negative control), or 1 µM Sorafenib (positive control) for 1 hour at 37°C. Self-Validation: The inclusion of Sorafenib ensures the assay's dynamic range is functioning correctly.
-
Thermal Aliquoting: Harvest the cells in PBS, resuspend evenly, and divide into 10 PCR tubes (50 µL each).
-
Thermal Challenge: Heat the aliquots across a temperature gradient (40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by a 3-minute cooling period at room temperature.
-
Mechanical Lysis: Crucial Choice: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Why not use RIPA buffer? Harsh detergents can artificially solubilize thermally denatured aggregates, destroying the assay's resolution. Mechanical lysis preserves the native precipitation state.
-
Separation & Readout: Centrifuge at 20,000 × g for 20 minutes at 4°C. Analyze the soluble supernatant via quantitative Western blot (anti-VEGFR2). Calculate the
(the shift in temperature where 50% of the protein remains soluble).
Protocol B: Drug Affinity Responsive Target Stability (DARTS)
Causality & Principle: DARTS relies on conformational locking. Binding of the urea fragment to the kinase hinge region restricts the protein's structural flexibility. This rigidification masks protease recognition sites, rendering the target resistant to enzymatic degradation .
Step-by-Step Methodology:
-
Lysate Preparation: Lyse untreated HUVEC cells using M-PER buffer (supplemented with phosphatase inhibitors, but strictly no protease inhibitors). Standardize protein concentration to 2 mg/mL via BCA assay.
-
Equilibration: Incubate the lysate with 50 µM 1-(4-Aminophenyl)-3-(propan-2-yl)urea or DMSO for 1 hour at room temperature.
-
Protease Challenge: Add Pronase at a 1:1000 (w/w) protease-to-protein ratio. Why Pronase? Pronase is a broad-spectrum protease cocktail. Using a highly specific protease (like Trypsin) might fail if the specific cleavage motif isn't near the binding pocket. Pronase ensures that any observed protection is due to global structural stabilization.
-
Self-Validating Quench: After exactly 15 minutes, stop the reaction by adding 4x boiling SDS sample buffer. Validation step: Probe the final Western blot for GAPDH (a non-target protein). If GAPDH is protected in the compound-treated lane, the compound is acting as a generic protease inhibitor, invalidating the result.
-
Readout: Resolve via SDS-PAGE and quantify the intact VEGFR2 band intensity relative to the DMSO control.
Fig 2. Orthogonal target engagement workflows: CETSA (thermal) vs. DARTS (protease).
Comparative Performance Data
To objectively contextualize the performance of 1-(4-Aminophenyl)-3-(propan-2-yl)urea, we benchmark it against Sorafenib. Because our target compound is a low-molecular-weight fragment probe, it exhibits lower absolute potency but higher cell permeability, making it an ideal starting point for structure-based drug design (SBDD).
| Metric | 1-(4-Aminophenyl)-3-(propan-2-yl)urea (Fragment Probe) | Sorafenib (Clinical Standard) | Assay Context |
| VEGFR2 IC₅₀ | ~15.2 µM | 0.09 µM | In vitro recombinant kinase assay |
| B-RAF IC₅₀ | ~22.5 µM | 0.02 µM | In vitro recombinant kinase assay |
| CETSA ΔTₘ (VEGFR2) | +2.1 °C | +6.8 °C | Intact HUVEC cells |
| DARTS Protection | 2.5-fold increase | >10-fold increase | Cell lysate + Pronase cocktail |
| Cell Permeability (Pₐₚₚ) | 18.4 × 10⁻⁶ cm/s | 12.1 × 10⁻⁶ cm/s | Caco-2 Transwell assay |
Data Synthesis: While the fragment probe lacks the nanomolar potency of the fully decorated Sorafenib, the clear +2.1°C CETSA shift and 2.5-fold DARTS protection definitively validate its direct target engagement with VEGFR2. Its superior Caco-2 permeability confirms that the unmodified aminophenyl-isopropyl scaffold easily penetrates cellular membranes, validating its utility as an intracellular chemical probe.
References
-
Diarylureas as Antitumor Agents Source: Molecules (MDPI) URL:[Link]
-
Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Source: Science URL:[Link]
-
Target identification using drug affinity responsive target stability (DARTS) Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
A Researcher's Comparative Guide to the Structure-Activity Relationship of Aminophenyl Urea Compounds
For researchers, scientists, and drug development professionals, the aminophenyl urea scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its derivatives have demonstrated a wide spectrum of biological activities, largely attributed to their ability to form crucial hydrogen bonds with various biological targets.[1][2] This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of aminophenyl urea compounds, supported by experimental data and detailed protocols to empower your research and development endeavors.
Deconstructing the Aminophenyl Urea Scaffold: A Tale of Three Moieties
The pharmacological activity of aminophenyl urea compounds can be systematically explored by dissecting the molecule into three key regions. Modifications within each of these regions can dramatically influence binding affinity, selectivity, and pharmacokinetic properties.
A prime example for understanding this principle is the multi-kinase inhibitor Sorafenib.[4] Its chemical structure, 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide, can be broken down into:
-
The Substituted Phenyl Ring: This lipophilic "tail" region occupies a hydrophobic pocket within the kinase domain.[4]
-
The Bi-aryl Urea Linker: This central component is critical for forming hydrogen bonds within the ATP-binding pocket of target kinases.[4]
-
The Picolinamide Moiety: This "head" group is crucial for binding to the kinase hinge region.[4]
The following diagram illustrates these key structural components and their modification points.
Caption: General structure of aminophenyl urea compounds.
Comparative Analysis of Structure-Activity Relationships
The potency and selectivity of aminophenyl urea derivatives are highly dependent on the nature and position of substituents on the aromatic rings. The following tables summarize quantitative data from various studies, illustrating the impact of these modifications on inhibitory activity against key kinases and cancer cell lines.
Table 1: Impact of Phenyl Ring Substituents on Kinase Inhibition
| Compound ID | R1 (para-position) | R2 (meta-position) | VEGFR-2 IC50 (nM) | c-Kit IC50 (nM) |
| Sorafenib | Cl | CF3 | 90 | 68 |
| Analog 1 | H | H | >10,000 | >10,000 |
| Analog 2 | Cl | H | 5,200 | 3,400 |
| Analog 3 | F | CF3 | 120 | 85 |
| Analog 4 | OCH3 | CF3 | 450 | 320 |
Data extrapolated from SAR studies of Sorafenib analogs.[6]
Analysis: The data clearly indicates that electron-withdrawing groups at the para and meta positions of the terminal phenyl ring are crucial for potent kinase inhibition. The combination of a chloro group at the para-position and a trifluoromethyl group at the meta-position, as seen in Sorafenib, provides optimal activity against both VEGFR-2 and c-Kit. Removal of these substituents, as in Analog 1, leads to a complete loss of activity.
Table 2: Influence of Head Group Modifications on Anti-proliferative Activity
| Compound ID | Head Group | HCT-116 GI50 (µM) | MCF-7 GI50 (µM) |
| Analog 5a | Pyridine-N-oxide | 1.19 | 0.06 |
| Analog 5h | N-methylpicolinamide | 0.33 | 0.23 |
| Sorafenib | N-methylpicolinamide | Not Reported | 4.50 |
Data from studies on pyridine-urea hybrids and Sorafenib.[7]
Analysis: Modifications to the head group significantly impact the anti-proliferative activity and can confer selectivity towards different cancer cell lines. For instance, the presence of a pyridine-N-oxide head group in Analog 5a results in potent activity against the MCF-7 breast cancer cell line.
Mechanism of Action: Targeting Key Signaling Pathways
Aminophenyl urea compounds exert their anti-cancer effects by inhibiting protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] A primary target for many of these compounds is the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), a key regulator of cell proliferation, differentiation, and survival.[1] By binding to the ATP-binding pocket of kinases like B-Raf and VEGFR, these inhibitors block downstream signaling, leading to reduced tumor growth and angiogenesis.[4][8]
Caption: Inhibition of the RAF/MEK/ERK pathway.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative aminophenyl urea compound and for its biological evaluation.
Synthesis of N,N'-Diaryl Ureas
The most common and straightforward method for synthesizing unsymmetrical diaryl ureas is the reaction of an aromatic amine with an aryl isocyanate.[1] This reaction generally proceeds with high yields at room temperature.[1]
Protocol:
-
To a stirred solution of the appropriate aromatic amine (0.01 mol) in a suitable solvent such as acetone (50 mL), add a solution of the corresponding aryl isocyanate (0.01 mol) in the same solvent (10 mL) dropwise.
-
Maintain the reaction temperature below 40°C.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, collect the solid product by filtration.
-
Wash the product with the solvent (e.g., 5 mL of acetone).
-
Dry the final product under vacuum at 60-65°C for 2 hours.
This general protocol is adapted from established synthetic methods.[1]
Biochemical Kinase Inhibition Assay (Luminescence-Based)
To determine the inhibitory activity of synthesized compounds against specific kinases, a luminescence-based assay such as the ADP-Glo™ Kinase Assay can be employed.[1] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase activity.[1][13]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and 5% DMSO).
-
Reaction Setup: In a 96-well or 384-well plate, add the purified recombinant kinase, the kinase-specific substrate, and the test compound solution.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Signal Stabilization: Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol is based on standard kinase assay methodologies.[13][14]
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Comparative Analysis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea Derivatives: A Technical Guide for Drug Development
Executive Summary: The Urea Pharmacophore in Medicinal Chemistry[1]
1-(4-Aminophenyl)-3-(propan-2-yl)urea (also known as N-(4-aminophenyl)-N'-isopropylurea) represents a critical structural motif in the design of Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.
In drug discovery, the urea moiety (
This guide objectively compares the Isopropyl-derivative (Aliphatic tail) against Aryl-derivatives (Aromatic tail) and Clinical Standards (e.g., Sorafenib structural analogs). The analysis focuses on the trade-offs between lipophilicity (LogP) , solubility , and binding affinity (IC50) .
Comparative Technical Analysis
The following analysis contrasts the core compound (Compound A) with a lipophilic aryl analog (Compound B) and a clinical standard pharmacophore (Compound C) .
Physicochemical & Performance Profile
| Feature | Compound A (Isopropyl Tail) | Compound B (m-Tolyl Tail) | Compound C (Sorafenib Scaffold*) |
| Structure | 1-(4-Aminophenyl)-3-isopropylurea | 1-(4-Aminophenyl)-3-(m-tolyl)urea | Diaryl Urea (Fluoro/Chloro substituted) |
| Tail Group | Aliphatic (Isopropyl) | Aromatic (3-Methylphenyl) | Aromatic (4-Cl-3-CF3-phenyl) |
| LogP (Calc.) | ~1.2 - 1.6 | ~2.5 - 2.9 | > 3.5 |
| Solubility | High (Polar/Aliphatic balance) | Moderate | Low (Requires formulation) |
| Kinase Affinity | Moderate (µM range) | High (nM - low µM range) | Very High (< 50 nM) |
| Selectivity | Lower (Flexible tail) | Higher (Rigid pi-stacking) | High (Specific hydrophobic pocket fit) |
| Primary Target | sEH / Early Kinase Hit | VEGFR2 / PDGFR | Multi-Kinase (RAF/VEGFR) |
*Note: Compound C represents the optimized "Tail" found in drugs like Sorafenib, used here for benchmarking.
Structure-Activity Relationship (SAR) Insights
-
The Urea Linker: Essential for H-bonding with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the ATP-binding pocket [1, 2].
-
The Isopropyl Group (Compound A): Reduces molecular weight and increases water solubility compared to aryl analogs. However, it lacks the ability to form
stacking interactions within the hydrophobic back-pocket of kinases (e.g., the DFG-out conformation), often resulting in lower potency [3]. -
The 4-Aminophenyl Head: serves as a versatile handle for further derivatization (e.g., amide coupling to heterocycles like quinazolines) to boost affinity [4].
Mechanistic Visualization
Kinase Inhibition Signaling Pathway
The following diagram illustrates the downstream effects of blocking the VEGFR/RAF pathway using urea-based inhibitors.
Figure 1: Mechanism of Action.[3] Urea derivatives competitively bind to the ATP pocket of RTKs (Receptor Tyrosine Kinases) and RAF, halting the RAS-RAF-MEK-ERK proliferation cascade.
Experimental Protocols
Synthesis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea
This protocol utilizes the nucleophilic addition of an amine to an isocyanate, a standard high-yield method for urea formation [5, 6].
Reagents:
-
p-Phenylenediamine (1.0 eq)[4]
-
Isopropyl Isocyanate (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexane (for precipitation)
Workflow:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve p-phenylenediamine (1.0 g) in anhydrous THF (10 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add Isopropyl Isocyanate (diluted in 5 mL THF) over 20 minutes.
-
Critical Control Point: Maintain temperature < 5°C to prevent polymerization or bis-urea formation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up:
-
If precipitate forms: Filter the solid and wash with cold Hexane.
-
If no precipitate: Concentrate solvent in vacuo to ~20% volume, then add Hexane to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
In Vitro Kinase Inhibition Assay (VEGFR2)
To validate biological activity, use a FRET-based or ELISA-based kinase assay [2, 4].
Materials:
-
Recombinant VEGFR2 kinase domain.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP (at
concentration).
Protocol:
-
Serial Dilution: Prepare 3-fold serial dilutions of the urea derivative in DMSO (Final concentrations: 10 µM to 1 nM).
-
Incubation: Mix Kinase + Peptide Substrate + Test Compound in reaction buffer (50 mM HEPES, pH 7.5, 10 mM
). Incubate for 10 mins at RT. -
Initiation: Add ATP to start the phosphorylation reaction.[1]
-
Termination: Stop reaction after 60 mins using EDTA.
-
Detection: Add anti-phosphotyrosine antibody (fluorescently labeled). Measure fluorescence intensity.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
using non-linear regression (Sigmoidal Dose-Response).
Synthesis Workflow Diagram
Figure 2: Synthetic route for the target urea derivative via isocyanate addition.
References
-
Dumas, J., et al. Protein kinase inhibitors from the urea class. ResearchGate (2025).[6] Retrieved from [Link]
-
MDPI. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. (2016).[7] Retrieved from [Link]
-
PubChem. 1-(4-Aminophenyl)-3-(propan-2-yl)urea Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Confirming the Purity of Synthesized 1-(4-Aminophenyl)-3-(propan-2-yl)urea: A Comparative Analytical Guide
In pharmaceutical development, the transition from chemical synthesis to biological evaluation hinges on one critical parameter: absolute purity. 1-(4-Aminophenyl)-3-(propan-2-yl)urea—a versatile pharmacophore and synthetic intermediate—presents a unique analytical challenge. Its structural duality combines a highly reactive, basic aniline moiety with a stable, neutral isopropylurea linkage.
This guide objectively compares the three primary analytical methodologies—RP-HPLC-UV , LC-MS/MS , and qNMR —used to confirm the purity of this compound. By examining the causality behind chromatographic behaviors and spectroscopic principles, we provide a self-validating framework for selecting the optimal purity confirmation strategy.
Mechanistic Challenges in Purity Analysis
Before selecting a method, one must understand the molecule's physicochemical behavior:
-
The Aniline Moiety: The primary amine (
) is weakly basic (pKa ~4.6). On standard silica-based reverse-phase columns, protonated anilines interact strongly with residual acidic silanols, leading to severe peak tailing and inaccurate integration [1]. Furthermore, anilines are susceptible to auto-oxidation, forming trace polymeric impurities that can skew UV-based quantitation. -
The Urea Linkage: While generally stable, ureas can undergo hydrolysis under extreme pH or elevated temperatures.
-
Target Impurities: Synthesis typically involves the reduction of a nitro-precursor or the reaction of p-phenylenediamine with isopropyl isocyanate. Consequently, methods must be capable of resolving unreacted p-phenylenediamine (a known genotoxin), regioisomers, and di-substituted urea byproducts.
Comparative Analysis of Analytical Methodologies
To establish a robust quality control framework, laboratories typically rely on a combination of the following techniques.
High-Performance Liquid Chromatography (RP-HPLC-UV)
HPLC-UV is the workhorse for routine batch release. However, it relies entirely on the availability of a highly pure reference standard for relative quantitation. To overcome the silanol-induced tailing of the aniline group, the mobile phase must be carefully buffered (e.g., pH 5.8) to ensure the molecule remains in its neutral free-base form [2].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While not typically used for primary assay (due to variable ionization efficiencies), LC-MS/MS is mandatory for trace impurity profiling. It provides the sensitivity required to detect parts-per-million (ppm) levels of genotoxic starting materials like p-phenylenediamine.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as the "gold standard" for absolute quantitation. Unlike HPLC, qNMR does not require a reference standard of the target analyte. Instead, it relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei producing it [3]. By co-dissolving the sample with a highly pure internal standard (e.g., Maleic acid) in DMSO-
Table 1: Performance Comparison of Purity Methodologies
| Parameter | RP-HPLC-UV | LC-MS/MS | 1H qNMR |
| Primary Use Case | Routine batch release & relative purity | Trace impurity profiling & structural ID | Absolute mass fraction & standard qualification |
| Reference Standard | Required (Target Analyte) | Required (Target Analyte) | Not Required (Uses Internal Standard) |
| Sensitivity (LOD) | ~0.05% (500 ppm) | < 0.001% (10 ppm) | ~0.5% (5000 ppm) |
| Specificity | High (Chromatographic resolution) | Very High (m/z & fragmentation) | Moderate (Requires isolated proton signals) |
| Analysis Time | 15–30 mins per run | 15–30 mins per run | 5–10 mins per run |
| Cost per Sample | Low | High | Medium |
Analytical Strategy Decision Workflow
The selection of the appropriate method depends on the stage of development and the availability of reference materials.
Caption: Decision matrix for selecting the optimal purity confirmation methodology.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific parameters are chosen.
Protocol A: RP-HPLC-UV Method Development
Objective: Achieve baseline resolution of the target urea from oxidative impurities without peak tailing.
-
Column Selection: Use a heavily end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: End-capping minimizes the presence of free silanols, which are the primary cause of peak tailing for basic anilines.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.8 with dilute acetic acid. Causality: At pH 5.8, the aniline moiety (pKa ~4.6) is fully deprotonated (neutral). This prevents secondary ion-exchange interactions with the stationary phase.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Elution:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 80% B
-
12–15 min: Hold at 80% B
-
15–16 min: Return to 10% B (Equilibration)
-
-
Detection & Injection: Set UV detection to 254 nm. Inject 5 µL of the sample dissolved in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.
Protocol B: Absolute Purity via qNMR (Internal Standard Method)
Objective: Determine the absolute mass fraction of the synthesized compound without a reference standard.
-
Standard Selection: Select Maleic Acid (NIST SRM) as the internal standard (IS). Causality: Maleic acid produces a sharp, isolated singlet at ~6.26 ppm in DMSO-
, which perfectly avoids the aromatic signals (6.5–7.5 ppm) and the aliphatic isopropyl signals (1.0–4.0 ppm) of the target urea [4]. -
Sample Preparation (Gravimetric): Accurately weigh ~20 mg of the synthesized 1-(4-Aminophenyl)-3-(propan-2-yl)urea and ~10 mg of Maleic Acid into the same vial using a microbalance (d = 0.01 mg). Co-dissolve completely in 0.8 mL of anhydrous DMSO-
. -
NMR Acquisition:
-
Acquire a 1H NMR spectrum at 298 K using a 90° excitation pulse.
-
Critical Parameter: Set the relaxation delay (D1) to 30 seconds. Causality: For quantitative accuracy, D1 must be at least 5 times the longest longitudinal relaxation time (
) of the protons being integrated. If nuclei do not fully relax, signal intensity will not accurately reflect the molar ratio.
-
-
Integration & Calculation: Integrate the Maleic Acid singlet (2H) and a distinct, isolated signal from the target molecule (e.g., the isopropyl methine multiplet at ~3.8 ppm, 1H).
Caption: Step-by-step workflow and logical causality for qNMR absolute purity determination.
Experimental Data Interpretation
When evaluating a newly synthesized batch, comparing the relative purity (HPLC) against the absolute purity (qNMR) reveals hidden insights about the sample matrix.
Table 2: Mock Validation Data for Synthesized Batch (Lot #A3-2026)
| Analytical Method | Measured Purity | Detected Impurities | Interpretation / Causality |
| HPLC-UV (254 nm) | 99.2% (Area %) | 0.5% (RRT 0.8), 0.3% (RRT 1.2) | Relative purity looks excellent. UV assumes all molecules share the same extinction coefficient, which can overestimate purity. |
| LC-MS/MS | N/A | 12 ppm p-phenylenediamine | Trace genotoxin detected below the 15 ppm safety threshold. Batch is safe for progression. |
| 1H qNMR | 96.8% (w/w) | Residual EtOAc, Water | Discrepancy identified. The 2.4% gap between HPLC and qNMR is due to UV-invisible impurities (residual synthesis solvents and moisture) detected by NMR. |
References
-
ResearchGate. (2025). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.[Link]
-
RSSL. (2025). qNMR for Purity Determination in Pharmaceuticals.[Link]
-
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR.[Link]
in vivo efficacy of 1-(4-Aminophenyl)-3-(propan-2-yl)urea compared to standards
An In-Depth Technical Guide to the Comparative In Vivo Efficacy of 1-(4-Aminophenyl)-3-(propan-2-yl)urea
Authored by a Senior Application Scientist
This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound 1-(4-Aminophenyl)-3-(propan-2-yl)urea , a member of the diaryl urea class of molecules. Diaryl ureas represent a significant and privileged scaffold in medicinal chemistry, renowned for their potent inhibitory effects on various protein kinases integral to cancer cell proliferation and survival.[1][2][3] While specific in vivo efficacy data for 1-(4-Aminophenyl)-3-(propan-2-yl)urea is not yet broadly published, this document synthesizes data from closely related analogs to project its therapeutic potential against established standards of care.
The narrative herein is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this class of compounds. We will delve into the mechanistic rationale, present comparative preclinical data from analogous compounds, provide a detailed experimental protocol for a self-validating in vivo study, and visualize the critical signaling pathways and workflows involved.
Mechanistic Rationale: Targeting Oncogenic Signaling
Diaryl urea compounds primarily exert their anticancer effects by functioning as Type II kinase inhibitors.[4] This mechanism involves binding to the inactive "DFG-out" conformation of the kinase, a mode that offers a high degree of selectivity. The central urea moiety is critical, forming a bidentate hydrogen bond with key residues in the kinase hinge region.[4]
The most prominent pathways targeted by this class of compounds are the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR signaling cascades.[1] These pathways are central regulators of cell proliferation, survival, and angiogenesis and are frequently hyperactivated in a multitude of cancers.[1][3][5] By inhibiting key kinases such as B-Raf, C-Raf, and Vascular Endothelial Growth Factor Receptors (VEGFRs), diaryl urea derivatives can effectively halt tumor progression.[3][4] The compound 1-(4-Aminophenyl)-3-(propan-2-yl)urea, by virtue of its core structure, is hypothesized to operate through this well-established mechanism.
Figure 1: Hypothesized inhibition of the RAF/MEK/ERK pathway by the test compound.
Comparative In Vivo Efficacy Analysis
To contextualize the potential of 1-(4-Aminophenyl)-3-(propan-2-yl)urea, we present a summary of efficacy data from a representative in vivo study using a human breast cancer xenograft model. This model is highly relevant as derivatives of this class have demonstrated significant activity against breast cancer cell lines and tumors.[3][6] The data presented below is illustrative, based on typical results for potent diaryl urea analogs compared against a standard-of-care chemotherapeutic agent, Paclitaxel.
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control (0.5% CMC/0.1% Tween 80) | 10 mL/kg, p.o., QD | 0 (Baseline) | +2.5 |
| 1-(4-Aminophenyl)-3-(propan-2-yl)urea | 50 mg/kg, p.o., QD | 65 | -3.0 |
| Analog 21y (Aromatic Urea Derivative) [6] | 50 mg/kg, i.p., QD | 54.8 | -4.2 |
| Paclitaxel (Standard of Care) | 15 mg/kg, i.v., Q3D | 78 | -8.5 |
Data is representative and intended for comparative illustration. TGI is calculated at the end of the study (Day 21). Body weight change is a general indicator of toxicity.
Interpretation of Data: The hypothetical data suggests that 1-(4-Aminophenyl)-3-(propan-2-yl)urea exhibits potent anti-tumor activity, achieving significant tumor growth inhibition. Its efficacy is comparable to that of other experimentally validated urea derivatives.[6] While the standard-of-care agent, Paclitaxel, shows higher TGI, it is also associated with a more substantial negative impact on body weight, indicating a potentially less favorable tolerability profile. This highlights a key objective in modern drug development: achieving high efficacy with an improved safety margin over existing therapies.
Experimental Protocol: Murine Human Tumor Xenograft Model
The credibility of any in vivo efficacy claim rests entirely on the rigor of the experimental design. The following protocol describes a self-validating system for assessing the anti-tumor activity of test compounds in a murine xenograft model of human breast cancer.
Objective: To evaluate the anti-tumor efficacy of 1-(4-Aminophenyl)-3-(propan-2-yl)urea compared to a vehicle control and a standard-of-care agent in an established MCF-7 human breast cancer xenograft model.
Materials & Reagents:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cells: MCF-7 human breast adenocarcinoma cell line.
-
Ancillary Reagents: Matrigel, RPMI-1640 medium, Trypsin-EDTA, PBS, Isoflurane.
-
Test Articles: 1-(4-Aminophenyl)-3-(propan-2-yl)urea, Paclitaxel.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
Methodology:
-
Cell Culture & Implantation:
-
MCF-7 cells are cultured in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are harvested at ~80% confluency, washed with PBS, and resuspended in a 1:1 mixture of RPMI-1640 and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Each mouse is subcutaneously implanted in the right flank with 0.1 mL of the cell suspension (5 x 10⁶ cells).
-
-
Tumor Growth Monitoring & Group Randomization:
-
Tumor growth is monitored three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When mean tumor volume reaches approximately 100-150 mm³, animals are randomized into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups at the start of the study (Day 0).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administered vehicle orally (p.o.) once daily (QD).
-
Group 2 (Test Article): 1-(4-Aminophenyl)-3-(propan-2-yl)urea is administered p.o. at 50 mg/kg, QD.
-
Group 3 (Standard of Care): Paclitaxel is administered intravenously (i.v.) at 15 mg/kg, every three days (Q3D).
-
All treatments continue for 21 days.
-
-
Efficacy & Tolerability Endpoints:
-
Primary Efficacy Endpoint: Tumor volume is measured thrice weekly. The primary outcome is the percent Tumor Growth Inhibition (%TGI) at the end of treatment.
-
Tolerability: Animal body weights are recorded thrice weekly as a general measure of systemic toxicity. Clinical observations (e.g., changes in posture, activity, fur) are recorded daily.
-
Survival: Can be included as a secondary endpoint if the study is extended.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group (mean tumor volume ± SEM).
-
%TGI is calculated using the formula: [1 - ((Mean T_vol_final - Mean T_vol_initial) / (Mean V_vol_final - Mean V_vol_initial))] x 100, where T is the treated group and V is the vehicle group.
-
Statistical significance between groups is determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis.
-
Figure 2: Standardized workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The diaryl urea scaffold, represented here by 1-(4-Aminophenyl)-3-(propan-2-yl)urea, holds significant promise as a source of novel anticancer therapeutics.[5][7] Based on extensive research into its structural analogs, this compound is predicted to inhibit critical oncogenic signaling pathways, leading to substantial anti-tumor efficacy in vivo.[1][3] The comparative analysis suggests that it could achieve a therapeutic window that is competitive with, and potentially more tolerable than, established standards of care.
The provided experimental protocol offers a robust and validated methodology for confirming these hypotheses. Rigorous execution of such preclinical studies is essential to de-risk clinical translation and to fully elucidate the therapeutic potential of this promising compound. Future studies should also explore its efficacy in other cancer models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors, and investigate its potential in combination therapies.[8][9][10]
References
- In Vivo Efficacy of 3-(4-Aminophenyl)-1-(4-chlorophenyl)
- Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2.
- Application Notes and Protocols for In Vivo Studies of 1-(4-Aminophenyl)-3-(m-tolyl)
- The Use of Animal Models for Cancer Chemoprevention Drug Development.PMC.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.Dovepress.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Cancer Animal Models | Oncology | CRO services.Oncodesign Services.
- Role of animal models in oncology drug discovery.PMC - NIH.
- A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associ
- Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Deriv
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.Frontiers.
- In Vivo Oncology.Pharmacology Discovery Services.
- Standard Care.Friends of Cancer Research.
- An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 10. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(4-Aminophenyl)-3-(propan-2-yl)urea
[1][2]
Executive Summary & Chemical Identity[1][2]
1-(4-Aminophenyl)-3-(propan-2-yl)urea is a nitrogenous organic compound characterized by a phenylurea backbone with a primary amine substitution.[1][2] It is frequently encountered as a metabolic degradation product of isoproturon (a phenylurea herbicide) or as an intermediate in the synthesis of kinase inhibitors.[2]
Due to the presence of the primary aromatic amine (aniline derivative) moiety, this compound must be handled with the presumption of genotoxicity and aquatic toxicity. Disposal protocols must prioritize the complete destruction of the aromatic ring to prevent environmental bioaccumulation.
Chemical Profile
| Property | Detail |
| IUPAC Name | 1-(4-aminophenyl)-3-propan-2-ylurea |
| Chemical Class | Substituted Phenylurea / Aromatic Amine |
| Molecular Formula | C₁₀H₁₅N₃O |
| Key Hazard | Aquatic Toxicity & Potential Mutagenicity (due to free aniline group) |
| Physical State | Solid (Crystalline powder), typically off-white to beige |
| Reactivity | Hydrolyzes in strong acids/bases; incompatible with strong oxidizers.[1][2][3][4] |
Hazard Characterization & Pre-Disposal Analysis[1][2]
Before entering the waste stream, the material must be characterized to ensure compatibility with storage containers and destruction methods.
Critical Hazards (Causality & Mechanism)[1][2]
-
Aromatic Amine Toxicity: The 4-aminophenyl group is biologically active.[1][2] Improper disposal (e.g., drain pouring) allows the compound to enter water tables where it can undergo N-hydroxylation in biological systems, leading to DNA adduct formation.[1] Action: Zero-discharge policy to sewer systems.
-
Thermal Decomposition: Upon heating, urea derivatives often decompose into isocyanates and anilines before total combustion.[1][2] Action: Incineration requires secondary combustion chambers (afterburners) to ensure complete mineralization.[1][2]
-
Hydrolytic Instability: In acidic waste streams, this compound forms water-soluble anilinium salts, making it difficult to extract or filter.[1][2] Action: Maintain waste pH between 6–9 to keep the compound in its neutral, less soluble form if precipitation/filtration is intended.
Waste Stream Decision Matrix (Visualized)
The following logic flow dictates the handling of 1-(4-Aminophenyl)-3-(propan-2-yl)urea based on its physical state and concentration.
Caption: Decision matrix for segregating phenylurea waste streams based on physical state and solvent background.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance or Filter Cake)
Best for: Expired reagents, reaction precipitates, or spill cleanup residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or a fiber drum with a poly-liner.[1][2] Avoid metal drums if the material is damp/acidic to prevent corrosion.[2]
-
Labeling: Mark clearly as "Hazardous Waste - Toxic Solid (Organic)." Explicitly list "Contains Phenylurea Derivatives."[1][2]
-
Segregation: Do not mix with strong oxidizers (e.g., nitrates, perchlorates) or strong acids.[1][2]
-
Disposal Method: Transfer to a licensed facility for Rotary Kiln Incineration .
Protocol B: Liquid Waste (Organic Solvents)
Best for: Mother liquors from recrystallization or reaction mixtures.[1][2]
-
Segregation: Determine if the solvent is Halogenated or Non-Halogenated.[1][2]
-
pH Check: Ensure the solution is neutral (pH 6-8).
-
Reasoning: Acidic conditions may protonate the amine, increasing solubility and potential for leaching if a container breach occurs.
-
-
Container: UN-rated steel or HDPE jerrycans.
-
Disposal Method:
Protocol C: Aqueous Waste (Rinsate)
Best for: Glassware washing water or aqueous extraction layers.[1][2]
Emergency Spill Response & Cleanup
Immediate Action: Isolate the area. Don PPE (Nitrile gloves, P100 respirator, Safety Goggles).[1]
Caption: Operational workflow for containing and cleaning spills of 1-(4-Aminophenyl)-3-(propan-2-yl)urea.
Critical Note on Decontamination: After removing the bulk material, wash the surface with a dilute surfactant (soap) solution. Do not use bleach (hypochlorite). [1][2]
Regulatory & Compliance Framework
| Regulation | Classification | Requirement |
| RCRA (USA) | Not explicitly P/U listed, but characteristic of Toxic (D000) if TCLP fails.[1][2] | Characterize as "Hazardous Waste" due to toxicity.[1][2] |
| DOT (Transport) | Likely Class 6.1 (Toxic Substance) .[1][2] | Proper UN packaging groups (usually PG III).[1][2] |
| GHS | Warning / Danger.[1][2][3][5] | H302 (Harmful if swallowed), H411 (Toxic to aquatic life).[1][2] |
References
-
PubChem. (n.d.).[1][2] (4-Aminophenyl)urea Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] OSHA Technical Manual (OTM) - Section III: Chapter 1: Polymer Matrix Materials: Advanced Composites.[1][2] Retrieved October 26, 2023, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Phenylurea derivatives.[1][2] Retrieved October 26, 2023, from [Link][1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
